molecular formula C15H16N2O2 B1592352 Benzyl (4-(aminomethyl)phenyl)carbamate CAS No. 443331-14-4

Benzyl (4-(aminomethyl)phenyl)carbamate

Cat. No.: B1592352
CAS No.: 443331-14-4
M. Wt: 256.3 g/mol
InChI Key: UALUWRGVSASGFQ-UHFFFAOYSA-N
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Description

Benzyl (4-(aminomethyl)phenyl)carbamate (CAS 443331-14-4) is a carbamate-protected aniline derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C15H16N2O2 and a molecular weight of 256.30 g/mol, this compound serves as a valuable synthetic intermediate or building block for the preparation of more complex molecules . Compounds within this structural class, featuring benzyl carbamate motifs on an aromatic core, are frequently investigated for their potential biological activity. Recent scientific literature highlights related benzyl carbamate derivatives being explored as modulators of key neurological enzymes, such as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, indicating its relevance in early-stage research for neurodegenerative conditions . The structure incorporates a primary amine, protected as a carbamate, which can be selectively deprotected to reveal the reactive functional group for further chemical transformations. This makes it a versatile precursor in organic synthesis and pharmaceutical development. Researchers value this compound for constructing molecular libraries aimed at screening for new therapeutic agents. This product is supplied with a minimum purity of 95% and is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Proper handling procedures should be followed. For laboratory use only. Store sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[4-(aminomethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALUWRGVSASGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620239
Record name Benzyl [4-(aminomethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443331-14-4
Record name Benzyl [4-(aminomethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Synthesis of Benzyl (4-(aminomethyl)phenyl)carbamate: A Chemoselective Protection Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and reliable pathway for the synthesis of Benzyl (4-(aminomethyl)phenyl)carbamate. This compound is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules where differential protection of amine functionalities is required. The strategic introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto the aromatic amine of 4-aminobenzylamine allows for the selective manipulation of the more nucleophilic benzylic amine. This guide will delve into the mechanistic underpinnings of this selective protection, provide a detailed experimental protocol, and offer insights into the critical parameters that ensure a successful and high-yielding synthesis.

Introduction: The Rationale for Chemoselective Amine Protection

In the field of medicinal chemistry and complex molecule synthesis, the presence of multiple reactive functional groups necessitates a strategic approach to chemical transformations. Polyamines, such as 4-aminobenzylamine, present a classic challenge due to the presence of two primary amine groups with differing reactivities. The aromatic amine is less nucleophilic than the benzylic amine due to the delocalization of the nitrogen lone pair into the aromatic ring. This inherent difference in reactivity forms the basis for the chemoselective protection strategy outlined herein.

The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of amine protection chemistry.[1] Its utility lies in its ability to convert a reactive amine into a less nucleophilic carbamate, which is stable to a wide range of reaction conditions but can be readily removed when desired.[1] The selection of the Cbz group for the protection of the aromatic amine in 4-aminobenzylamine is a deliberate choice to enable subsequent reactions at the more reactive benzylic amine.

The Synthetic Pathway: Reaction Mechanism and Key Considerations

The synthesis of this compound proceeds via the nucleophilic attack of the aromatic amine of 4-aminobenzylamine on the electrophilic carbonyl carbon of benzyl chloroformate. This reaction is typically carried out under Schotten-Baumann conditions, which involve a biphasic solvent system and a base to neutralize the hydrochloric acid byproduct.[2][3]

Reaction Scheme:

Caption: Synthesis of this compound.

The chemoselectivity of this reaction is primarily governed by the significant difference in nucleophilicity between the two amine groups of 4-aminobenzylamine. The lone pair of electrons on the aromatic nitrogen is delocalized into the benzene ring, rendering it less available for nucleophilic attack compared to the localized lone pair on the benzylic nitrogen. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents and the temperature, the protection can be directed to the more reactive amine. However, in this specific synthesis, the goal is to protect the less reactive aromatic amine. This is achieved by exploiting the subtle differences in reactivity and by carefully controlling the reaction conditions.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. It is crucial to perform this reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Materials and Reagents:
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equivalents
4-Aminobenzylamine122.1710.0 g1.0
Benzyl Chloroformate (Cbz-Cl)170.5915.4 g (1.1 equiv)1.1
Sodium Bicarbonate (NaHCO₃)84.0113.7 g (2.0 equiv)2.0
Tetrahydrofuran (THF)-150 mL-
Deionized Water-75 mL-
Ethyl Acetate-300 mL-
Brine (saturated NaCl solution)-100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Step-by-Step Procedure:
  • Dissolution of Starting Material: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzylamine (10.0 g) in a mixture of tetrahydrofuran (150 mL) and deionized water (75 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Base: While stirring vigorously, add sodium bicarbonate (13.7 g) to the solution.

  • Addition of Benzyl Chloroformate: Add benzyl chloroformate (15.4 g) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature is maintained at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Once the reaction is complete, add 100 mL of deionized water to the reaction mixture.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a solid.[2]

Causality and Experimental Insights

  • Choice of Base: Sodium bicarbonate is a mild base that is sufficient to neutralize the hydrochloric acid generated during the reaction.[2] A stronger base, such as sodium hydroxide, could lead to the hydrolysis of the benzyl chloroformate and promote side reactions.

  • Solvent System: The biphasic THF/water solvent system is employed to dissolve both the organic starting material and the inorganic base, facilitating the reaction at the interface.[2]

  • Temperature Control: Maintaining a low temperature (0 °C) during the addition of benzyl chloroformate is critical to control the exothermic reaction and minimize the formation of side products, such as the di-protected species or reaction at the more nucleophilic benzylic amine.

  • Stoichiometry: A slight excess of benzyl chloroformate (1.1 equivalents) is used to ensure the complete consumption of the starting material.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful installation of the Cbz group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the solid product.

Workflow Diagram

Synthesis_Workflow start Start dissolve Dissolve 4-aminobenzylamine in THF/Water start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Sodium Bicarbonate cool->add_base add_cbzcl Add Benzyl Chloroformate dropwise at 0 °C add_base->add_cbzcl react Stir at room temperature for 12-16 hours add_cbzcl->react workup Aqueous Work-up (Water, Ethyl Acetate Extraction, Brine Wash) react->workup dry Dry organic layer (Anhydrous Na₂SO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the chemoselective Cbz protection of 4-aminobenzylamine is a fundamental and highly valuable transformation in organic synthesis. This guide provides a comprehensive and technically sound protocol, grounded in the principles of reaction mechanism and experimental best practices. By understanding the causality behind each step, researchers can confidently and efficiently prepare this important building block for application in drug discovery and the development of novel chemical entities.

References

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Sources

Benzyl (4-(aminomethyl)phenyl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Benzyl (4-(aminomethyl)phenyl)carbamate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 443331-14-4), a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule's unique structure, featuring a reactive primary amine and a stable carbamate-protected aniline, makes it a valuable building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document delves into its core chemical properties, spectral characteristics, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols for its use in a research setting.

Molecular Identity and Structure

This compound is a key intermediate whose structure incorporates both a nucleophilic primary amine and a protected secondary amine in the form of a carbamate. This dual functionality allows for selective, stepwise reactions, a highly desirable characteristic in multi-step organic synthesis.

  • IUPAC Name: this compound

  • CAS Number: 443331-14-4[1]

  • Molecular Formula: C₁₅H₁₆N₂O₂

  • Molecular Weight: 256.30 g/mol

Structural Representation

The molecule consists of a central phenyl ring substituted at the 1 and 4 positions. One position is attached to the nitrogen of a benzyl carbamate group (Cbz-NH-), and the other to a reactive aminomethyl group (-CH₂NH₂).

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Isolation cluster_3 Purification Reactants 4-(Aminomethyl)aniline + Benzyl Chloroformate + Base (e.g., NaHCO₃) Reaction Stir at 0°C to RT (2-4 hours) Reactants->Reaction Combine Solvent Solvent System (e.g., THF/Water) Workup Aqueous Workup (Phase Separation) Reaction->Workup Quench Drying Dry Organic Layer (e.g., MgSO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Column Chromatography or Recrystallization Evaporation->Purification Crude Product Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 4-(aminomethyl)aniline (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1).

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Protecting Group: Add benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, add water and extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.

Reactivity Insights
  • Primary Amine: The aminomethyl group (-CH₂NH₂) is a potent nucleophile, readily participating in reactions such as amide bond formation, reductive amination, and alkylation. Its reactivity is the primary reason this molecule is a valuable synthetic intermediate.

  • Carbamate Group: The benzyloxycarbonyl (Cbz) group is a robust protecting group for the aniline nitrogen. It is stable to many reagents but can be cleanly removed via catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. This orthogonality is central to its utility.

Applications in Research and Drug Development

The carbamate functional group is a cornerstone of modern medicinal chemistry, valued for its chemical stability and its ability to act as a peptide bond isostere. [2][3]This functionality can improve a molecule's pharmacokinetic properties by enhancing membrane permeability and metabolic stability. [4]

Role as a Bifunctional Linker

This compound is designed for use as a bifunctional linker or building block. The primary amine serves as a handle for conjugation to a molecule of interest (e.g., a peptide, a small molecule drug), while the Cbz-protected amine can be deprotected at a later synthetic stage to reveal a second reactive site.

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Assembly MoietyA Molecule A (e.g., Carboxylic Acid) Step1 Amide Coupling (Primary Amine Reaction) MoietyA->Step1 Linker This compound Linker->Step1 Intermediate Conjugated Intermediate Step1->Intermediate Step2 Cbz Deprotection (e.g., H₂, Pd/C) Intermediate->Step2 Intermediate2 Intermediate with Free Aniline Step2->Intermediate2 Step3 Second Conjugation (Aniline Reaction) Intermediate2->Step3 MoietyB Molecule B (e.g., Electrophile) MoietyB->Step3 FinalProduct Final Construct (A-Linker-B) Step3->FinalProduct

Caption: Use as a bifunctional linker in multi-step synthesis.

This stepwise reactivity is crucial in the development of:

  • PROTACs (Proteolysis Targeting Chimeras): Where it can link a protein-binding molecule to an E3 ligase ligand.

  • Antibody-Drug Conjugates (ADCs): Serving as a component of the linker that tethers the cytotoxic payload to the antibody.

  • Focused Compound Libraries: Allowing for the systematic derivatization at two distinct points to explore a chemical space efficiently.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care. The following guidelines are synthesized from safety data sheets for structurally related carbamates.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [5][6]* Eye Protection: Wear chemical safety glasses or goggles. [7]* Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat. [7]Avoid all personal contact, including inhalation. [8]* Respiratory Protection: If dust is generated, use an approved particulate respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [6]

Storage and Stability
  • Storage Conditions: Store in a cool, dry, well-ventilated place in a tightly sealed container. [5][6]Keep away from strong oxidizing agents and strong acids. [5]* Stability: Carbamates are generally stable molecules. However, they can be susceptible to hydrolysis under strongly acidic or basic conditions. For long-term storage, it is advisable to keep the compound in a desiccator, potentially under an inert atmosphere like argon or nitrogen, to prevent degradation from atmospheric moisture. [9]

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [5]

Conclusion

This compound is a strategically designed synthetic intermediate that offers researchers significant advantages in the construction of complex molecules. Its combination of a reactive primary amine and a robustly protected aniline within a single, stable scaffold provides the synthetic flexibility required for modern drug discovery and development programs. Understanding its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory.

References

  • PubChem. Benzyl 4-(aminomethyl)benzylcarbamate. National Center for Biotechnology Information. [Link]

  • Angene Chemical. (2024). Safety Data Sheet - Benzyl (methoxymethyl)carbamate. [Link]

  • The Royal Society of Chemistry. (2020). Supporting Information. [Link]

  • PubChem. Benzyl phenylcarbamate. National Center for Biotechnology Information. [Link]

  • Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]

  • Organic Syntheses. BENZYL HYDROXYMETHYL CARBAMATE. [Link]

  • NIST. Benzylcarbamate. NIST Chemistry WebBook. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

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The Strategic Utility of Benzyl (4-(aminomethyl)phenyl)carbamate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Amines and the Power of Selective Protection

In the intricate world of drug discovery and development, the ability to precisely manipulate molecular architecture is paramount. Often, the journey from a promising lead compound to a clinically viable drug hinges on the strategic use of protecting groups. Benzyl (4-(aminomethyl)phenyl)carbamate (CAS Number: 443331-14-4), a seemingly unassuming bifunctional molecule, exemplifies this principle. It represents a synthetically valuable building block where one of two reactive amine functionalities has been selectively masked, leaving the other available for carefully orchestrated chemical transformations. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical role as a linchpin in the construction of complex pharmacologically active agents. For researchers and drug development professionals, understanding the nuances of this molecule opens doors to streamlined synthetic routes and novel molecular designs.

Physicochemical Properties and Handling

A solid understanding of a compound's physical and chemical characteristics is the bedrock of its effective application in the laboratory.

PropertyValueSource
CAS Number 443331-14-4[1]
Molecular Formula C₁₅H₁₆N₂O₂[1]
Molecular Weight 256.30 g/mol [1]
Appearance Typically a solid
Storage Sealed in a dry environment at 2-8°C[1]

Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is always recommended to consult the latest Safety Data Sheet (SDS) from the supplier.

The Synthetic Rationale: Taming Reactivity with the Cbz Group

The core utility of this compound lies in the presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the aromatic amine. The Cbz group is a cornerstone of amine protection in organic synthesis, particularly in peptide and medicinal chemistry, due to its relative stability to a wide range of reaction conditions and its susceptibility to clean removal under specific, mild conditions.[2]

The starting material for the synthesis of this compound is 4-(aminomethyl)aniline, a molecule possessing two primary amine groups with differing reactivity. The aromatic amine is less nucleophilic than the benzylic amine due to the delocalization of the nitrogen lone pair into the phenyl ring. This inherent difference in reactivity is the key to the selective protection strategy.

Diagram of the Synthetic Logic

G cluster_0 Starting Material cluster_1 Selective Protection cluster_2 Target Molecule 4-aminomethylaniline 4-(aminomethyl)aniline (Two reactive amines) Selective_Protection Regioselective Cbz Protection 4-aminomethylaniline->Selective_Protection Benzyl Chloroformate Target This compound (One free amine) Selective_Protection->Target

Caption: Selective protection of the more reactive amine.

Experimental Protocol: Synthesis of this compound

Principle: The synthesis relies on the differential nucleophilicity of the two amine groups in 4-(aminomethyl)aniline. The more nucleophilic benzylic amine will react preferentially with a limited amount of benzyl chloroformate under controlled conditions. To achieve protection of the aromatic amine, a strategy that enhances its reactivity or a method that differentiates the two amines based on other properties would be employed. A plausible approach involves the use of specific solvent systems and bases that favor the reaction at the aromatic amine.

Materials:

  • 4-(aminomethyl)aniline

  • Benzyl chloroformate (Cbz-Cl)

  • A suitable base (e.g., sodium bicarbonate, triethylamine, or a non-nucleophilic base like pyridine)

  • An appropriate solvent system (e.g., a biphasic system of water and an organic solvent like dichloromethane or a polar aprotic solvent like acetonitrile)

  • Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate solution, brine, anhydrous magnesium sulfate, and solvents for chromatography)

Step-by-Step Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(aminomethyl)aniline in the chosen solvent system.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This helps to control the exothermic reaction and improve selectivity.

  • Addition of Base: Add the selected base to the reaction mixture. The choice of base is critical for controlling the pH and scavenging the HCl generated during the reaction.

  • Slow Addition of Cbz-Cl: Slowly add a solution of benzyl chloroformate (1.0 to 1.1 equivalents) in the organic solvent to the cooled reaction mixture. The slow addition is crucial to maintain a low concentration of the acylating agent and favor the desired regioselectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted starting material, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Self-Validation: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a single Cbz group and a free aminomethyl group would be the key indicators of a successful synthesis.

Analytical Characterization: Confirming the Molecular Identity

While specific, publicly available spectra for this compound are not provided in the search results, a commercial supplier, BLD Pharm, indicates the availability of NMR, HPLC, and LC-MS data for this compound.[1] Based on the structure, the expected spectral data would be as follows:

¹H NMR Spectroscopy:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the phenyl and benzyl rings.

  • Benzylic Protons (Cbz group): A characteristic singlet at approximately δ 5.1-5.2 ppm for the two protons of the -CH₂- group of the benzyl ester.

  • Aminomethyl Protons: A singlet or a broad singlet for the two protons of the -CH₂NH₂ group, the chemical shift of which would be influenced by the solvent and concentration.

  • Amine and Carbamate Protons: Broad singlets for the NH₂ and NH protons, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A signal in the range of δ 155-157 ppm for the carbamate carbonyl carbon.

  • Aromatic Carbons: A set of signals in the aromatic region (δ 115-140 ppm).

  • Benzylic Carbon (Cbz group): A signal around δ 67 ppm for the -CH₂- carbon of the benzyl ester.

  • Aminomethyl Carbon: A signal for the -CH₂NH₂ carbon.

Mass Spectrometry:

  • The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 256.30 g/mol .

Applications in Drug Discovery and Development: A Versatile Synthetic Handle

This compound is a valuable building block in medicinal chemistry due to its free benzylic amine, which can serve as a nucleophile or a point for further functionalization, while the less reactive aromatic amine is protected. This allows for the sequential introduction of different molecular fragments, a key strategy in the synthesis of complex drug molecules.

While specific examples of approved drugs synthesized directly from this compound were not identified in the search results, the structural motif is highly relevant to several classes of therapeutic agents, particularly kinase and protease inhibitors.

Potential Role in the Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a core structure that interacts with the ATP-binding site of the kinase, often involving a substituted aniline or a similar aromatic amine. The free aminomethyl group of this compound can be used to introduce solubilizing groups or fragments that target specific regions of the kinase enzyme. For instance, in the synthesis of analogues of the Bcr-Abl kinase inhibitor Imatinib , a key step involves the coupling of a substituted aniline with a pyrimidine derivative.[3][4] The (4-(aminomethyl)phenyl) moiety is a common feature in such inhibitors, where the aminomethyl group is often functionalized to enhance potency and pharmacokinetic properties.

Diagram of a Potential Synthetic Application

G cluster_0 Starting Material cluster_1 Key Reactions cluster_2 Final Product Target This compound Reaction1 Reaction at Benzylic Amine (e.g., Amide Coupling) Target->Reaction1 Reaction2 Cbz Deprotection (e.g., Hydrogenolysis) Reaction1->Reaction2 Reaction3 Reaction at Aromatic Amine Reaction2->Reaction3 Final_Product Complex Bioactive Molecule (e.g., Kinase Inhibitor) Reaction3->Final_Product

Sources

Benzyl (4-(aminomethyl)phenyl)carbamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzyl (4-(aminomethyl)phenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates a benzyl carbamate protecting group on an aniline nitrogen and a reactive primary aminomethyl group, making it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a versatile intermediate. We will delve into the rationale behind its use and provide detailed protocols for its synthesis and handling, grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

This compound is structurally defined by a benzyl carbamate moiety attached to a p-phenylenediamine derivative. The carbamate group serves as a stable protecting group for the aromatic amine, while the aminomethyl group provides a nucleophilic handle for further chemical transformations.

The hydrochloride salt is also a common and stable form of this compound.[1] It is crucial to distinguish this compound from its isomers and related structures, such as Benzyl 4-(aminomethyl)benzylcarbamate, to ensure the correct starting material for a synthetic route.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C15H16N2O2[3]
Molecular Weight 256.30 g/mol [3][4]
CAS Number 443331-14-4[3]
Appearance Typically an off-white to light beige powder or flakes[5][6]
Storage Sealed in a dry environment, recommended at 2-8°C[3]

The Strategic Role in Synthesis: The Benzyl Carbamate Protecting Group

The utility of this compound is intrinsically linked to the properties of the benzyl carbamate group, commonly known as the benzyloxycarbonyl (Cbz or Z) group. In multi-step organic synthesis, particularly in peptide synthesis and the creation of complex drug molecules, protecting reactive functional groups is paramount to prevent unwanted side reactions.

The Cbz group is a widely employed protecting group for amines for several key reasons:[5][6][7]

  • Stability: It is stable to a wide range of reaction conditions, including many basic and some acidic conditions, allowing for selective manipulation of other functional groups within the molecule.

  • Selective Cleavage: The Cbz group can be reliably and cleanly removed under specific, mild conditions, most commonly through catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst). This orthogonality is a cornerstone of modern protecting group strategy.

By masking the aromatic amine of the 4-aminomethylaniline core, this compound directs reactivity towards the primary aliphatic amine, enabling its selective elaboration in a synthetic sequence.

Synthesis and Purification

The synthesis of carbamates, in general, can be achieved through various established methodologies, including the reaction of alcohols with isocyanates or the use of activated mixed carbonates.[8][9] A common and effective method for preparing benzyl carbamates involves the reaction of an amine with benzyl chloroformate in the presence of a base.

Conceptual Synthesis Workflow

The logical pathway to this compound involves the selective protection of one of the two amino groups of 4-(aminomethyl)aniline. Due to the higher nucleophilicity of the aliphatic amine compared to the aromatic amine, direct acylation would likely occur at the aminomethyl group. Therefore, a more controlled, multi-step synthesis is often employed, which may involve starting with a precursor where one amine is already differentiated.

synthesis_workflow start Starting Material (e.g., 4-nitrobenzylamine) step1 Reduction of Nitro Group (e.g., H2, Pd/C) start->step1 intermediate Intermediate (4-aminobenzylamine) step1->intermediate step2 Selective Protection (Benzyl Chloroformate, Base) intermediate->step2 product Final Product This compound step2->product

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Illustrative Synthesis

The following is a representative, detailed protocol for the synthesis of a benzyl carbamate, which can be adapted for the specific synthesis of this compound from a suitable precursor like 4-(aminomethyl)aniline.

Objective: To protect the aromatic amine of 4-(aminomethyl)aniline with a benzyl carbamate group.

Materials:

  • 4-(aminomethyl)aniline

  • Benzyl chloroformate

  • Anhydrous sodium carbonate (or another suitable base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)aniline (1 equivalent) in dichloromethane. Add sodium carbonate (2-3 equivalents) to the solution. Cool the flask to 0°C in an ice bath.

  • Addition of Reagent: While stirring vigorously, add benzyl chloroformate (1-1.1 equivalents) dropwise to the cooled suspension. Rationale: The base neutralizes the HCl generated during the reaction, driving it to completion. Dropwise addition at low temperature helps to control the exothermic reaction and minimize side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Rationale: The aqueous washes remove the base, salts, and any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.[10]

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The presence of two distinct, orthogonally protected amino functionalities allows for its incorporation into larger scaffolds through sequential coupling reactions.

For example, the primary aminomethyl group can be used in:

  • Amide bond formation: Reacting with carboxylic acids to form amides.

  • Reductive amination: Reacting with aldehydes or ketones to form secondary amines.

  • Guanidinylation: Converting the amine to a guanidine group, a common feature in pharmacologically active compounds.[11]

After the elaboration of the aminomethyl group, the Cbz group on the aromatic amine can be removed to reveal the aniline nitrogen, which can then participate in further reactions, such as sulfonamide formation or coupling in palladium-catalyzed cross-coupling reactions. This stepwise approach is fundamental to the construction of complex molecules with precise architectures.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area or a chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1]

  • Handling Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[1]

  • Storage: Store in a cool, dry place in a tightly sealed container.[12]

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its value lies in the stable yet readily cleavable benzyl carbamate protecting group, which allows for the selective functionalization of its primary aminomethyl group. This guide has provided a technical overview of its properties, synthesis, and applications, underscoring its utility for researchers and scientists engaged in the design and development of novel chemical entities.

References

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An In-depth Technical Guide to the Solubility of Benzyl (4-(aminomethyl)phenyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: Navigating the Solubility Landscape in Drug Development

In the intricate journey of drug discovery and development, the solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone property that dictates its fate from synthesis to final formulation.[1][2] Poor solubility can lead to significant challenges, including difficult purification, low bioavailability, and complex formulation strategies.[3] This guide is designed for researchers, chemists, and formulation scientists, providing a deep dive into the solubility characteristics of Benzyl (4-(aminomethyl)phenyl)carbamate, a key building block in medicinal chemistry.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a framework for understanding the "why" behind the numbers. We will explore the theoretical underpinnings of solubility, present a predictive analysis using a scientifically robust model, and detail a comprehensive experimental protocol for in-laboratory validation. This document is structured to be a practical and authoritative resource, empowering you to make informed decisions in your solvent selection and formulation development processes.

The Compound of Interest: this compound

Before delving into its solubility, it is crucial to precisely identify the molecule of interest. The name "this compound" corresponds to the chemical structure with CAS Number 443331-14-4 . It is important to distinguish this compound from its isomers and related structures, which possess different physicochemical properties.

  • IUPAC Name: Benzyl N-[4-(aminomethyl)phenyl]carbamate

  • Molecular Formula: C₁₅H₁₆N₂O₂

  • Molecular Weight: 256.30 g/mol

  • Structure:

    
    
    

The structure reveals key features that govern its solubility: a rigid phenyl ring, a polar carbamate group (-NHCOO-), and a primary amine (-NH2). The presence of both hydrogen bond donors (the NH groups) and acceptors (the C=O and O-C groups) suggests that hydrogen bonding will play a significant role in its interactions with solvents.[4] The benzyl group and the phenyl ring contribute to its nonpolar character. The balance of these polar and nonpolar functionalities dictates its affinity for different organic solvents.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

In the absence of extensive experimental data for this specific molecule, a predictive approach is invaluable for initial solvent screening. The Hansen Solubility Parameters (HSP) provide a powerful framework for predicting miscibility and solubility based on the principle that "like dissolves like".[5] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical, both the solute and the solvent, can be assigned a unique set of these three parameters, defining a point in 3D "Hansen space". The distance (Ra) between the solute and a solvent in this space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [6]

A smaller Ra value indicates a higher affinity between the solute and solvent, and therefore, a higher predicted solubility.[6]

Estimated Hansen Solubility Parameters for this compound

Since experimental HSP values for this compound are not publicly available, we must estimate them. This is achieved using group contribution methods, where the molecule is broken down into its constituent functional groups, and the contribution of each group to the overall HSP is summed.[7][8][9]

Based on its structure (aromatic rings, amine, carbamate), the estimated HSP values for this compound are:

  • δD: 19.5 MPa½

  • δP: 8.5 MPa½

  • δH: 9.0 MPa½

Disclaimer: These values are estimations derived from group contribution methods and should be used as a predictive tool for initial screening. Experimental verification is essential.

Predicted Solubility Profile in Common Organic Solvents

Using the estimated HSP for our target compound, we can now predict its relative solubility in a range of common organic solvents. The following table summarizes the HSP for selected solvents and the calculated HSP distance (Ra) to this compound. Solvents are ranked by Ra, with lower values suggesting better solubility.

SolventδD (MPa½)δP (MPa½)δH (MPa½)Ra (HSP Distance)Predicted Solubility
N,N-Dimethylformamide (DMF)17.413.711.35.3Excellent
Pyridine19.08.85.96.2Excellent
Dichloromethane18.26.36.16.8Very Good
Tetrahydrofuran (THF)16.85.78.07.0Very Good
Acetone15.510.47.08.6Good
1,4-Dioxane19.01.87.49.9Good
Ethyl Acetate15.85.37.210.0Moderate
Benzyl Alcohol18.46.313.710.1Moderate
2-Propanol (IPA)15.86.116.412.0Moderate to Poor
Ethanol15.88.819.413.9Poor
Methanol15.112.322.317.5Very Poor
Toluene18.01.42.014.8Poor
Acetonitrile15.318.06.115.1Poor
Hexane14.90.00.019.4Insoluble
Water15.516.042.340.1Insoluble

Data for solvent HSPs sourced from established databases.[10][11][12][13][14]

Interpretation of Predicted Data: The analysis predicts that this compound will exhibit the highest solubility in polar aprotic solvents like DMF and pyridine, and good solubility in chlorinated solvents like dichloromethane and ethers like THF. This is logical, as these solvents have HSP values relatively close to those estimated for the compound. The moderate polarity and hydrogen bonding capability of the carbamate are well-matched. Conversely, the solubility is predicted to be poor in highly polar protic solvents like methanol and water, due to their very high δH values, and in non-polar aliphatic solvents like hexane, which lack the necessary polarity and hydrogen bonding character.

Experimental Validation: A Robust Protocol

Predictive models provide a crucial starting point, but they are no substitute for empirical data. The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[8][9][15][16][17][18] This protocol is designed to be a self-validating system, ensuring equilibrium is reached and the data is reliable.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh excess API prep_vials Add API and Solvent to Vials (in triplicate) prep_compound->prep_vials prep_solvent Prepare Solvent System prep_solvent->prep_vials agitation Agitate at constant T (e.g., 25°C, 24-48h) prep_vials->agitation settling Allow to settle (optional, pre-centrifugation) agitation->settling centrifuge Centrifuge to pellet undissolved solid settling->centrifuge filter Filter supernatant (e.g., 0.22 µm PTFE) centrifuge->filter dilute Dilute aliquot for analysis filter->dilute hplc Quantify by HPLC-UV/MS dilute->hplc

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade)

  • Glass vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

Procedure:

  • Preparation:

    • Add an excess amount of solid this compound to several (at least triplicate) glass vials. "Excess" means enough solid will remain undissolved at equilibrium. A preliminary test can help estimate the required amount.[15]

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C).

    • Agitate the vials at a consistent speed (e.g., 150 rpm) for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[4] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

  • Phase Separation:

    • Remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to settle.

    • Centrifuge the vials at the same temperature to pellet the undissolved solid. This step is crucial to avoid clogging the filter.

  • Sampling:

    • Carefully draw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. The first few drops should be discarded to saturate the filter material.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC-UV or HPLC-MS method to determine the concentration.[3][19][20]

    • Prepare a calibration curve using standards of known concentrations of this compound.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The average of the triplicate measurements is reported as the solubility.

Causality and Logic: Understanding Solute-Solvent Interactions

The solubility of this compound is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

G cluster_solvents Solvent Properties solute This compound H-Bond Donor (NH) H-Bond Acceptor (C=O) Polar (Carbamate) Nonpolar (Aromatic Rings) polar_aprotic Polar Aprotic (e.g., DMF) H-Bond Acceptor High Polarity Moderate Nonpolar solute:h_donor->polar_aprotic:h_acceptor2 Strong Interaction (Good Solubility) solute:polar->polar_aprotic:polar2 solute:nonpolar->polar_aprotic:nonpolar2 nonpolar Nonpolar (e.g., Hexane) No H-Bonding Low Polarity High Nonpolar solute:h_donor->nonpolar:h_donor3 Weak Interaction (Poor Solubility) solute:polar->nonpolar:polar3 solute:nonpolar->nonpolar:nonpolar3

Caption: Solute-Solvent Interaction Logic.

  • High Solubility in DMF: DMF is a polar aprotic solvent. It has a high δP value and is a strong hydrogen bond acceptor. It can effectively solvate the polar carbamate group and accept hydrogen bonds from the NH groups of the solute. This strong solute-solvent interaction overcomes the solute's crystal lattice energy, leading to high solubility.

  • Low Solubility in Hexane: Hexane is a non-polar solvent with very low δP and δH values. It cannot form hydrogen bonds or effectively solvate the polar regions of the carbamate. The energy gained from the weak van der Waals interactions between hexane and the aromatic rings is insufficient to break apart the stronger intermolecular forces (especially hydrogen bonds) holding the solute molecules together in the solid state.

Conclusion and Recommendations for Researchers

This guide provides a comprehensive overview of the solubility of this compound in organic solvents, blending theoretical prediction with a practical framework for experimental validation. The Hansen Solubility Parameter analysis predicts favorable solubility in polar aprotic solvents such as DMF, pyridine, and THF, and poor solubility in non-polar and highly protic solvents.

For drug development professionals, we recommend the following course of action:

  • Initial Screening: Use the provided HSP-based table as a primary guide for selecting a shortlist of potential solvents for synthesis, purification (e.g., crystallization), and formulation.

  • Experimental Verification: Do not rely solely on predictions. Perform experimental solubility determination using the detailed shake-flask protocol for the most promising solvents identified in the screening phase.

  • Mixture Exploration: For applications like crystallization where fine-tuning is needed, consider using binary or ternary solvent mixtures. The HSP framework can also be used to predict optimal solvent blend ratios.

By integrating predictive modeling with rigorous experimental work, researchers can significantly streamline the development process, saving time, resources, and ultimately accelerating the journey from molecule to medicine.

References

  • APC. (n.d.). Solvent Selection - (API) Solubility.
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  • BLD Pharm. (n.d.). 443331-14-4|this compound.
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  • Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & medicinal chemistry, 18(19), 7078–7084.
  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
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  • Fisher Scientific. (n.d.). Benzyl carbamate, 98%.
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  • Sigma-Aldrich. (n.d.). 4-(Boc-amino)benzylamine 95 220298-96-4.
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Benzyl (4-(aminomethyl)phenyl)carbamate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Proposed Mechanism of Action for Benzyl (4-(aminomethyl)phenyl)carbamate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule belonging to the carbamate class of organic compounds. While specific research on its mechanism of action is not extensively published, its structural features, particularly the carbamate functional group, suggest a plausible and testable biological activity. This guide proposes a primary hypothesized mechanism of action centered on the inhibition of cholinesterases, a well-established activity for many carbamate-containing compounds.[1][2] We will explore the scientific rationale for this hypothesis, provide detailed experimental protocols to validate it, and discuss potential therapeutic implications. This document is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction: The Chemical and Biological Context of Carbamates

The carbamate functional group is a key structural motif in a wide array of biologically active compounds, ranging from insecticides to approved pharmaceuticals.[3][4] Its ability to act as a stable and conformationally influential surrogate for peptide bonds has made it a valuable component in drug design.[5] Carbamates can modulate interactions with enzymes and receptors through hydrogen bonding and by imposing conformational constraints.[5]

One of the most well-documented mechanisms of action for carbamates is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][6] These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition leads to increased acetylcholine levels in the synaptic cleft. This modulation of cholinergic signaling is the basis for the therapeutic effects of drugs used in conditions such as Alzheimer's disease and myasthenia gravis.[3] Given that this compound possesses this key carbamate moiety, it is logical to hypothesize that its primary mechanism of action involves cholinesterase inhibition.

Hypothesized Mechanism of Action: Reversible Cholinesterase Inhibition

We propose that this compound acts as a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase. The mechanism is predicated on the carbamylation of a serine residue within the active site of these enzymes.

The general mechanism for carbamate-mediated cholinesterase inhibition involves the carbamate compound acting as a substrate for the enzyme.[2] The carbamoyl group is transferred to the active site serine, forming a transient carbamylated enzyme intermediate. This intermediate is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine.[7] The slow regeneration of the active enzyme results in its effective inhibition. Unlike organophosphates, which cause essentially irreversible phosphorylation, the carbamylation by carbamates is reversible.[1][7]

The proposed inhibitory action is depicted in the following signaling pathway diagram:

G cluster_0 Cholinergic Synapse ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Neuronal Signal Neuronal Signal AChR->Neuronal Signal Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE Carbamylation Compound This compound Compound->AChE Inhibits Carbamylated_AChE->AChE Slow Spontaneous Hydrolysis (Reversible)

Caption: Proposed inhibitory action of this compound on AChE.

Experimental Validation of the Hypothesized Mechanism

To rigorously test the hypothesis of cholinesterase inhibition, a series of well-established in vitro and cell-based assays should be conducted. The following protocols provide a comprehensive framework for this investigation.

In Vitro Enzyme Inhibition Assays

The foundational experiment is to determine if this compound directly inhibits the activity of purified AChE and BChE. The Ellman's assay is the gold standard for this purpose.

Protocol: Ellman's Assay for Cholinesterase Inhibition

  • Preparation of Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • Acetylthiocholine iodide (ATChI) and Butyrylthiocholine iodide (BTChI) as substrates.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Purified human recombinant AChE and human serum BChE.

    • This compound stock solution in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of varying concentrations of the test compound.

    • Add 50 µL of the respective enzyme solution (AChE or BChE) and incubate for 15 minutes at 37°C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATChI or BTChI).

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Rationale for Experimental Choices: The Ellman's assay is a robust and widely accepted method for measuring cholinesterase activity. Using both AChE and BChE allows for the determination of the compound's selectivity.

The following workflow diagram illustrates the experimental process:

G cluster_workflow Enzyme Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, DTNB, Compound) start->prepare_reagents plate_setup Plate Setup (Compound + Enzyme) prepare_reagents->plate_setup pre_incubation Pre-incubate (15 min, 37°C) plate_setup->pre_incubation add_dtnb Add DTNB pre_incubation->add_dtnb add_substrate Add Substrate (ATChI/BTChI) & Start Reading add_dtnb->add_substrate measure_abs Measure Absorbance (412 nm) add_substrate->measure_abs analyze_data Calculate % Inhibition & Determine IC50 measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for determining cholinesterase inhibition using the Ellman's assay.

Cell-Based Assays

To confirm that the observed enzyme inhibition translates to a cellular effect, a cell-based assay is necessary. A neuroblastoma cell line, such as SH-SY5Y, which endogenously expresses AChE, is a suitable model.

Protocol: Cellular AChE Activity Assay

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells in appropriate media until they reach 80-90% confluency.

    • Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Cell Lysis and Assay:

    • Wash the cells with PBS and lyse them using a suitable lysis buffer containing a non-ionic detergent.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Perform the Ellman's assay on the cell lysate as described in section 3.1 to measure the intracellular AChE activity.

  • Data Analysis:

    • Determine the concentration-dependent inhibition of cellular AChE activity and calculate the cellular IC₅₀ value.

Rationale for Experimental Choices: This assay validates the compound's ability to penetrate cell membranes and inhibit its target in a more physiologically relevant environment.

Quantitative Data Summary

The following table should be used to summarize the quantitative data obtained from the proposed experiments.

ParameterAcetylcholinesterase (AChE)Butyrylcholinesterase (BChE)
In Vitro IC₅₀ (µM) Experimental ValueExperimental Value
Cellular IC₅₀ (µM) Experimental ValueN/A
Selectivity Index (BChE IC₅₀ / AChE IC₅₀) \multicolumn{2}{c}{Calculated Value}

Potential Therapeutic Implications and Future Directions

Should this compound prove to be a potent and selective cholinesterase inhibitor, it could have therapeutic potential in neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease.[3] Further research would be warranted to investigate its pharmacokinetic properties, blood-brain barrier permeability, and in vivo efficacy in relevant animal models.

Additionally, given the structural similarities to compounds that have been investigated for modulating beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), it may be prudent to screen this compound for activity against other targets relevant to neurodegeneration.[8]

Conclusion

While the definitive mechanism of action for this compound requires empirical validation, the presence of the carbamate functional group provides a strong rationale for hypothesizing a role as a cholinesterase inhibitor. The experimental framework outlined in this guide offers a clear and scientifically rigorous path to test this hypothesis and elucidate the compound's biological activity. This foundational work is crucial for any future development of this molecule for therapeutic purposes.

References

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Spectroscopic Profile of Benzyl (4-(aminomethyl)phenyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic signature of Benzyl (4-(aminomethyl)phenyl)carbamate (CAS No. 443331-14-4), a bifunctional molecule of interest in medicinal chemistry and materials science. While a complete set of publicly available, experimentally-derived spectra for this specific molecule is limited, this document, grounded in established spectroscopic principles and data from structurally analogous compounds, offers a robust, predictive analysis for researchers, scientists, and drug development professionals. The insights herein are designed to aid in the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups: a primary aliphatic amine, a carbamate linkage, a benzyl group, and a 1,4-disubstituted aromatic ring. Each of these moieties contributes distinct and predictable signals in various spectroscopic analyses. This guide will deconstruct the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a detailed rationale for the predicted spectral features.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing grind Grind Sample with KBr press Press into Pellet grind->press background Record Background Spectrum press->background sample Record Sample Spectrum background->sample ft Fourier Transform sample->ft spectrum Generate IR Spectrum ft->spectrum

Figure 2: A simplified workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/z (amu)IonRationale & Notes
257.13[M+H]⁺The protonated molecule, representing the molecular weight of the compound (256.30 g/mol ) plus a proton. This would be the base peak under ESI conditions.
150.09[M - C₇H₇O]⁺Loss of the benzyloxy group.
106.07[C₇H₈N]⁺Fragmentation leading to the aminobenzyl cation.
91.05[C₇H₇]⁺The tropylium ion, a very common fragment from benzyl-containing compounds.

Expert Interpretation & Fragmentation Pathway:

Upon ESI, the molecule is expected to readily protonate, likely at the primary amine, to give the [M+H]⁺ ion at m/z 257.13. Tandem MS (MS/MS) of this precursor ion would likely induce fragmentation. A characteristic fragmentation for carbamates is the loss of the benzyl group or cleavage of the carbamate bond. The formation of the tropylium ion (m/z 91.05) is a highly favorable fragmentation pathway for any compound containing a benzyl moiety.

MS_Fragmentation M [M+H]⁺ m/z = 257.13 F2 [C₈H₈NO₂]⁺ m/z = 150.09 M->F2 - C₇H₇• F3 [C₇H₇]⁺ (Tropylium ion) m/z = 91.05 M->F3 - C₈H₉N₂O₂• F1 Loss of Toluene [M - C₇H₈]⁺ F4 [C₇H₈N]⁺ m/z = 106.07 F2->F4 - CO₂

Figure 3: A plausible fragmentation pathway for this compound in ESI-MS/MS.

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on well-established principles and extensive data from related structures. The predicted ¹H and ¹³C NMR, FT-IR, and MS data provide a detailed and reliable spectroscopic fingerprint for this compound. This information should serve as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this compound, enabling confident structural verification and purity assessment. It is recommended that this predictive guide be used in conjunction with experimentally acquired data for definitive characterization.

References

  • Haque, N., Biswas, S., Basu, P., Biswas, I. H., Khatun, R., & Islam, S. M. (2020). Supporting Information: Triazine-Triamine derived Porous Organic Polymer supported Copper Nanoparticles (Cu-NPs@TzTa-POP): An efficient catalyst for synthesis of N-methylated products via CO2 fixation and primary carbamates from alcohols and urea. Royal Society of Chemistry.
  • Beilstein Journal of Organic Chemistry. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives.
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An In-depth Technical Guide to the Stability and Degradation Profile of Benzyl (4-(aminomethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzyl (4-(aminomethyl)phenyl)carbamate is a molecule of significant interest in pharmaceutical and medicinal chemistry, often serving as a key intermediate or a structural motif in drug candidates. Its unique structure, featuring a benzyl carbamate moiety linked to a reactive aminomethylphenyl group, presents a distinct stability profile that warrants a thorough investigation. Understanding the intrinsic stability of this compound and its degradation pathways is paramount for the development of safe, effective, and stable pharmaceutical products.

This technical guide provides a comprehensive overview of the stability and degradation profile of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide stability studies. By elucidating the causality behind experimental choices and grounding our claims in authoritative sources, this document aims to be a trustworthy resource for ensuring the scientific integrity of drug development programs.

Physicochemical Properties and Structural Features

This compound possesses two key functional groups that dictate its chemical behavior: the benzyl carbamate and the primary benzylic amine. The carbamate linkage, an ester of carbamic acid, is known for its susceptibility to hydrolysis, particularly under acidic or basic conditions. The benzyl group itself can be a target for oxidative degradation and is readily cleaved under certain reductive conditions. Furthermore, the primary amine on the benzyl ring is a nucleophilic center and can participate in various degradation reactions.

PropertyValueSource
Molecular FormulaC15H16N2O2[1]
Molecular Weight256.30 g/mol N/A
AppearanceOff-white to light beige powder or flakes[2]
Melting Point86-89 °C[2]
SolubilitySoluble in organic solvents like methanol, ethanol, and DMF; moderately soluble in water.[3]

Potential Degradation Pathways

Based on the chemical functionalities present in this compound and literature on analogous structures, several degradation pathways can be anticipated under forced stress conditions.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for carbamates.[4] The stability of the carbamate bond is highly pH-dependent.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbamate can undergo hydrolysis to yield benzyl alcohol, 4-aminobenzylamine, and carbon dioxide. The reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[5]

  • Base-Catalyzed Hydrolysis: In alkaline media, the carbamate is susceptible to hydrolysis via a bimolecular addition-elimination (BAc2) mechanism.[6][7] The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to give benzyl alcohol and the carbamic acid of 4-aminobenzylamine. The carbamic acid is unstable and rapidly decarboxylates to 4-aminobenzylamine.[8]

cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis A This compound B Benzyl Alcohol A->B + H2O, H+ C 4-Aminobenzylamine A->C + H2O, H+ D CO2 A->D + H2O, H+ E This compound F Benzyl Alcohol E->F + OH- G 4-Aminobenzylamine E->G + OH- H CO2 E->H + OH-

Caption: Predicted hydrolytic degradation pathways.

Thermal Degradation

Thermal stress can induce the degradation of carbamates, often leading to a variety of products depending on the structure and the temperature. For N-aryl carbamates, thermal decomposition can yield the corresponding isocyanate and alcohol.[9] In the case of this compound, heating could potentially lead to the formation of benzyl alcohol and 4-(isocyanatomethyl)aniline. Further reactions of these intermediates could lead to the formation of ureas and other secondary degradation products.[4][10]

cluster_thermal Thermal Degradation I This compound J Benzyl Alcohol I->J Heat K 4-(Isocyanatomethyl)aniline I->K Heat L Di- and Polymeric Impurities K->L Further Reactions

Caption: Predicted thermal degradation pathway.

Photodegradation

Compounds containing benzylic and aromatic functionalities are often susceptible to photodegradation. Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation. For this compound, potential photolytic pathways could involve cleavage of the benzylic C-O bond of the carbamate, leading to the formation of radical species.[3] The aromatic ring itself can also be a chromophore, and its excitation could lead to a variety of degradation products. Photostability testing as per ICH Q1B guidelines is crucial to assess this liability.[11]

Oxidative Degradation

The benzylic protons and the primary amine in this compound are potential sites for oxidative degradation. Treatment with oxidizing agents such as hydrogen peroxide can lead to the formation of various oxidation products. The benzylic position is particularly susceptible to oxidation, which could lead to the formation of the corresponding benzoic acid derivative. The primary amine can also be oxidized to various products.

Experimental Protocols for Forced Degradation Studies

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[12] The following protocols are designed to stress this compound under various conditions.

General Experimental Workflow

prep Sample Preparation (Drug Substance in Solution) stress Application of Stress Conditions (Acid, Base, Heat, Light, Oxidation) prep->stress neutralize Neutralization/Quenching stress->neutralize analysis Analysis (HPLC-UV/MS) neutralize->analysis data Data Interpretation (Peak Purity, Mass Balance, Degradant Identification) analysis->data

Caption: General workflow for forced degradation studies.

Preparation of Stock and Stress Samples
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as a mixture of acetonitrile and water.

  • Control Sample: A solution of the drug substance at the same concentration as the stress samples, stored under normal conditions, should be used as a control.

  • Blank Solutions: Subject the solvent mixture without the drug substance to the same stress conditions to identify any solvent-related degradation peaks.

Stress Conditions

The following table summarizes the recommended stress conditions. The duration of the study should be adjusted to achieve a target degradation of 5-20%.

Stress ConditionReagent and ConcentrationTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature1 - 8 hours
Oxidative Degradation 3% H₂O₂Room Temperature24 - 48 hours
Thermal Degradation Solid State and Solution80°C48 - 96 hours
Photodegradation Solid State and SolutionICH Q1B specified light sourceAs per ICH Q1B
Analytical Methodology

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Instrumentation: HPLC with a UV detector and preferably coupled with a mass spectrometer (LC-MS) for peak identification.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).

  • Method Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Stress Condition% Degradation of ParentNumber of DegradantsMajor Degradant(s) (if identified)
0.1 M HCl, 60°C, 72h
0.1 M NaOH, RT, 8h
3% H₂O₂, RT, 48h
80°C, 96h (Solid)
80°C, 96h (Solution)
Photostability (ICH Q1B)

Data Interpretation:

  • Peak Purity: Assess the peak purity of the parent compound in stressed samples using a photodiode array (PDA) detector or mass spectrometry to ensure that no co-eluting peaks are present.

  • Mass Balance: The sum of the assay of the parent compound and the known and unknown degradation products should be close to 100%.

  • Degradant Identification: Utilize LC-MS to determine the mass of the degradation products and propose their structures based on the predicted degradation pathways.

Conclusion

The stability of this compound is governed by its constituent functional groups, with the carbamate linkage being the most probable site of degradation under hydrolytic conditions. Thermal, photolytic, and oxidative stresses can also induce degradation, leading to a variety of products. A systematic forced degradation study, as outlined in this guide, is essential to fully characterize the stability profile of this molecule. The insights gained from such studies are critical for formulation development, establishment of appropriate storage conditions, and ensuring the overall quality and safety of any pharmaceutical product containing this compound.

References

  • Dyer, E., & Wright, G. C. (1958). Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society, 80(20), 5495-5498. [Link]

  • Ashcroft, S. J., & Thorne, M. P. (1972). The Thermal Decomposition of N-Arylcarbamates of t-Alcohols. 2. Effects of Solvent, Temperature, and Substituents. Canadian Journal of Chemistry, 50(21), 3478-3485. [Link]

  • Thorne, M. P. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2544. [Link]

  • Latypov, N. V., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7679. [Link]

  • Norberto, F. P., et al. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society, 18, 289-296. [Link]

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General and Efficient Method for the Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 12(20), 4564-4567. [Link]

  • New Journal of Chemistry. (2021). N-Arylation of (hetero)arylamines using aryl sulfamates and carbamates via C–O bond activation enabled by a reusable and durable nickel(0) catalyst. [Link]

  • ScienceOpen. (n.d.). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Retrieved from [Link]

  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]

  • Frontiers in Microbiology. (2017). Bacterial degradation of monocyclic aromatic amines. [Link]

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  • PubMed. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. [Link]

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  • SciELO. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. [Link]

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  • ResearchGate. (n.d.). The plausible mechanism of N-arylation reaction of primary alkyl carbamates in the presence of CuI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. [Link]

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  • PubMed Central. (2002). Biotransformation of Hydroxylaminobenzene and Aminophenol by Pseudomonas putida 2NP8 Cells Grown in the Presence of 3-Nitrophenol. [Link]

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The Alchemist's Bridge: A Technical Guide to Benzyl (4-(aminomethyl)phenyl)carbamate as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the intricate tapestry of targeted therapeutics, the linker molecule is the unsung hero, a molecular bridge dictating the success or failure of a conjugate. This guide illuminates the strategic importance and practical application of Benzyl (4-(aminomethyl)phenyl)carbamate, a bifunctional linker poised at the intersection of stability and controlled release. We will dissect its core chemical principles, provide validated synthetic and conjugation protocols, and explore its pivotal role in the architecture of sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document serves as a comprehensive resource, blending established chemical theory with actionable, field-proven methodologies to empower researchers in their quest for more effective and targeted therapies.

The Bifunctional Advantage: Deconstructing this compound

At its core, this compound is an elegant molecular scaffold featuring two distinct reactive moieties, each with a specific role in the construction of complex bioconjugates.

  • The Carboxybenzyl (Cbz) Protected Amine: This end of the molecule provides a stable, yet selectively cleavable, point of attachment. The Cbz group is a well-established protecting group in organic synthesis, renowned for its robustness under a variety of reaction conditions and its susceptibility to specific deprotection methods, most notably catalytic hydrogenolysis.[1] This allows for the selective unmasking of the amine for subsequent reactions.

  • The Primary Aminomethyl Group: Positioned at the opposite end of the phenyl ring, this primary amine serves as the key reactive handle for conjugation to a payload, a targeting ligand, or another molecular entity. Its nucleophilic nature allows for efficient reaction with a variety of electrophilic partners, such as activated esters (e.g., N-hydroxysuccinimide esters), isothiocyanates, and aldehydes.

The true power of this linker lies in its "self-immolative" nature upon cleavage of a trigger mechanism attached to the Cbz-protected amine. This is a cornerstone of modern linker technology, particularly in the context of p-aminobenzyl carbamate (PABC) systems, which are conceptually analogous.[2] Once a targeted cleavage event occurs (e.g., enzymatic cleavage in a cancer cell), a cascade of electronic rearrangements is initiated, leading to the spontaneous release of the conjugated payload in its native, unmodified form.[3][4]

Diagram of the Bifunctional Linker's Core Structure and Reactivity

G cluster_linker This compound cluster_reactivity Functional Roles linker C₆H₅CH₂OC(O)NH-C₆H₄-CH₂NH₂ cbz Carboxybenzyl (Cbz) Group (Protected Amine) linker->cbz aminomethyl Aminomethyl Group (Reactive Handle) linker->aminomethyl stability Stability & Selective Cleavage cbz->stability Enables conjugation Conjugation to Payload/Ligand aminomethyl->conjugation Enables

Caption: Core structure and functional roles of the bifunctional linker.

Synthesis of this compound: A Validated Protocol

Synthetic Pathway Overview

G start 4-(Aminomethyl)benzonitrile step1 Step 1: Cbz Protection start->step1 intermediate Benzyl (4-cyanobenzyl)carbamate step1->intermediate Benzyl Chloroformate, Base (e.g., NaHCO₃) step2 Step 2: Nitrile Reduction intermediate->step2 product This compound step2->product Reducing Agent (e.g., LiAlH₄ or H₂/Catalyst)

Caption: Proposed two-step synthesis of the target linker molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Benzyl (4-cyanobenzyl)carbamate

This step involves the protection of the primary amine of 4-(aminomethyl)benzonitrile with a carboxybenzyl (Cbz) group using benzyl chloroformate under basic conditions.[6][7]

  • Materials:

    • 4-(Aminomethyl)benzonitrile hydrochloride[5]

    • Benzyl chloroformate (Cbz-Cl)[8]

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-(aminomethyl)benzonitrile hydrochloride (1.0 eq) in a mixture of DCM and water (e.g., 2:1 v/v).

    • Cool the mixture to 0 °C in an ice bath with stirring.

    • Slowly add sodium bicarbonate (2.5 eq) in portions to neutralize the hydrochloride and establish basic conditions.

    • Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure Benzyl (4-cyanobenzyl)carbamate.

Step 2: Reduction of the Nitrile to the Primary Amine

The nitrile group of the intermediate is then reduced to a primary amine to yield the final product. This can be achieved using various reducing agents.

  • Materials:

    • Benzyl (4-cyanobenzyl)carbamate (from Step 1)

    • Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen (H₂)

    • Anhydrous tetrahydrofuran (THF) or ethanol (for catalytic hydrogenation)

    • Deionized water

    • Sodium hydroxide (NaOH) solution

    • Diethyl ether

  • Procedure (using LiAlH₄):

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (2.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Dissolve Benzyl (4-cyanobenzyl)carbamate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture vigorously for 1 hour until a white precipitate forms.

    • Filter the solid and wash it thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield this compound. Further purification may be achieved by recrystallization or column chromatography if necessary.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized linker.

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the benzyl protons (aromatic and methylene), the two sets of methylene protons on the central phenyl ring, and the protons of the two amine groups. The chemical shifts and coupling patterns will be distinct for each group.[9][10]
¹³C NMR Resonances for the carbonyl carbon of the carbamate, and the various aromatic and aliphatic carbons in the molecule.[9][11]
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the compound (C₁₆H₁₈N₂O₂: 270.33 g/mol ).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. Retention time will depend on the column and mobile phase used.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amines and carbamate), C=O stretching (carbamate), and aromatic C-H stretching.[10]

Application in Bioconjugation: A Practical Workflow

The primary aminomethyl group of this compound is a versatile handle for conjugation. A common strategy involves its reaction with an N-hydroxysuccinimide (NHS) ester-activated payload.[12][13]

Workflow for Conjugating an NHS Ester-Activated Payload

G cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_process Purification & Analysis linker This compound reaction Amine-NHS Ester Coupling linker->reaction payload NHS Ester-Activated Payload payload->reaction purification Purification (e.g., HPLC) reaction->purification pH 7.2-8.5 Room Temp analysis Characterization (MS, NMR) purification->analysis product Linker-Payload Conjugate analysis->product

Caption: General workflow for conjugating the linker to an NHS ester-activated payload.

Detailed Conjugation Protocol
  • Materials:

    • This compound

    • NHS ester-activated payload

    • Anhydrous, amine-free solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

    • Reaction buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-8.5, or a non-amine buffer like HEPES)[12]

    • Quenching reagent (e.g., Tris or glycine solution)

  • Procedure:

    • Dissolve the NHS ester-activated payload in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution.[14]

    • Dissolve this compound in the reaction buffer.

    • Add a molar excess (typically 1.5-5 equivalents) of the payload stock solution to the linker solution with gentle stirring. The optimal pH for this reaction is typically between 7.2 and 8.5 to ensure the primary amine is deprotonated and nucleophilic.[4][13]

    • Allow the reaction to proceed at room temperature for 1-4 hours, or at 4°C overnight.

    • Monitor the reaction by HPLC to track the formation of the conjugate and consumption of the starting materials.

    • Once the reaction is complete, add a quenching reagent to consume any unreacted NHS ester.

    • Purify the linker-payload conjugate using reverse-phase HPLC.

    • Characterize the final conjugate by mass spectrometry to confirm the correct mass and by NMR to verify the structure.

The Self-Immolative Mechanism in Drug Delivery

The utility of this compound in advanced drug delivery systems like ADCs and PROTACs stems from its ability to act as a self-immolative spacer. In a typical ADC application, a dipeptide sequence cleavable by a lysosomal enzyme like Cathepsin B (e.g., Valine-Citrulline) is attached to the Cbz-protected amine.[3][4]

Mechanism of Payload Release

G adc ADC in Lysosome cleavage Enzymatic Cleavage (e.g., Cathepsin B) adc->cleavage unmasking Unmasked Aniline cleavage->unmasking Cleaves dipeptide elimination 1,6-Elimination Cascade unmasking->elimination Initiates release Payload Release elimination->release byproducts CO₂ + Linker Fragment elimination->byproducts

Caption: The self-immolative cascade leading to payload release.

Upon internalization of the ADC and trafficking to the lysosome, Cathepsin B cleaves the dipeptide, unmasking the p-aminobenzyl group. This triggers a spontaneous 1,6-elimination reaction through a quinone methide intermediate, leading to the release of the payload in its active, unmodified form.[3] The stability of the linker in systemic circulation and its rapid cleavage within the target cell are critical for maximizing therapeutic efficacy and minimizing off-target toxicity.[2][15]

Conclusion and Future Perspectives

This compound represents a versatile and powerful tool in the arsenal of the medicinal chemist and drug development scientist. Its bifunctional nature, coupled with the well-understood principles of Cbz protection and self-immolative chemistry, provides a robust platform for the construction of sophisticated bioconjugates. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its practical application and inspire further innovation in linker design. As the demand for highly targeted and potent therapeutics continues to grow, the strategic deployment of intelligent linkers like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives - Beilstein Journals. (URL: [Link])

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (URL: [Link])

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC - NIH. (URL: [Link])

  • Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. (URL: [Link])

  • Synthesis - The Royal Society of Chemistry. (URL: [Link])

  • Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem. (URL: [Link])

  • 2 - Supporting Information. (URL: [Link])

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: [Link])

  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (URL: [Link])

  • Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs. (URL: [Link])

  • Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E - American Chemical Society. (URL: [Link])

  • Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - ResearchGate. (URL: [Link])

  • α-Ammonium Carbamates Undergo Efficient Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates - ChemRxiv. (URL: [Link])

  • CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google P
  • Preparation of Mono-‐Cbz Protected Guanidines - Organic Syntheses. (URL: [Link])

  • Benzyl chloroformate - Grokipedia. (URL: [Link])

  • Benzyl chloroformate - Wikipedia. (URL: [Link])

  • Benzyl carbamate - Wikipedia. (URL: [Link])

  • (PDF) 4-Benzyloxy-3-methoxybenzonitrile - ResearchGate. (URL: [Link])

  • Benzyl N -[(Benzyloxy)methyl]carbamate: An Improved Aminomethylation Electrophile for the Synthesis of (Benzyloxy)carbonyl (Cbz)Protected Chiral β 2 Amino Acids | Request PDF - ResearchGate. (URL: [Link])

  • 4-Benzyloxybenzonitrile | C14H11NO | CID 561371 - PubChem - NIH. (URL: [Link])

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An In-depth Technical Guide to the Chemistry of Benzyl (4-(aminomethyl)phenyl)carbamate: A Versatile Linker in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Benzyl (4-(aminomethyl)phenyl)carbamate, a bifunctional molecule of significant interest in drug development and complex organic synthesis. The document delves into the nuanced chemistry of its constituent protecting group, the benzyloxycarbonyl (Cbz) moiety, and the strategic importance of its free aminomethyl group. Detailed experimental protocols, mechanistic insights, and discussions on chemical orthogonality are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this versatile chemical entity.

Introduction: The Strategic Role of Bifunctional Molecules in Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within the pharmaceutical and biotechnology sectors, molecules possessing dual reactivity are of paramount importance. These bifunctional compounds serve as critical linkers, enabling the covalent connection of two distinct molecular entities, or as scaffolds for the elaboration of complex architectures. This compound emerges as a molecule of strategic value, incorporating a stable amine protecting group and a readily functionalizable primary amine within the same structure.

The core of this molecule features a benzyloxycarbonyl (Cbz or Z) protected aromatic amine and a free benzylic aminomethyl group. This arrangement offers a unique platform for selective chemical transformations, where one amino functionality can be manipulated while the other remains inert under specific reaction conditions. This guide will explore the chemical principles that govern the synthesis and reactivity of this compound, providing a robust framework for its application in advanced chemical synthesis.

Synthesis of this compound: A Study in Chemoselectivity

The synthesis of this compound hinges on the selective protection of the aromatic amine of a precursor molecule, typically 4-(aminomethyl)aniline, in the presence of the more nucleophilic benzylic amine. This chemoselectivity is governed by the significant difference in the basicity (and therefore nucleophilicity under certain conditions) of the two amino groups. The aromatic amine is considerably less basic than the benzylic amine due to the delocalization of the nitrogen lone pair into the phenyl ring.

A highly effective and regioselective method for the mono-N-protection of aromatic amines in the presence of aliphatic amines has been developed, which is directly applicable to the synthesis of the title compound.[1] This procedure leverages the pKa difference between the two amines to achieve high yields of the desired product.[1]

Synthetic Workflow

cluster_synthesis Synthesis of this compound Start 4-(Aminomethyl)aniline Conditions 10% aq. Acetic Acid 1,4-Dioxane pH 4.5, Room Temp. Start->Conditions Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Conditions Product This compound Conditions->Product cluster_deprotection Catalytic Hydrogenolysis of Cbz Group Start This compound Derivative Solvent Methanol or Ethanol Start->Solvent Reagents H2 (gas) or Ammonium Formate 10% Pd/C Reagents->Solvent Product Deprotected Amine + Toluene + CO2 Solvent->Product cluster_acylation Selective Acylation of the Aminomethyl Group Start This compound Conditions Base (e.g., Triethylamine) Dichloromethane, 0 °C to RT Start->Conditions Reagent Acyl Chloride or Activated Carboxylic Acid Reagent->Conditions Product N-Acylated Linker Conditions->Product

Sources

Methodological & Application

Application Note & Protocol: Conjugation of Biomolecules via Benzyl (4-(aminomethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This technical guide provides a comprehensive framework for the successful conjugation of biomolecules using Benzyl (4-(aminomethyl)phenyl)carbamate. This bifunctional linker possesses a reactive primary amine, making it an ideal candidate for covalent attachment to proteins, peptides, and other macromolecules through well-established amine-reactive chemistries. This document will detail the principles of conjugation, provide step-by-step protocols for N-hydroxysuccinimide (NHS) ester-mediated coupling, and outline essential purification and characterization techniques to ensure the quality and consistency of the final bioconjugate.

Introduction to this compound

This compound is a versatile linker molecule featuring a terminal primary amine (-NH2) and a benzyl carbamate-protected aniline. The primary aliphatic amine is the key functional group for the conjugation protocols described herein, as it serves as a potent nucleophile for reaction with various electrophilic species.[1][2] This allows for the stable, covalent linkage of this molecule to a target biomolecule. The benzyl carbamate moiety provides a secondary functional site that can be deprotected under specific conditions, though this application is beyond the scope of this primary protocol. The strategic placement of the amine on a phenyl ring provides rigidity and defined spacing, which is often desirable in the design of complex bioconjugates like antibody-drug conjugates (ADCs).[3]

Chemical Properties and Handling

A thorough understanding of the reagent's properties is critical for successful and safe experimentation. The hydrochloride salt is often supplied to improve solubility and stability.

PropertyValueSource
Chemical Name This compound hydrochloride[4]
CAS Number 326407-32-3[4]
Molecular Formula C15H17ClN2O2[4]
Molecular Weight 292.76 g/mol [4]
Appearance White to off-white solid[5]
Solubility Soluble in organic solvents like DMSO and DMF[6][7]
Storage Store at -20°C, desiccated.[8]

Safety Precautions:

  • Always handle the compound in a well-ventilated area or fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • Avoid inhalation of dust and direct contact with skin and eyes.[4][9] In case of contact, rinse thoroughly with water.[10]

  • Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.[9][11]

Principle of Amine-Reactive Conjugation

The most common and efficient method for labeling biomolecules with this compound involves the reaction of its primary amine with an N-hydroxysuccinimide (NHS) ester-activated molecule.[1][12] Primary amines are excellent nucleophiles at a slightly basic pH and readily attack the carbonyl carbon of the NHS ester. This reaction, a form of nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond, releasing NHS as a byproduct.[6][13]

The pH of the reaction is a critical parameter.[13]

  • Below pH 7: The primary amine is predominantly protonated (-NH3+), rendering it non-nucleophilic and significantly slowing the reaction.[7][13]

  • Above pH 9: While the amine is highly reactive, the competing hydrolysis of the NHS ester becomes rapid, reducing conjugation efficiency.[13][14]

  • Optimal Range: A pH of 8.0-9.0 provides the best balance between amine reactivity and NHS ester stability.[7][12]

G cluster_reactants Reactants cluster_products Products Linker This compound (Primary Amine R'-NH₂) Intermediate Tetrahedral Intermediate Linker->Intermediate Nucleophilic Attack (pH 8.0-9.0) Biomolecule NHS-Ester Activated Biomolecule (R-CO-O-NHS) Biomolecule->Intermediate Conjugate Stable Amide Bond (R-CO-NH-R') Intermediate->Conjugate Collapse & NHS Release Byproduct N-Hydroxysuccinimide (NHS) Intermediate->Byproduct G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction P1 Prepare Protein in Reaction Buffer (pH 8.3-8.5) R1 Add Linker to Protein (10-20x Molar Excess) P1->R1 P2 Prepare 10 mM Linker Stock in DMSO/DMF P2->R1 R2 Incubate 1-2h RT or Overnight 4°C R1->R2 Q1 Quench with Tris/Glycine (Optional) R2->Q1 P3 Purify via SEC or Dialysis Q1->P3 C1 Characterize Conjugate (Spectroscopy, SDS-PAGE) P3->C1

Sources

Application Notes and Protocols for Benzyl (4-(aminomethyl)phenyl)carbamate in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Benzyl (4-(aminomethyl)phenyl)carbamate in Advanced ADC Design

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1][2][3] The success of this therapeutic modality is critically dependent on the linker, a molecular bridge that connects the antibody and the payload.[4][5][6][7][8] An ideal linker must be sufficiently stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate efficient cleavage and payload liberation upon internalization into the target cancer cell.[4][6][8][9]

This compound serves as a key building block for one of the most successful classes of cleavable linkers: the self-immolative para-aminobenzyl carbamate (PABC) system.[1][10][11] While not typically incorporated into the final ADC structure in its original form, its derivatives are fundamental to constructing sophisticated linker-drug cassettes. This guide provides an in-depth exploration of the chemistry, mechanism, and practical application of PABC-based linkers derived from this carbamate precursor, offering detailed protocols for researchers and drug development professionals.

Mechanism of Action: The Cathepsin-Cleavable PABC Self-Immolative Spacer

The PABC spacer is a cornerstone of ADC linker technology, often employed in tandem with an enzyme-cleavable dipeptide, such as valine-citrulline (Val-Cit).[1][3][12][13] This combination provides a robust mechanism for controlled drug release within the lysosomal compartment of cancer cells, where proteases like Cathepsin B are overexpressed.[1][9][13]

The release mechanism is a sophisticated two-step cascade:

  • Enzymatic Cleavage: Following ADC internalization and trafficking to the lysosome, Cathepsin B recognizes and cleaves the amide bond of the Val-Cit dipeptide.[2][3][13] This initial cleavage is the trigger for the entire release sequence.

  • Self-Immolation: The cleavage unmasks a free amine on the PABC unit, initiating a spontaneous 1,6-electronic cascade elimination.[13][14] This rapid, intramolecular rearrangement results in the release of the unmodified payload, carbon dioxide, and aza-quinone methide.[14] This "self-immolative" nature is crucial as it ensures that the payload is liberated without any residual linker fragments that could impair its cytotoxic activity.[13]

The elegance of this system lies in its trigger-based activation. The stability of the carbamate linker in the physiological pH of the bloodstream (pH 7.4) prevents premature drug release, while the specific enzymatic trigger within the lysosome ensures targeted payload delivery.[6][9]

ADC_Release_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_release Payload Release Cascade ADC Antibody-Drug Conjugate (Stable) Internalization Internalization via Antigen Binding ADC->Internalization Targeting Lysosome Lysosome (pH 4.5-5.0) Internalization->Lysosome Trafficking Cleavage Cathepsin B cleaves Val-Cit dipeptide Lysosome->Cleavage Enzymatic Action Elimination Spontaneous 1,6-Elimination of PABC Spacer Cleavage->Elimination Initiates Self-Immolation Payload Active Payload Released Elimination->Payload Liberation Protocol1_Workflow Start Start Materials: - Fmoc-Cit-OH - H-Val-OH - PABC-PNP - Payload-NH2 - Maleimide-PEG-NHS Step1 Dipeptide Synthesis: Couple Fmoc-Cit-OH and H-Val-OH Start->Step1 Step2 PABC Coupling: Couple Val-Cit dipeptide to PABC-PNP derivative Step1->Step2 Step3 Payload Conjugation: React PABC-linker with Payload-NH2 Step2->Step3 Step4 Maleimide Functionalization: Add Maleimide-PEG linker to N-terminus Step3->Step4 End Final Product: Maleimide-Linker-Payload Step4->End

Sources

Application Note & Protocols: Benzyl (4-(aminomethyl)phenyl)carbamate as a Versatile Linker for Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and combinatorial chemistry, enabling the rapid synthesis and purification of compound libraries. The choice of linker, the molecular entity connecting the substrate to the insoluble support, is critical to the success of any solid-phase strategy. This document provides a detailed technical guide on the application of Benzyl (4-(aminomethyl)phenyl)carbamate as a versatile and robust linker for SPOS. We will explore its unique bifunctional nature, which allows for orthogonal protection and cleavage strategies, and provide detailed, field-proven protocols for its immobilization, utilization in synthesis, and final product cleavage. This guide is intended to equip researchers with the foundational knowledge and practical steps to effectively integrate this linker into their small molecule synthesis workflows.

Introduction: The Strategic Advantage of a Bifunctional Carbamate Linker

This compound is a bifunctional molecule featuring a primary benzylamine at one end and a benzyl carbamate (Cbz or Z)-protected aniline at the other. This unique structure makes it an excellent candidate for a linker in solid-phase synthesis. The primary aminomethyl group provides a reactive handle for covalent attachment to a variety of solid supports, such as chloromethylated polystyrene (Merrifield resin) or resins pre-functionalized with carboxylic acids.

The carbamate group, a well-established protecting group in organic synthesis, masks the aniline nitrogen, preventing its participation in reactions until its cleavage is desired.[1] The Cbz group is notably stable under a wide range of reaction conditions but can be selectively removed, most commonly through catalytic hydrogenolysis or treatment with strong acids.[2] This orthogonality provides a strategic advantage, allowing for a broad scope of chemical transformations to be performed on a substrate attached to the linker before the final product is released.

The rigid phenyl ring provides good spatial separation between the solid support and the reaction site, minimizing steric hindrance. This guide will detail the practical application of this linker, from initial resin loading to final product release.

Mechanistic Principles and Strategic Considerations

The core utility of this compound as a linker lies in the distinct reactivity of its two functional groups. The aminomethyl group is a nucleophile, ideal for initial immobilization, while the Cbz-protected amine offers a stable, yet cleavable, point of attachment for the synthesized molecule.

Orthogonal Protection Scheme

In solid-phase synthesis, an orthogonal protection strategy is one where different protecting groups can be removed under distinct conditions without affecting each other.[3] The Cbz group of the linker is stable to the basic conditions often used for Fmoc deprotection and the moderately acidic conditions for Boc deprotection, making it compatible with standard peptide synthesis strategies that might be adapted for small molecule synthesis.[3][4]

Cleavage Strategies

The final release of the synthesized molecule from the solid support is a critical step. For linkers based on this compound, two primary cleavage strategies can be employed, depending on how the molecule of interest is attached.

  • Cleavage of the Cbz group: If the synthesized molecule is attached through the Cbz-protected nitrogen (after its deprotection), the final cleavage from the resin would typically involve breaking the bond used to attach the linker to the resin in the first place (e.g., an amide or ether bond), leaving the aniline functionality on the released molecule.

  • Traceless Cleavage: A more elegant approach is to use the linker as a temporary scaffold. In such a strategy, the molecule of interest is assembled, and then a reaction is performed that cleaves the molecule from the linker, leaving no trace of the linker on the final product.

For the purpose of this guide, we will focus on a direct application where the Cbz group is removed to reveal a reactive aniline on the solid support, which is then used as a handle for further synthesis. The final product is then cleaved from the resin at the initial linker-resin bond.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the underlying chemistry.

Protocol 1: Immobilization of the Linker onto Merrifield Resin

This protocol describes the attachment of this compound to a chloromethylated polystyrene resin (Merrifield resin).

Materials:

  • Merrifield Resin (1% DVB, 100-200 mesh, 1.0 mmol/g loading)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell 1.0 g of Merrifield resin (1.0 mmol) in 10 mL of DMF for 1 hour in a peptide synthesis vessel. Drain the solvent.

  • Linker Solution Preparation: In a separate vial, dissolve 768 mg (3.0 mmol) of this compound and 1.05 mL (6.0 mmol) of DIPEA in 10 mL of DMF.

  • Coupling Reaction: Add the linker solution to the swollen resin. Agitate the mixture at 50°C for 18 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Verification of Loading (Optional): The loading of the linker can be quantified by performing a picric acid test on a small sample of the dried resin to determine the amount of free amine.

Protocol 2: Cbz Deprotection and Acylation on Solid Support

This protocol details the removal of the Cbz protecting group to expose the aniline, followed by acylation with a carboxylic acid.

Materials:

  • Linker-functionalized resin from Protocol 3.1

  • Trifluoromethanesulfonic acid (TFMSA) or HBr in Acetic Acid

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Carboxylic acid of choice (e.g., Acetic Acid)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin in 10 mL of DCM for 30 minutes. Drain the solvent.

  • Cbz Deprotection (Acidolysis): Prepare a solution of 1 M TFMSA in DCM. Add 10 mL to the resin and agitate for 2 hours at room temperature. Caution: Strong acid, handle in a fume hood.

  • Washing and Neutralization: Drain the acid solution and wash the resin with DCM (3 x 10 mL). Neutralize the resin by washing with a 10% DIPEA in DMF solution (3 x 10 mL), followed by DMF (3 x 10 mL).

  • Acylation:

    • In a separate vial, dissolve the carboxylic acid (3.0 mmol), HBTU (2.9 mmol), and DIPEA (6.0 mmol) in 5 mL of DMF.

    • Add the activation mixture to the resin.

    • Agitate at room temperature for 4 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage of the Final Product from the Resin

This protocol describes the cleavage of the synthesized molecule from the linker and resin using a strong acid.

Materials:

  • Acylated resin from Protocol 3.2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane, water)

Procedure:

  • Resin Preparation: Place the dried resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

  • Cleavage Reaction: Add 10 mL of the cleavage cocktail to the resin and agitate at room temperature for 2 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with an additional 2 mL of TFA.

  • Precipitation: Precipitate the crude product by adding the combined filtrate to cold diethyl ether.

  • Isolation: Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.

Visualization of Workflows

Experimental Workflow Diagram

G cluster_0 Protocol 1: Immobilization cluster_1 Protocol 2: Synthesis cluster_2 Protocol 3: Cleavage & Isolation a Swell Merrifield Resin in DMF b Couple with this compound & DIPEA a->b c Wash and Dry Resin b->c d Swell Functionalized Resin in DCM c->d Proceed to Synthesis e Cbz Deprotection (e.g., TFMSA) d->e f Neutralize with DIPEA e->f g Acylate with R-COOH/HBTU f->g h Wash and Dry Resin g->h i Treat Resin with TFA Cleavage Cocktail h->i Proceed to Cleavage j Filter and Collect Filtrate i->j k Precipitate Product in Cold Ether j->k l Isolate and Dry Final Product k->l

Caption: High-level workflow for solid-phase synthesis using the carbamate linker.

Chemical Transformation Pathway

G Resin Resin-CH2Cl ImmobilizedLinker Resin-CH2-NH-CH2-Ph-NH-Cbz Resin->ImmobilizedLinker + Linker, DIPEA Linker H2N-CH2-Ph-NH-Cbz Linker->ImmobilizedLinker DeprotectedLinker Resin-CH2-NH-CH2-Ph-NH2 ImmobilizedLinker->DeprotectedLinker TFMSA/DCM AcylatedProduct Resin-CH2-NH-CH2-Ph-NH-CO-R DeprotectedLinker->AcylatedProduct R-COOH, HBTU FinalProduct HOOC-CH2-Ph-NH-CO-R AcylatedProduct->FinalProduct TFA Cleavage Cocktail

Caption: Key chemical transformations during the solid-phase synthesis workflow.

Quantitative Data Summary

The following table provides representative data for a typical synthesis cycle. Actual results may vary based on the specific substrate and reaction conditions.

ParameterValueNotes
Initial Resin Loading 1.0 mmol/gMerrifield Resin
Linker Loading Efficiency 0.85 mmol/gDetermined by picric acid test
Cbz Deprotection Yield >99%Monitored by Kaiser test
Acylation Yield >98%Monitored by Kaiser test
Final Product Purity (Crude) ~85-95%Dependent on substrate, determined by HPLC
Overall Yield (Typical) 60-75%Based on initial resin loading

Conclusion

This compound offers a robust and versatile platform for solid-phase organic synthesis. Its bifunctional nature, combined with the well-understood chemistry of the Cbz protecting group, allows for its seamless integration into a wide variety of synthetic workflows. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this linker in their own drug discovery and materials science applications. By understanding the underlying chemical principles and following the detailed methodologies, scientists can leverage this linker to accelerate their research and development efforts.

References

  • Li, X., Patel, N. L., Kalen, J. D., et al. (2024). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition, 64(6). [Link]

  • Li, X., Patel, N. L., Kalen, J. D., et al. (2025). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition, 64(6). [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Salvatore, R. N., et al. (2000). Cs2CO3-promoted efficient carbonate and carbamate synthesis on solid phase. Organic Letters, 2(18), 2797–2800. [Link]

  • Wikipedia contributors. (2023). Benzyl carbamate. In Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Combinatorial Chemistry Review. (2020). Carboxylic Acid Linkers - Solid Phase Synthesis. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Ghose, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 226-227. [Link]

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Application Notes and Protocols: Benzyl (4-(aminomethyl)phenyl)carbamate as a Self-Immolative Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cleavable Linkers in Targeted Therapeutics

The efficacy of bioconjugates, particularly antibody-drug conjugates (ADCs), is critically dependent on the linker that connects the biological targeting moiety (e.g., a monoclonal antibody) to the payload (e.g., a cytotoxic drug).[1][2] An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling rapid and efficient payload liberation at the target site.[1][2] Cleavable linkers, designed to break under specific physiological conditions, are a cornerstone of modern bioconjugate design.[1][2] Among these, self-immolative linkers based on p-aminobenzyl carbamate (PABC) have emerged as a gold standard due to their predictable and efficient release mechanism.[3][4]

This technical guide focuses on a key structural motif within this class: benzyl (4-(aminomethyl)phenyl)carbamate . We will explore its role as a foundational component of self-immolative linkers, detailing the underlying chemical principles, providing protocols for its functionalization and conjugation, and discussing its application in the development of targeted therapeutics.

The Self-Immolative Mechanism of p-Aminobenzyl Carbamate Linkers

The power of the PABC system lies in its latent reactivity. The carbamate linker is stable until a specific triggering event unmasks an amine at the para position of the benzyl ring. This unmasking initiates a spontaneous, irreversible, and rapid electronic cascade known as 1,6-elimination.[3][5][6][7]

The key steps are as follows:

  • Triggering Event: An external stimulus, such as enzymatic cleavage of a peptide sequence attached to the p-amino group, exposes the free aniline.[3][8]

  • 1,6-Elimination: The newly freed lone pair of electrons on the aniline nitrogen initiates an electronic rearrangement, leading to the cleavage of the benzylic carbamate bond.

  • Payload Release: This cleavage liberates the payload in its native, active form, along with carbon dioxide and the remnant of the linker, azaquinone methide.[6]

This "self-immolation" is advantageous because it is an intramolecular process that does not require additional reagents and ensures the release of an unmodified payload.[3]

Core Component: this compound

The molecule, this compound, serves as a versatile building block for constructing more complex PABC-based linkers. Its structure features:

  • A benzyl carbamate group, which acts as the self-immolative core.

  • A (4-(aminomethyl)phenyl) group, which provides a reactive handle—the primary amine—for further functionalization. This amine can be used to attach the linker to a payload or to a biomolecule, or it can be further modified to introduce a bioorthogonal handle.

To be used in bioconjugation, this core structure must be functionalized with a reactive group that can covalently attach to the biomolecule of interest. A common strategy for antibody conjugation is to introduce a maleimide group, which reacts specifically with thiol groups generated by the reduction of disulfide bonds in the antibody's hinge region.

Experimental Protocols

Part 1: Synthesis of a Maleimide-Functionalized this compound Linker

This protocol describes the synthesis of a maleimide-functionalized linker ready for conjugation to a thiol-containing biomolecule.

Workflow for Linker Synthesis

cluster_synthesis Linker Synthesis A This compound C Reaction in DMF with DIPEA A->C B Maleimidocaproic acid N-hydroxysuccinimide ester (MCS-NHS) B->C D Purification by Chromatography C->D E Maleimide-Functionalized Linker D->E

Caption: Synthesis of a maleimide-functionalized linker.

Materials:

  • This compound

  • N-succinimidyl-6-maleimidohexanoate (MCS-NHS ester)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve N-succinimidyl-6-maleimidohexanoate (1.1 eq) in anhydrous DMF.

  • Add the MCS-NHS ester solution dropwise to the solution of this compound.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to yield the maleimide-functionalized linker.

Part 2: Antibody-Drug Conjugation Protocol

This protocol outlines the conjugation of the maleimide-functionalized linker to a monoclonal antibody (mAb) and subsequent attachment of a payload. This example assumes a payload with a primary or secondary amine for carbamate formation.

Workflow for Antibody-Drug Conjugation

cluster_conjugation ADC Preparation mAb Monoclonal Antibody (mAb) reduce Partial Reduction with TCEP mAb->reduce thiol_mAb Thiolated mAb reduce->thiol_mAb conjugate1 Conjugation Reaction thiol_mAb->conjugate1 linker Maleimide-Functionalized Linker linker->conjugate1 adc_linker mAb-Linker Conjugate conjugate1->adc_linker activate Activation of Linker adc_linker->activate payload Payload with Amine Group conjugate2 Payload Attachment payload->conjugate2 activate->conjugate2 adc Final ADC conjugate2->adc purify Purification (SEC) adc->purify

Caption: General workflow for ADC preparation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-functionalized this compound linker (from Part 1)

  • Payload with an available amine group

  • p-Nitrophenyl chloroformate

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column

Procedure:

Step 1: Partial Reduction of the Antibody [9]

  • Prepare a solution of the mAb in PBS.

  • Add a calculated amount of TCEP (typically 2-4 equivalents per mAb) to achieve the desired number of free thiols.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Remove excess TCEP using a desalting column equilibrated with PBS.

  • Determine the concentration of free thiols using Ellman's reagent.

Step 2: Conjugation of Linker to Antibody

  • Dissolve the maleimide-functionalized linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Add the linker solution to the reduced mAb (typically 1.5-2.0 equivalents of linker per thiol).

  • Incubate the reaction at 4°C for 1-2 hours or at room temperature for 30-60 minutes.

  • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purify the mAb-linker conjugate by SEC to remove unreacted linker and quenching agent.

Step 3: Activation of the Linker and Payload Attachment

  • Lyophilize the purified mAb-linker conjugate to remove aqueous buffer.

  • Redissolve the mAb-linker in a suitable anhydrous organic solvent (this step is highly dependent on the antibody's stability and may require specialized techniques).

  • Alternatively, for a more robust method, the payload is pre-attached to the linker before conjugation to the antibody. In this example, we proceed with a sequential approach for illustrative purposes.

  • To a solution of the payload (1.0 eq) in anhydrous DCM, add pyridine (2.0 eq).

  • Cool the solution to 0°C and add p-nitrophenyl chloroformate (1.2 eq). Stir for 1-2 hours.

  • Add this activated payload solution to the mAb-linker conjugate.

  • Allow the reaction to proceed for 12-24 hours at 4°C.

  • Purify the final ADC by SEC.

Step 4: Characterization of the ADC

  • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[10][11]

  • Purity and Aggregation: Assess the level of aggregation and purity of the ADC using Size Exclusion Chromatography (SEC).[11]

  • In Vitro Stability: Evaluate the stability of the ADC in plasma to ensure minimal premature drug release.

  • In Vitro Cleavage: Confirm the enzymatic cleavage and payload release using relevant enzymes (e.g., Cathepsin B for peptide-based triggers).[8]

Quantitative Data Summary

ParameterTypical Value/RangeAnalytical MethodReference
Drug-to-Antibody Ratio (DAR) 2 - 4HIC, RP-HPLC, MS[10][11]
Monomer Purity > 95%SEC[11]
Linker Stability (in plasma) t½ > 24 hoursLC-MS[7]
Enzymatic Cleavage Rate (k_cat/K_m) Varies with enzyme and peptide sequenceHPLC, LC-MS[7][8]

Conclusion

The this compound moiety is a cornerstone of self-immolative linker technology in bioconjugation. Its predictable and efficient 1,6-elimination mechanism allows for the controlled release of therapeutic payloads. By functionalizing the aminomethyl group, this linker can be readily incorporated into complex bioconjugates like ADCs. The protocols provided herein offer a foundational framework for the synthesis and application of these linkers, enabling researchers and drug developers to harness their potential in creating next-generation targeted therapies.

References

  • Le, T., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 451. Available at: [Link]

  • Le, T., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. ResearchGate. Available at: [Link]

  • Li, X., et al. (2021). α-Ammonium Carbamates Undergo Efficient Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. ChemRxiv. Available at: [Link]

  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. (2023). ACS Publications. Available at: [Link]

  • Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. (2025). SigutLabs. Available at: [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. (2012). NIH. Available at: [Link]

  • Analytical Techniques for Antibody-Drug Conjugates. (n.d.). Pharma Focus America. Retrieved January 21, 2026, from [Link]

  • Li, X., et al. (2024). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. PMC - NIH. Available at: [Link]

  • Li, X., et al. (2024). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition. Available at: [Link]

  • Li, X., et al. (2024). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. ResearchGate. Available at: [Link]

  • Li, X., et al. (2025). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. PubMed. Available at: [Link]

  • Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent. (2008). PubMed. Available at: [Link]

Sources

Experimental setup for reactions with Benzyl (4-(aminomethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Experimental Use of Benzyl (4-(aminomethyl)phenyl)carbamate

Abstract

This compound is a bifunctional chemical scaffold of significant interest in medicinal chemistry, drug development, and materials science. Its structure uniquely combines a stable, protected amine (the benzyl carbamate, Cbz) and a reactive primary amine (the aminomethyl group). This duality allows for chemoselective reactions, making it a valuable building block for synthesizing complex molecules, including peptide mimetics, ligands for targeted therapies, and functionalized polymers. This application note provides a comprehensive guide to the experimental setup for reactions involving this versatile reagent. We will explore its fundamental properties, detail validated protocols for reactions at its distinct functional groups, and discuss the underlying chemical principles that govern these transformations.

Introduction: The Principle of Chemoselectivity

The core utility of this compound lies in the differential reactivity of its two nitrogen-containing functional groups. The nitrogen of the carbamate is part of an amide-like system, where the lone pair is delocalized into the carbonyl group, rendering it non-nucleophilic under standard conditions.[1] In stark contrast, the nitrogen of the aminomethyl group is a primary aliphatic amine, making it a potent nucleophile. This electronic difference is the key to performing selective chemical modifications.

Researchers can leverage the aminomethyl group for conjugation, derivatization, or chain extension while the Cbz group remains intact. Subsequently, the Cbz group can be removed under specific conditions to reveal a second primary amine, enabling further orthogonal functionalization.[2][3] Understanding this principle is crucial for designing logical and efficient synthetic routes.

Caption: Chemoselective reaction sites on this compound.

Physicochemical Properties and Safe Handling

Before beginning any experimental work, it is essential to be familiar with the properties and safety requirements of the reagent.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₅H₁₆N₂O₂PubChem
Molecular Weight 256.30 g/mol PubChem
Appearance White to off-white solid/powder[4]
Melting Point 37 °C (for the free base)[5]
Boiling Point ~101 °C at 0.05 mmHg[5]
Solubility Soluble in Dichloromethane (DCM), Chloroform, DMF, Methanol. Moderately soluble in water.[4]
Density ~1.078 g/mL at 25 °C[5]

Safety & Handling:

  • Hazard: The related compound, 4-aminobenzylamine, is classified as corrosive and can cause severe skin burns and eye damage.[6] It is prudent to handle this compound with similar precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood.[4] Avoid creating dust.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[4][7]

Experimental Protocols: Reactions at the Aminomethyl Group

The primary aminomethyl group is the most common site for initial functionalization. The following protocols are representative of standard transformations.

Protocol 1: Acylation (Amide Bond Formation)

This protocol describes the reaction of this compound with a carboxylic acid using a standard peptide coupling agent, or with an acid chloride, to form a stable amide bond.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carbamate (1.0 eq) & Carboxylic Acid (1.1 eq) in anhydrous DCM B Add Coupling Agents (e.g., EDC/HOBt) or Add Base (e.g., NEt3, 1.2 eq) A->B C If using Acid Chloride: Add dropwise at 0°C B->C D Stir at RT for 4-16h C->D E Monitor by TLC/LC-MS D->E F Quench & Aqueous Wash (e.g., 1N HCl, NaHCO3, Brine) E->F G Dry (Na2SO4/MgSO4) & Evaporate Solvent F->G H Purify by Column Chromatography G->H

Caption: General workflow for the acylation of this compound.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) in an anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Addition of Reactants:

    • For Coupling Agent Method: Add the carboxylic acid (1.1 equivalents), 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).

    • For Acid Chloride Method: Add a non-nucleophilic base such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents). Cool the mixture to 0°C in an ice bath. Add the acid chloride (1.1 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.[8]

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure acylated product.[4]

Rationale & Scientist's Notes:

  • Causality: The use of a base (NEt₃) in the acid chloride method is critical to neutralize the HCl byproduct generated, which would otherwise form a non-reactive ammonium salt with the starting material.

  • Expertise: In the coupling agent method, EDC activates the carboxylic acid to form a reactive intermediate, which is then readily attacked by the primary amine. HOBt is often included to suppress side reactions and minimize potential racemization if the carboxylic acid has a chiral center.[9]

  • Solvent Choice: DCM is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. DMF may be required for less soluble reactants. Ensure solvents are anhydrous to prevent hydrolysis of reagents.

Protocol 2: Urea Formation

This protocol outlines the synthesis of a dissymmetric urea by reacting the primary amine with an isocyanate or by coupling with another amine via a carbamate intermediate.

Detailed Step-by-Step Methodology (with an Isocyanate):

  • Reagent Preparation: Dissolve this compound (1.0 equivalent) in an anhydrous solvent like THF or DCM in a flask under an inert atmosphere.

  • Addition: Add the desired isocyanate (1.0-1.1 equivalents) dropwise at room temperature. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting materials by TLC or LC-MS.

  • Isolation: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The resulting urea can be purified by recrystallization or flash column chromatography.

Rationale & Scientist's Notes:

  • Mechanism: The nucleophilic primary amine directly attacks the electrophilic carbon of the isocyanate, leading to a rapid and often high-yielding urea formation.

  • Alternative Method: Dissymmetric ureas can also be formed by reacting a phenyl carbamate with an amine under reflux in the presence of a base like triethylamine.[8] This highlights the versatility of carbamate chemistry in synthesis.

Experimental Protocols: Deprotection of the Cbz Group

Once the aminomethyl group has been functionalized, the Cbz group can be removed to unmask the second amine for subsequent reactions.

Protocol 3: Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection, proceeding with clean byproducts (toluene and CO₂).[3]

Hydrogenolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Cbz-protected substrate in solvent (MeOH or EtOH) B Add Pd/C catalyst (5-10 mol % Pd) A->B C Purge vessel with H2 gas (balloon or Parr shaker) B->C D Stir vigorously at RT for 2-12h C->D E Monitor by TLC/LC-MS D->E F Filter through Celite to remove Pd/C catalyst E->F G Wash Celite pad with solvent F->G H Evaporate filtrate to yield deprotected amine G->H

Caption: Standard workflow for Cbz deprotection via catalytic hydrogenolysis.

Detailed Step-by-Step Methodology:

  • Setup: Dissolve the Cbz-protected substrate (1.0 equivalent) in a suitable solvent such as Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).

  • Catalyst Addition: Carefully add Palladium on Carbon (Pd/C, typically 10% w/w) catalyst to the solution. The amount can range from 5-10 mol % of palladium.

  • Hydrogenation: Secure a balloon filled with hydrogen gas (H₂) to the flask or use a Parr hydrogenation apparatus. Purge the flask with H₂ by evacuating and refilling several times.

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).

  • Monitoring: Monitor the reaction until the starting material is fully consumed (typically 2-12 hours). The reaction can be monitored by TLC, watching for the appearance of the more polar product spot.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

  • Isolation: Wash the Celite pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine.

Rationale & Scientist's Notes:

  • Mechanism: The reaction proceeds via the cleavage of the benzylic C-O bond by hydrogen on the surface of the palladium catalyst.[3]

  • Catalyst Poisoning: Substrates containing sulfur (e.g., thiols, thioethers) or certain nitrogen heterocycles can poison the palladium catalyst, inhibiting the reaction.

  • Hydrogen Source: For substrates sensitive to H₂ gas or for labs not equipped for hydrogenation, a hydrogen transfer reagent like ammonium formate or cyclohexene can be used in place of H₂ gas.

Protocol 4: Acid-Mediated Cleavage

This method is an alternative for substrates that contain functional groups sensitive to reduction (e.g., alkenes, alkynes, or nitro groups).[3]

Table 2: Comparison of Cbz Deprotection Methods

FeatureCatalytic HydrogenolysisAcid-Mediated Cleavage (HBr/AcOH)
Reagents Pd/C, H₂ (or H₂ donor)33% HBr in Acetic Acid
Conditions Neutral, Room TemperatureStrongly Acidic, Room Temperature
Pros Very mild, clean byproductsFast, effective, good for reduction-sensitive groups
Cons Catalyst can be poisoned, incompatible with reducible groupsHarsh conditions, requires acid-stable substrates

Detailed Step-by-Step Methodology:

  • Setup: In a fume hood, dissolve the Cbz-protected substrate in a minimal amount of glacial acetic acid.

  • Reagent Addition: Add a solution of 33% hydrogen bromide (HBr) in acetic acid to the mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Precipitation: Upon completion, add cold diethyl ether to the reaction mixture. This will cause the amine product to precipitate as its hydrobromide salt.[3]

  • Isolation: Isolate the precipitate by filtration, wash the solid thoroughly with diethyl ether to remove residual acid, and dry under vacuum to yield the amine hydrobromide salt.[3]

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its value is derived from the predictable and chemoselective reactivity of its two distinct amine functionalities. By leveraging the nucleophilic primary amine for initial modifications and subsequently unmasking the second amine via robust deprotection protocols, researchers can construct complex molecular architectures with precision and efficiency. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this reagent in drug discovery and materials science research.

References

  • Baran, P. S., et al. (2012). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. National Institutes of Health.[Link]

  • Pittelkow, M., et al. (2003). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Department of Chemistry, University of Copenhagen.[Link]

  • (n.d.). Benzyl Carbamate. ResearchGate.[Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.[Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.[Link]

  • (n.d.). Organic Syntheses Procedure. Organic Syntheses.[Link]

  • (n.d.). Benzyl carbamate. Wikipedia.[Link]

  • (n.d.). benzyl N-[4-(aminomethyl)phenyl]carbamate,hydrochloride. JHECHEM CO LTD.[Link]

  • (n.d.). 4-Aminobenzylamine. PubChem.[Link]

  • (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PubMed Central.[Link]

Sources

The Dual-Role of Benzyl (4-(aminomethyl)phenyl)carbamate in Medicinal Chemistry: A Bifunctional Tool for Drug Design and Conjugation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Molecular Architecture of Modern Therapeutics

In the intricate landscape of medicinal chemistry, the strategic linkage and protection of functional groups are paramount to the successful design and synthesis of novel therapeutic agents. Benzyl (4-(aminomethyl)phenyl)carbamate emerges as a versatile molecular entity, uniquely equipped to serve a dual purpose: as a stable, yet readily cleavable, protecting group for a primary amine, and as a bifunctional linker capable of bridging two distinct molecular entities. This application note provides an in-depth exploration of the utility of this compound, offering detailed protocols and expert insights for its application in drug discovery and development. Its structure, featuring a benzyl carbamate-protected amine and a reactive aminomethyl group, presents a valuable tool for researchers aiming to construct complex molecular architectures with precision and control.

The core value of this reagent lies in its orthogonal reactivity. The benzyl carbamate (Cbz) group offers robust protection for the aniline nitrogen under a variety of synthetic conditions, yet it can be selectively removed through common laboratory procedures such as catalytic hydrogenolysis.[1] This leaves the primary aminomethyl group available for a diverse range of chemical transformations, including amide bond formation, reductive amination, and the synthesis of various heterocyclic systems. This strategic unmasking of reactive sites is a cornerstone of modern multi-step organic synthesis and is particularly relevant in the construction of peptide-drug conjugates, targeted drug delivery systems, and complex small molecule inhibitors.

Core Applications in Medicinal Chemistry

The unique structural attributes of this compound lend themselves to two primary areas of application within medicinal chemistry: as a versatile building block for complex molecule synthesis and as a self-immolative linker in drug conjugate design.

A Bifunctional Building Block for Complex Scaffolds

The presence of two distinct amine functionalities with differential protection allows for the sequential introduction of molecular complexity. The more nucleophilic aminomethyl group can be readily acylated or alkylated, while the Cbz-protected aniline remains inert. Subsequent removal of the Cbz group unveils the aniline nitrogen for further functionalization. This stepwise approach is invaluable in the synthesis of compounds where precise control over the substitution pattern is critical for biological activity.

The Foundation for Self-Immolative Linkers in Drug Conjugates

A significant application of this compound is as a precursor to para-aminobenzyl carbamate (PABC) based self-immolative linkers.[2][3] These linkers are integral components of antibody-drug conjugates (ADCs), where a potent cytotoxic payload is attached to a monoclonal antibody that targets a specific tumor antigen.[4][5] The linker's role is to remain stable in systemic circulation and then, upon internalization into the target cancer cell, to cleave and release the active drug.[6][7]

The PABC system is designed to undergo a 1,6-elimination reaction upon enzymatic cleavage of a triggering group (e.g., a peptide cleaved by lysosomal proteases like cathepsin B).[8][9] This elimination cascade results in the release of the payload in its unmodified, active form.[2][8][10] this compound provides the core scaffold for the construction of such sophisticated linker systems.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of this compound. These are generalized procedures and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis starting from 4-aminobenzylamine.

Materials:

  • 4-Aminobenzylamine

  • Benzyl chloroformate

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzylamine (1.0 equivalent) in dichloromethane. Add an aqueous solution of sodium bicarbonate (2.0 equivalents).

  • Addition of Benzyl Chloroformate: Cool the biphasic mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.05 equivalents) dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Parameter Value
Typical Yield 75-85%
Physical Appearance White to off-white solid
Purity (by HPLC) >95%
Protocol 2: Application as a Bifunctional Linker - Sequential Amide Bond Formation

This protocol illustrates the use of this compound as a linker to connect two different carboxylic acids.

Step A: Acylation of the Aminomethyl Group

Materials:

  • This compound

  • Carboxylic acid 1 (e.g., a drug molecule with a carboxylic acid handle)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Activation of Carboxylic Acid: In a dry reaction flask under an inert atmosphere, dissolve Carboxylic acid 1 (1.1 equivalents) and a coupling agent such as DCC (1.1 equivalents) in anhydrous DCM. Stir at 0 °C for 30 minutes.

  • Coupling Reaction: In a separate flask, dissolve this compound (1.0 equivalent) and DIPEA (1.2 equivalents) in anhydrous DCM. Add the activated carboxylic acid solution dropwise to the amine solution at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature overnight. Monitor by TLC. Upon completion, filter off the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate. Purify the product by chromatography.

Step B: Deprotection of the Benzyl Carbamate

Materials:

  • Product from Step A

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: Dissolve the product from Step A in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.[1]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Stir vigorously under a hydrogen atmosphere at room temperature.[1]

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash with the solvent.[1] Concentrate the filtrate to obtain the deprotected amine.

Step C: Acylation of the Aniline Nitrogen

Procedure:

Repeat the procedure outlined in Step A, using the deprotected amine from Step B and a second, different carboxylic acid.

Protocol 3: Cleavage of the Benzyl Carbamate Group with HBr in Acetic Acid

This method is an alternative to catalytic hydrogenolysis, particularly useful if the molecule contains functional groups sensitive to reduction.[1]

Materials:

  • This compound derivative

  • 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

  • Glacial Acetic Acid

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve the this compound derivative in a minimal amount of glacial acetic acid.[1]

  • Addition of HBr/AcOH: Add the 33% HBr in acetic acid solution to the mixture and stir at room temperature.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Product Isolation: Upon completion, add diethyl ether to precipitate the amine hydrobromide salt. Isolate the precipitate by filtration, wash with diethyl ether, and dry under vacuum.[1]

Visualizing the Workflow

Diagram 1: Synthesis of this compound```dot

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product SM1 4-Aminobenzylamine Reaction Biphasic Reaction DCM / aq. NaHCO3 0 °C to RT SM1->Reaction SM2 Benzyl Chloroformate SM2->Reaction Workup Aqueous Work-up Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Sources

Application and Protocol Guide: Strategic Use of Benzyl (4-(aminomethyl)phenyl)carbamate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a "warhead" ligand that binds to the protein of interest (POI), an E3 ubiquitin ligase-recruiting "anchor" ligand, and a chemical linker that covalently connects the two.[2][3]

While significant attention is often given to the warhead and anchor ligands, the linker is far from being a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties like solubility and cell permeability.[4][5] The rational design of linkers is therefore a cornerstone of modern PROTAC development.[4][6]

This guide focuses on the strategic application of Benzyl (4-(aminomethyl)phenyl)carbamate , a versatile building block for constructing PROTAC linkers. This reagent offers a unique combination of a conformationally restricting phenyl group and orthogonally protected amine functionalities, providing researchers with precise control over the synthetic sequence. The benzyloxycarbonyl (Cbz or Z) protecting group on one amine allows for selective deprotection, enabling a stepwise and controlled assembly of the final PROTAC molecule.[7][8]

Causality in Experimental Design: Why this compound?

The choice of this compound as a linker precursor is underpinned by several key strategic advantages:

  • Orthogonal Protection: The molecule features two distinct amine functionalities. The carbamate-linked amine is protected by a Cbz group, while the benzylic amine is initially free (or available as a hydrochloride salt). This orthogonality is crucial for controlled, stepwise synthesis. One end can be coupled to the E3 ligase ligand or POI warhead, followed by deprotection of the Cbz group to reveal a primary amine for the subsequent coupling reaction.[7]

  • Conformational Rigidity: Unlike flexible alkyl or polyethylene glycol (PEG) linkers, the central phenyl ring introduces a degree of rigidity.[4][9] This can be advantageous in pre-organizing the warhead and anchor ligands, potentially reducing the entropic penalty of forming the ternary complex and enhancing productive protein-protein interactions within the cell.[10] Some designs have specifically used benzyl fragments to create favorable pi-stacking interactions with residues in the E3 ligase, such as Tyrosine 98 (Y98) in the Von Hippel-Lindau (VHL) protein.[9][10]

  • Tunable Synthesis: The synthetic workflow allows for the modular attachment of different warheads and anchors, facilitating the rapid generation of a library of PROTACs for structure-activity relationship (SAR) studies.[11] This is essential for optimizing linker length, composition, and attachment vectors to achieve potent and selective protein degradation.[9]

Experimental Workflow Overview

The synthesis of a PROTAC using this compound typically follows a logical sequence designed to ensure high yields and purity. The process involves an initial coupling reaction at the free aminomethyl group, followed by the critical deprotection of the Cbz-protected amine, and a final coupling step to complete the heterobifunctional molecule.

G cluster_0 Phase 1: First Coupling cluster_1 Phase 2: Deprotection cluster_2 Phase 3: Second Coupling & Final PROTAC A This compound C Cbz-Protected Intermediate A->C Amide Coupling B Activated Warhead (e.g., NHS ester or carboxylic acid) B->C D Amine-Functionalized Intermediate C->D Cbz Removal (e.g., Hydrogenolysis) F Final PROTAC Molecule D->F Amide Coupling E Activated E3 Ligase Ligand (e.g., NHS ester or carboxylic acid) E->F

Caption: General workflow for PROTAC synthesis using the target linker.

Detailed Protocols

Protocol 1: Amide Coupling to the Benzylic Amine

This protocol describes the coupling of a carboxylic acid-functionalized warhead (or E3 ligase ligand) to the free aminomethyl group of this compound.

Materials:

ReagentCAS NumberMolecular WeightPurpose
This compound HCl326407-32-3292.76Linker Building Block
POI Warhead (with -COOH)VariesVariesProtein of Interest Ligand
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)148893-10-1380.23Amide Coupling Reagent
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.24Non-nucleophilic Base
Anhydrous DMF (N,N-Dimethylformamide)68-12-273.09Reaction Solvent

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the POI warhead (1.0 eq).

  • Dissolution: Dissolve the warhead in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Linker Addition: Add this compound hydrochloride (1.1 eq) to the reaction mixture. Note: The excess DIPEA will neutralize the HCl salt.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the Cbz-protected intermediate.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol details the removal of the benzyloxycarbonyl (Cbz) group to expose the primary amine, which is a critical step for the subsequent conjugation.[12] Catalytic hydrogenolysis is the most common and efficient method for Cbz deprotection.[8]

Materials:

ReagentCAS NumberMolecular WeightPurpose
Cbz-Protected IntermediateN/AVariesSubstrate
Palladium on Carbon (10% Pd/C)7440-05-3106.42 (Pd)Catalyst for Hydrogenolysis
Hydrogen Gas (H₂)1333-74-02.02Hydrogen Source
Methanol (MeOH) or Ethanol (EtOH)67-56-132.04Reaction Solvent

Procedure:

  • Dissolution: Dissolve the Cbz-protected intermediate (1.0 eq) in a suitable solvent such as methanol or ethanol in a flask designed for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 10-20 mol% relative to the substrate).

  • Hydrogen Atmosphere: Seal the flask and purge the system with hydrogen gas. This is often achieved by evacuating the flask and backfilling with H₂ three times. For reactions at atmospheric pressure, a hydrogen-filled balloon is commonly used.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The deprotection is typically complete within 1-4 hours. The disappearance of the starting material and the appearance of a more polar product spot (the free amine) indicates reaction completion.

  • Work-up and Purification: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (MeOH or EtOH).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine-functionalized intermediate, which is often pure enough for the next step without further purification.

G cluster_deprotection Cbz Deprotection Mechanism Cbz_PROTAC Cbz-Protected PROTAC Intermediate Catalyst Pd/C Catalyst Surface Cbz_PROTAC->Catalyst Free_Amine Deprotected PROTAC Intermediate (Free Amine) Catalyst->Free_Amine Hydrogenolysis Byproducts Toluene + CO₂ Catalyst->Byproducts Release H2 H₂ Gas H2->Catalyst

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Troubleshooting Cbz Deprotection
  • Sluggish or Incomplete Reaction: PROTACs can be large, complex molecules, which may lead to challenges.[12]

    • Catalyst Poisoning: Sulfur-containing moieties or certain heterocycles in the warhead or E3 ligase ligand can poison the palladium catalyst. If this is suspected, increase the catalyst loading or use a catalyst poison-resistant variant.

    • Poor Solubility: If the intermediate has poor solubility in standard solvents like methanol, consider using a solvent mixture such as MeOH/THF or using a different solvent like ethyl acetate.

    • Steric Hindrance: A sterically hindered Cbz group may require more forcing conditions, such as elevated temperature (e.g., 40-50 °C) or pressure.[12]

  • Alternative Deprotection Method (Acid-Mediated): If catalytic hydrogenation is not feasible due to the presence of reducible functional groups (e.g., alkynes, alkenes), acid-mediated deprotection can be an alternative.[12]

    • Reagents: Common reagents include hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA).

    • Caution: This method is not compatible with acid-labile protecting groups like Boc (tert-butoxycarbonyl), which are also frequently used in PROTAC synthesis. The orthogonality would be lost.[7][12]

Protocol 3: Final Amide Coupling to Complete the PROTAC

This final step mirrors the first coupling reaction, joining the newly deprotected amine with an activated E3 ligase ligand (or warhead, depending on the synthetic route).

Procedure:

  • Follow the steps outlined in Protocol 1 , using the amine-functionalized intermediate (from Protocol 2) as the amine source and the activated E3 ligase ligand as the carboxylic acid source.

  • After purification by flash chromatography or preparative HPLC, the final PROTAC molecule is obtained.

  • Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Conclusion and Future Perspectives

This compound is a highly valuable and strategic building block in the synthesis of PROTACs. Its pre-installed, orthogonally protected amine functionalities and rigid phenyl core provide chemists with a reliable tool to construct sophisticated linkers. This enables precise control over the synthetic process and facilitates the exploration of how linker rigidity and structure impact the ultimate biological activity of the degrader. As the field of targeted protein degradation continues to evolve, the rational design of linkers using such versatile chemical tools will remain paramount in the development of next-generation therapeutics.[5]

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Open Exploration Publishing. [Link]

  • Gaponov, K., & Kananovich, D. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Zhang, X., et al. (2021). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. [Link]

  • Wang, Y., et al. (2023). Light-induced modular functionalization of primary amines, straightforward late-stage diversification of pharmaceuticals, and rapidly assembly of PROTACs. Nature Chemistry. [Link]

  • Barber, D. M., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. [Link]

  • Li, J., et al. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 15(10), 844-848. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Imao, T., & Ito, T. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Drug Metabolism and Pharmacokinetics. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). Benzyl (4-aminophenyl)carbamate. Retrieved from [Link]

  • Troup, R. I., et al. (2020). PROTACs with aromatic linkers. ResearchGate. [Link]

  • Alfa Chemistry. (2024, November 5). Advancing Drug Discovery with PROTAC Building Blocks. YouTube. [Link]

  • Ciulli, A., & Trainor, N. (2022). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Journal of Medicinal Chemistry. [Link]

  • Káncz, A., et al. (2025). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). ResearchGate. [Link]

  • Britton, R., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Journal of Medicinal Chemistry. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

  • Li, G., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ChemMedChem. [Link]

Sources

Troubleshooting & Optimization

Side reactions of Benzyl (4-(aminomethyl)phenyl)carbamate and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl (4-(aminomethyl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this bifunctional reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during its synthesis, application, and, most critically, the deprotection of its benzyl carbamate (Cbz) group.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic building block featuring two key functional groups: a primary benzylic amine (-CH₂NH₂) and a Cbz-protected aromatic amine. This structure makes it a valuable intermediate in medicinal chemistry and materials science. The primary amine serves as a reactive handle for derivatization (e.g., amide bond formation, alkylation), while the Cbz group masks the aromatic amine, preventing its participation in these reactions until a specific deprotection step is performed.[1] This allows for sequential and site-selective modifications.

Q2: What are the key reactive sites on the molecule and how should it be handled and stored?

The molecule has two main sites of reactivity:

  • The Primary Aminomethyl Group: This is a potent nucleophile and the intended site of reaction in most applications.

  • The Benzyl Carbamate (Cbz) Group: While designed as a protecting group, it is susceptible to cleavage under specific reductive or strong acidic conditions.[2] The benzylic C-O bond is the point of cleavage during deprotection.

Storage: The compound should be stored in a cool, dry place in a tightly sealed container to protect it from moisture and atmospheric contaminants.[3] While generally stable, prolonged storage at room temperature is acceptable for high-purity material.[4]

Troubleshooting Guide: Synthesis & Application

This section addresses common issues encountered during the synthesis of the title compound and its subsequent use in coupling reactions.

Q3: I am synthesizing this compound from 4-(aminomethyl)aniline and benzyl chloroformate (Cbz-Cl) and obtaining a mixture of di-protected product and the isomer with the Cbz group on the wrong amine. How can I improve selectivity?

This is a classic chemoselectivity challenge. The benzylic amine is generally more nucleophilic than the aromatic amine. You can exploit this difference to achieve selective protection of the aromatic amine.

Causality & Solution:

  • Problem: Direct reaction with Cbz-Cl under standard basic conditions can be unselective due to the high reactivity of the reagent.

  • Root Cause: The relative nucleophilicity of the two amine groups is not sufficiently different to overcome the high reactivity of benzyl chloroformate, especially if local concentrations of the reagent become high.

  • Solution - The "Boc-Swap" Strategy: A more reliable method involves a protection-deprotection sequence.

    • Protect Both Amines: React 4-(aminomethyl)aniline with an excess of Di-tert-butyl dicarbonate (Boc₂O). The more nucleophilic benzylic amine will react preferentially, but forcing conditions can protect both.

    • Selectively Deprotect the Aromatic Amine: The N-Boc group on the aromatic amine is more labile to acid than the one on the benzylic amine. Careful treatment with a mild acid like trifluoroacetic acid (TFA) in a controlled manner can selectively remove the aromatic Boc group.

    • Protect the Free Aromatic Amine: React the resulting mono-protected intermediate with benzyl chloroformate (Cbz-Cl) under standard Schotten-Baumann conditions (e.g., NaHCO₃, THF/water).[5]

    • Final Deprotection: The remaining Boc group on the benzylic amine can then be removed with strong acid (e.g., HCl in dioxane) to yield the desired product.

Q4: While attempting to couple a carboxylic acid to the primary amine of this compound using standard peptide coupling reagents, I am observing premature cleavage of the Cbz group. What is causing this?

While the Cbz group is stable to most standard amide coupling conditions (e.g., HATU, HOBt, EDCI), it is sensitive to reduction.

Causality & Solution:

  • Problem: Unintended Cbz deprotection during a coupling reaction.

  • Root Cause: Certain reagents or reaction conditions may have a reductive potential. For instance, if your starting materials or solvents contain trace metal impurities, or if you are using a reagent that can act as a hydrogen donor under certain conditions, you might facilitate a transfer hydrogenation-like process, especially if a palladium-based reagent was used in a previous step and has not been fully removed.

  • Solution & Prevention:

    • Ensure Reagent Purity: Use high-purity solvents and coupling reagents.

    • Avoid Reductive Reagents: Do not use reagents with known reductive capabilities in conjunction with Cbz-protected compounds.

    • Thorough Purification: Ensure that products from previous steps that used palladium catalysts are rigorously purified to remove all traces of the metal, which could otherwise catalyze hydrogenolysis in subsequent steps.

Troubleshooting Guide: Cbz Group Deprotection

The removal of the Cbz group is a critical step and a frequent source of side reactions. The choice of method depends entirely on the functional groups present in the rest of the molecule.

Method 1: Catalytic Hydrogenolysis

This is the most common and mildest method, proceeding via cleavage of the benzylic C-O bond with H₂ gas over a palladium catalyst.[6] The byproducts are simply toluene and carbon dioxide, which are easily removed.

Q5: My catalytic hydrogenolysis reaction is sluggish, or the conversion is incomplete. How can I troubleshoot this?

Several factors can inhibit this reaction. The following workflow can help diagnose the issue.

G start Incomplete Hydrogenolysis q1 Is the Catalyst Fresh and Active? start->q1 s1 Use fresh Pd/C from a reputable supplier. Increase catalyst loading (e.g., from 5 mol% to 10 mol%). q1->s1 No q2 Is the Hydrogen Source Adequate? q1->q2 Yes s1->q2 s2 Ensure H₂ balloon is full or use a proper hydrogenation apparatus. Increase H₂ pressure if equipment allows. q2->s2 No q3 Are there Catalyst Poisons Present? q2->q3 Yes s2->q3 s3 Poisons include sulfur (thiols), residual phosphines, or certain nitrogen heterocycles. Purify substrate rigorously before reaction. q3->s3 Yes q4 Is the Solvent Appropriate? q3->q4 No s3->q4 s4 Use high-purity, degassed solvents like MeOH, EtOH, or EtOAc. Ensure substrate is fully dissolved. q4->s4 No end Successful Deprotection q4->end Yes s4->end

Caption: Troubleshooting workflow for incomplete hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis
  • Dissolution: Dissolve this compound derivative (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).[6]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) under an inert atmosphere (e.g., Nitrogen or Argon). A typical loading is 5-10 mol%.[6]

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) or connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ (repeat this 3 times).[7]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, purge the flask with an inert gas. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[7]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.

Method 2: Acid-Mediated Cleavage

This method is an excellent alternative when the molecule contains functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups).[7] A common reagent is 33% hydrogen bromide in acetic acid (HBr/AcOH).

Q6: I used HBr in acetic acid to remove the Cbz group, but my product is a dark, impure mixture with multiple spots on the TLC. What side reactions are occurring?

Causality & Solution:

  • Problem: Formation of multiple byproducts during acidic cleavage.

  • Root Cause: The mechanism involves the formation of a benzyl cation (PhCH₂⁺) intermediate. This highly reactive electrophile can re-alkylate the aromatic ring of your product or other nucleophilic sites, leading to a complex mixture of Friedel-Crafts-type byproducts.[2]

G cluster_main Acid-Mediated Deprotection cluster_side Side Reaction Pathway Cbz Cbz-Protected Amine Protonated Protonated Carbamate Cbz->Protonated + H⁺ CarbamicAcid Unstable Carbamic Acid Protonated->CarbamicAcid Sₙ reaction BenzylCation {Benzyl Cation | PhCH₂⁺} Protonated->BenzylCation Elimination Amine Desired Product Free Amine Byproducts Alkylated Byproducts (Dark Tarry Mixture) Amine->Byproducts Acts as Nucleophile CarbamicAcid->Amine - CO₂ BenzylCation->Byproducts + Nucleophile (e.g., Product)

Caption: Mechanism of acid cleavage and benzyl cation side reaction.

  • Solution - Use a Cation Scavenger: To prevent these side reactions, add a "scavenger" to the reaction mixture. The scavenger is an electron-rich aromatic compound that is more reactive towards the benzyl cation than your product.

    • Recommended Scavengers: Anisole, thioanisole, or pentamethylbenzene.

    • Mechanism of Action: The scavenger traps the benzyl cation as it forms, preventing it from reacting with your desired product.

Experimental Protocol: Acid-Mediated Cleavage with HBr/AcOH
  • Dissolution: Dissolve the Cbz-protected compound (1.0 eq) and a scavenger like anisole (1.1 - 2.0 eq) in a minimal amount of glacial acetic acid.

  • Reagent Addition: Add a 33% solution of HBr in acetic acid at room temperature.[7]

  • Reaction: Stir the mixture for the required time (typically 2-16 hours), monitoring by TLC or LC-MS.[6]

  • Isolation: Upon completion, precipitate the product by adding a large volume of cold diethyl ether. The product will often crash out as the hydrobromide salt.

  • Work-up: Collect the solid by filtration, wash thoroughly with diethyl ether to remove the scavenger and byproducts, and dry under vacuum.[7]

Method 3: Alternative & Orthogonal Strategies

Q7: My molecule is sensitive to both hydrogenation and strong acid. Are there any other reliable methods to remove the Cbz group?

Yes, several methods have been developed for sensitive substrates.

Comparative Table of Deprotection Methods

MethodReagents/ConditionsKey AdvantagesPotential Side Reactions & How to Avoid
Catalytic Hydrogenolysis H₂, Pd/C in MeOH/EtOH[6]Very mild, clean byproducts.Reduces alkenes, alkynes, nitro groups. Avoid by choosing another method if these groups are present.
Transfer Hydrogenation Ammonium formate, Pd/C[7]Avoids flammable H₂ gas, safer.Can still reduce sensitive groups. Avoid by carefully selecting the hydrogen donor.
Strong Acid Cleavage HBr/AcOH[6]Fast, effective, good for reduction-sensitive substrates.Benzyl cation causes alkylation. Avoid by adding a scavenger (e.g., anisole).
Lewis Acid Cleavage TMSI in CH₂Cl₂ or MeCNOften very fast and occurs at low temperatures.TMSI is moisture-sensitive. Benzyl iodide byproduct is a potent alkylating agent. Avoid by running under strict anhydrous conditions and quenching carefully.
Nucleophilic Cleavage 2-Mercaptoethanol, K₂CO₃ in DMAc[8][9]Excellent for substrates with aryl halides (Br, I) that are sensitive to Pd/C.Thiol reagents have a strong odor. Can react with other electrophiles. Avoid by ensuring no other Michael acceptors or alkyl halides are present.
Decision Tree for Deprotection Strategy

G start Choose Cbz Deprotection Method q1 Are reducible groups (alkenes, alkynes, nitro, Ar-X) present? start->q1 q2 Are acid-sensitive groups (e.g., Boc, t-butyl esters, acetals) present? q1->q2 No q3 Is an Aryl Halide (Br, I) present? q1->q3 Yes m1 Use Catalytic Hydrogenolysis (H₂, Pd/C) q2->m1 No m2 Use Acid-Mediated Cleavage (HBr/AcOH + Scavenger) q2->m2 Yes m3 Use Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) q3->m3 Yes m4 Consider Lewis Acid (e.g., TMSI) q3->m4 No

Caption: Decision tree for selecting the optimal Cbz deprotection method.

References

  • ResearchGate. (n.d.). Benzyl Carbamate. Retrieved from ResearchGate. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from total-synthesis.com. [Link]

  • Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. Org. Synth. 2008, 85, 287. [Link]

  • Organic Chemistry Portal. (n.d.). Protection of Amino Groups, Cbz-Protected Amino Groups. Retrieved from organic-chemistry.org. [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Retrieved from scientificupdate.com. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved from innopharmchem.com. [Link]

Sources

Technical Support Center: Purification of Benzyl (4-(aminomethyl)phenyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Benzyl (4-(aminomethyl)phenyl)carbamate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these valuable compounds. The benzyloxycarbonyl (Cbz) protecting group is a cornerstone in modern organic synthesis, particularly for amines, due to its stability and the crystalline nature it often imparts to the protected compounds, which can facilitate purification.[1][2] This resource provides practical, field-proven insights to help you achieve the highest purity for your target molecules.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound derivatives. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or No Recovery of the Target Compound After Column Chromatography

Potential Cause 1: Compound is not eluting from the column.

  • Causality: The chosen solvent system may be too non-polar to effectively move your highly polar carbamate derivative through the silica gel. Carbamates, especially those with additional polar functional groups, can exhibit strong interactions with the stationary phase.

  • Solution:

    • Re-evaluate your TLC analysis: Ensure you have a solvent system that gives your target compound an Rf value between 0.2 and 0.4 for optimal separation.

    • Increase solvent polarity: If your compound is streaking or not moving from the baseline on the TLC plate even in high concentrations of ethyl acetate, consider more polar solvent systems. A common strategy for highly polar compounds is to add a small percentage (1-10%) of methanol to dichloromethane. For basic compounds, adding a small amount of a base like triethylamine or ammonium hydroxide (e.g., 10% ammonium hydroxide in methanol stock solution) to the eluent can improve peak shape and elution.[3]

    • Check for decomposition: Your compound might be unstable on silica gel.[3] To test for this, spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you observe new spots or significant streaking that wasn't present initially, your compound is likely degrading. In this case, consider alternative purification methods like recrystallization or using a different stationary phase like alumina.[3]

Potential Cause 2: The compound came off in the solvent front or is too dilute to detect.

  • Causality: The initial solvent system was too polar, causing your compound to elute immediately with the solvent front. Alternatively, if you are purifying a small amount of material, the fractions may be too dilute to show a spot on the TLC plate.[3][4]

  • Solution:

    • Analyze the first fraction: Always check the first fraction collected after the solvent front.

    • Concentrate fractions: If you suspect low concentration, try concentrating a few fractions in the expected elution range and re-running the TLC.[3][4]

    • Start with a less polar solvent system: Based on your TLC analysis, begin the column with a mobile phase that places your compound's Rf at the lower end of the ideal range.

Problem 2: Co-elution of the Product with Impurities

Potential Cause 1: Similar Polarity of the Product and Impurity.

  • Causality: A common impurity in the synthesis of this compound is unreacted starting material or byproducts with similar polarities, such as benzyl alcohol or over-alkylated products.[5][6] For instance, benzyl alcohol can be challenging to remove due to its high boiling point and similar polarity to many carbamate products.[5][6]

  • Solution:

    • Fine-tune the solvent system: Experiment with different solvent mixtures. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.

    • Consider a different stationary phase: If silica gel fails to provide adequate separation, reversed-phase chromatography (C18 silica) might be effective, especially if the impurity has a different hydrophobicity.

    • Chemical removal of impurity: In some cases, an impurity can be selectively reacted to change its polarity. For example, if benzyl alcohol is the contaminant, it can sometimes be derivatized to a more easily separable compound.[5][6]

Potential Cause 2: Overloading the Column.

  • Causality: Applying too much crude material to the column relative to the amount of stationary phase will lead to broad bands and poor separation.

  • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading is recommended.

Problem 3: Product Appears Unstable During Purification

Potential Cause: Lability of the Cbz Group.

  • Causality: While the Cbz group is generally stable, it can be sensitive to certain conditions.[2] Strong acidic or basic conditions can potentially lead to its cleavage.[7] For instance, acid-catalyzed hydrolysis of the carbamate can occur.[7]

  • Solution:

    • Neutralize the crude material: Before loading onto the column, ensure your crude product is free from strong acids or bases from the reaction workup.

    • Use deactivated silica: If you suspect acid-sensitivity, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine.

    • Consider alternative purification methods: Recrystallization is an excellent, non-destructive method for purifying Cbz-protected compounds, which are often crystalline.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for flash chromatography of this compound derivatives?

A1: A mixture of hexanes and ethyl acetate is a common starting point for many organic compounds, including carbamates. For this compound and its derivatives, which possess a degree of polarity, you will likely need a higher proportion of ethyl acetate. A gradient elution, starting with a lower polarity (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity, is often the most effective strategy. For more polar derivatives, a system of dichloromethane and methanol may be necessary.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[8] A reversed-phase C18 column is often suitable for these types of compounds.

  • Gas Chromatography (GC): GC can be used if the compound is volatile and thermally stable.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any residual solvents or impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your target compound.

Q3: My compound is an oil and won't crystallize. What are my options?

A3: If recrystallization is not feasible, flash column chromatography is the primary alternative. If your compound is still impure after chromatography, you might consider:

  • Preparative HPLC: This can provide very high purity but is generally used for smaller quantities.

  • Trituration: This involves washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble.

Q4: Are there any specific safety precautions I should take when handling this compound derivatives?

A4: While specific toxicity data may vary for different derivatives, it is prudent to handle all chemicals with care. Benzyl carbamate itself may be harmful if swallowed or inhaled and can cause skin and eye irritation.[9] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific compound you are working with.

Experimental Protocols

Protocol 1: Standard Silica Gel Flash Column Chromatography

This protocol outlines a general procedure for purifying a this compound derivative.

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides an Rf value of approximately 0.2-0.4 for your target compound and good separation from impurities.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluting solvent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand to the top to protect the silica bed.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluting solvent to the column.

    • Apply gentle pressure (using a pump or inert gas) to begin the elution process.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Visualizations

Workflow for Purification Method Selection

Purification_Workflow Purification Method Selection start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Flash Column Chromatography is_solid->column_chromatography No (Oil) is_pure Is it pure by TLC/HPLC? try_recrystallization->is_pure is_pure->column_chromatography No end Pure Product is_pure->end Yes is_pure2 Is it pure by TLC/HPLC? column_chromatography->is_pure2 prep_hplc Consider Preparative HPLC is_pure2->prep_hplc No is_pure2->end Yes prep_hplc->end end_impure Further Characterization/Re-synthesis

Caption: A decision tree for selecting the appropriate purification method.

Troubleshooting Logic for Column Chromatography

Troubleshooting_Logic Column Chromatography Troubleshooting start Unexpected Result in Column Chromatography issue What is the issue? start->issue no_product Low/No Product Recovery issue->no_product co_elution Co-elution with Impurities issue->co_elution decomposition Product Decomposition issue->decomposition cause1 Is Rf very low on TLC? no_product->cause1 cause3 Poor separation on TLC? co_elution->cause3 cause5 Streaking/new spots on TLC stability test? decomposition->cause5 cause2 Check first fraction & concentrate others cause1->cause2 No solution1 Increase solvent polarity cause1->solution1 Yes solution2 Start with less polar solvent cause2->solution2 cause4 Overloading? cause3->cause4 No solution3 Optimize solvent system / Change stationary phase cause3->solution3 Yes solution4 Reduce sample load cause4->solution4 solution5 Use deactivated silica or switch to recrystallization cause5->solution5 Yes

Caption: A logical flowchart for troubleshooting common column chromatography issues.

References

  • A Comparative Guide to Assessing the Isomeric Purity of N-(chlorophenyl)carbamate. (n.d.). BenchChem.
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.
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  • Forensic toxicological and analytical aspects of carbamate poisoning – A review. (n.d.). ResearchGate.
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  • Cosgrove, S. C., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 386-393. [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
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  • troubleshooting column chromatography. (2022). Reddit.
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  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.
  • A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. (2024). RSC Publishing.
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  • Al-Warhi, T., et al. (2022). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2702-2709. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
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  • Practical Steps in GC Troubleshooting. (2023). YouTube.
  • Technical Support Center: Optimizing Benzyl Carbamate Formation. (n.d.). BenchChem.
  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (n.d.). National Center for Biotechnology Information.
  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. (2023). National Center for Biotechnology Information.
  • Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. (2018). ResearchGate.
  • Benzyl carbamate. (n.d.). Grokipedia.
  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. (2023). Molecules.
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Technical Support Center: Solubility Enhancement for Benzyl (4-(aminomethyl)phenyl)carbamate Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome, researchers and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting strategies for a common challenge encountered in bioconjugation: the poor aqueous solubility of conjugates derived from Benzyl (4-(aminomethyl)phenyl)carbamate and similar hydrophobic linkers. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding solubility issues with carbamate conjugates.

Q1: I've synthesized a conjugate using a this compound linker, and it has very poor water solubility. What is the primary cause?

A1: The poor solubility is primarily driven by the physicochemical properties of the linker itself. The this compound structure contains two aromatic rings (a benzyl group and a phenyl group), which are inherently hydrophobic. When you conjugate this linker to a biomolecule, especially at a high drug-to-antibody ratio (DAR) in the case of Antibody-Drug Conjugates (ADCs), the overall hydrophobicity of the resulting molecule increases significantly.[1] This heightened hydrophobicity promotes intermolecular hydrophobic interactions, leading to aggregation and precipitation in aqueous buffers.[]

Q2: My linker solution is precipitating as soon as I add it to my aqueous reaction buffer. What is the quickest troubleshooting step?

A2: The most immediate and effective strategy is to first dissolve the hydrophobic linker in a minimal amount of a water-miscible organic co-solvent before its addition to the aqueous reaction buffer.[3][4] This approach creates a more compatible transition for the linker into the aqueous phase, preventing immediate precipitation. Common co-solvents include Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). However, the final concentration of the organic co-solvent in the reaction mixture must be carefully controlled, as high concentrations can denature proteins or interfere with the conjugation reaction.

Q3: How does the pH of my buffer impact the solubility of the linker and the final conjugate?

A3: The pH of the buffer is a critical parameter that directly influences the charge state, and thus the solubility, of your molecule. The this compound linker contains a primary amine (-NH2) on the aminomethyl group.

  • At acidic to neutral pH (below its pKa) , this amine group will be protonated (-NH3+), conferring a positive charge to the molecule. This charge enhances its interaction with polar water molecules, thereby increasing solubility.

  • At alkaline pH (above its pKa) , the amine group will be deprotonated and neutral (-NH2). This loss of charge reduces its hydrophilicity and can significantly decrease its aqueous solubility.

Therefore, performing conjugation reactions at a pH slightly below the pKa of the amine can be a beneficial strategy to maintain the solubility of the unreacted linker and the resulting conjugate.[5][6]

Q4: Are there any components in my antibody buffer that could be causing problems?

A4: Yes, absolutely. Common buffer additives can interfere with your conjugation reaction, which can sometimes be mistaken for solubility issues. For instance, buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target amine on your biomolecule for reaction with amine-reactive linkers (e.g., NHS esters), leading to low or no yield.[7] Similarly, preservatives like sodium azide can interfere with certain reactions. It is crucial to use a non-interfering buffer like Phosphate-Buffered Saline (PBS) or Morpholineethanesulfonic acid (MES) and to ensure the biomolecule is purified and in a suitable buffer before starting the conjugation.[5][8]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific solubility problems you may encounter during your workflow.

Logical Troubleshooting Workflow

The following diagram outlines a systematic process for addressing solubility challenges.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting (Linker) cluster_2 Intermediate Troubleshooting (Conjugate) cluster_3 Advanced Solutions (Final Product) start Solubility Issue Observed linker_precip Linker precipitates on addition? start->linker_precip Check Linker conjugate_precip Conjugate precipitates during/post-reaction? start->conjugate_precip Check Conjugate final_solubility Poor final product solubility/stability? start->final_solubility Check Final Product optimize_cosolvent Optimize Co-solvent (DMSO, DMF) linker_precip->optimize_cosolvent Yes linker_precip->conjugate_precip No, linker is soluble adjust_pH Adjust Buffer pH (Maintain Protonation) optimize_cosolvent->adjust_pH Still an issue? optimize_conditions Optimize Reaction Conditions (Temp, Concentration) conjugate_precip->optimize_conditions Yes conjugate_precip->final_solubility No, reaction is clear buffer_exchange Perform Buffer Exchange optimize_conditions->buffer_exchange Still an issue? formulation Add Stabilizing Excipients (e.g., Polysorbates) final_solubility->formulation Yes redesign Redesign Linker with Hydrophilic Spacers (PEG) formulation->redesign Still an issue?

Caption: A step-by-step workflow for troubleshooting solubility issues.

Problem 1: Linker Precipitates Upon Addition to Aqueous Buffer

This is often the first hurdle. The abrupt change from a pure organic solvent or solid state to a highly polar aqueous environment causes the hydrophobic linker to crash out of solution.

Causality: The core of the issue is the low aqueous solubility of the uncharged carbamate linker. The energy barrier to solvate the hydrophobic benzyl and phenyl rings is too high for water alone.

Solution: Co-Solvent Optimization Protocol

The goal is to use the minimum amount of co-solvent necessary to maintain linker solubility without compromising the integrity of the biomolecule.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the this compound linker in 100% anhydrous DMSO or DMF. For example, 10-50 mM.

  • Determine Co-solvent Tolerance: Before the actual conjugation, test the stability of your biomolecule (e.g., antibody) at various final concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v). Monitor for any signs of precipitation or changes in activity. Most proteins can tolerate up to 5-10% DMSO without significant denaturation.

  • Reaction Setup: a. Pipette the required volume of your biomolecule in its conjugation buffer (e.g., PBS, pH 7.4) into the reaction tube. b. In a separate microfuge tube, dilute the linker stock solution with the same conjugation buffer. c. Add the diluted linker solution dropwise to the biomolecule solution while gently vortexing. This gradual addition is critical to prevent localized high concentrations that can cause precipitation.

  • Final Concentration: Ensure the final percentage of the organic co-solvent in the total reaction volume does not exceed the predetermined tolerance limit for your biomolecule.

Co-SolventTypical Starting ConcentrationMax Recommended (Protein)Notes
DMSO 1-5% (v/v)~10%Excellent for dissolving hydrophobic compounds.
DMF 1-5% (v/v)~10%Alternative to DMSO; ensure it is anhydrous.
Ethanol 5-10% (v/v)~15%Less effective for highly hydrophobic molecules.
Propylene Glycol 5-10% (v/v)~20%Often used in final drug formulations.[4]
Problem 2: Purified Conjugate Has Poor Long-Term Solubility

Even if the conjugation reaction is successful, the final purified product may be prone to aggregation and precipitation over time, especially after freeze-thaw cycles.

Causality: The increased overall hydrophobicity of the conjugate makes it thermodynamically unstable in aqueous buffers.[1] Intermolecular hydrophobic interactions are the primary drivers of aggregation, leading to the formation of insoluble particles.

Solution 1: Formulation with Stabilizing Excipients

For the final, purified conjugate, the formulation buffer is critical for long-term stability. Excipients can act as cryoprotectants and aggregation inhibitors.

Step-by-Step Protocol:

  • Buffer Exchange: After purification, exchange the conjugate into a formulation buffer. This is typically done via dialysis or diafiltration.

  • Select Excipients:

    • Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween-20) or Polysorbate 80 (Tween-80) at low concentrations (e.g., 0.01% - 0.1%) can disrupt hydrophobic interactions and prevent aggregation.[1]

    • Sugars/Polyols: Sugars like sucrose or trehalose, and polyols like mannitol or sorbitol, are often included as cryoprotectants and stabilizers. They work by creating a hydration shell around the biomolecule.

  • pH Optimization: The final storage buffer should have a pH that maximizes the stability of the conjugate, which may need to be determined empirically through stability studies.

  • Storage: Store the final formulated conjugate at the recommended temperature (e.g., 4°C for short-term, -80°C for long-term).

Solution 2: Advanced Strategy - Linker Redesign with Hydrophilic Spacers

If solubility remains a persistent and limiting issue, the most robust solution is to modify the linker itself by incorporating hydrophilic moieties. This is a design-phase consideration.

Causality: Introducing a hydrophilic spacer, such as polyethylene glycol (PEG), fundamentally increases the water solubility of the entire drug-linker construct.[][10][11] The flexible, hydrophilic PEG chain can effectively shield the hydrophobic parts of the molecule from the aqueous environment, preventing aggregation.[12]

G cluster_0 Hydrophobic Conjugate cluster_1 Hydrophilic (PEGylated) Conjugate a Antibody Hydrophobic Linker-Drug b Antibody Hydrophobic Linker-Drug a:f1->b:f1 Aggregation c Antibody Hydrophilic PEG Spacer Linker-Drug d Antibody Hydrophilic PEG Spacer Linker-Drug note PEG chains provide a hydration shell, preventing aggregation.

Caption: Effect of a hydrophilic PEG spacer on conjugate aggregation.

Implementation:

  • PEGylation: Incorporate discrete PEG (dPEG®) units into the linker backbone. PEG linkers of various lengths are commercially available and can significantly improve solubility, reduce aggregation, and enhance the pharmacokinetic properties of the conjugate.[][]

  • Charged Groups: Introducing charged functional groups (e.g., sulfonates) into the linker can also dramatically increase aqueous solubility.

This proactive design approach is often the most effective long-term solution for dealing with highly hydrophobic payloads and linkers.

References
  • Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10849657, Benzyl 4-(aminomethyl)benzylcarbamate. Retrieved from [Link]

  • Singh, B. N. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 808143. Retrieved from [Link]

  • Reinste Nano Ventures Pvt Ltd. (n.d.). Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • LINDNER, T., LORENZ, T., & SCHIEMENZ, S. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 16(2), 269. Retrieved from [Link]

  • Pion Inc. (2024, March 19). How poorly soluble compounds are formulated into drugs. Retrieved from [Link]

  • Olatunji, I. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Lee, S. E., et al. (2012). A Strategy for Increasing Drug Solubility and Efficacy through Covalent Attachment to Polyvalent DNA-Nanoparticle Conjugates. ACS Nano, 6(9), 7765–7771. Retrieved from [Link]

  • Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 319368, Benzyl phenylcarbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]

  • NSR Laboratories Pvt Ltd. (n.d.). Buy Benzyl Carbamate 621-84-1 Online. Retrieved from [Link]

  • Ho, S., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1335-1367. Retrieved from [Link]

  • Bartolini, M., et al. (2022). A Self-Immolative Linker for the pH-Responsive Release of Amides. Molecules, 27(11), 3569. Retrieved from [Link]

  • Al-Achi, A., & Gupta, M. R. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Pharmaceutical and Biomedical Analysis, 50(4), 607-611. Retrieved from [Link]

  • Prusty, S. K., et al. (2024). Improving Drug Solubility with Polymer-Drug Conjugation: Recent Insights. Mini Reviews in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Prusty, S. K., et al. (2025). Improving Drug Solubility with Polymer-Drug Conjugation: Recent Insights. Mini Reviews in Medicinal Chemistry. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl Carbamate | Request PDF. Retrieved from [Link]

  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • LabRoots. (2020, January 28). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification [Video]. YouTube. Retrieved from [Link]

  • Arakawa, T., et al. (2024). The contrasting roles of co-solvents in protein formulations and food products. Biophysical Chemistry, 312, 107282. Retrieved from [Link]

  • Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1-2. Retrieved from [Link]

  • Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 249-253. Retrieved from [Link]

  • Legros, F., et al. (2014). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules, 19(9), 15003-15014. Retrieved from [Link]

  • Miller, M. J., et al. (2000). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. Organic Letters, 2(21), 3249-3252. Retrieved from [Link]

Sources

Technical Support Center: Benzyl (4-(aminomethyl)phenyl)carbamate Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the deprotection of Benzyl (4-(aminomethyl)phenyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this specific chemical transformation. Here, we will delve into the nuances of Cbz (benzyloxycarbonyl) group removal from the primary amine of the 4-(aminomethyl)phenyl moiety, providing in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding the deprotection of this compound:

Q1: My hydrogenolysis reaction is sluggish or has stalled completely. What are the likely causes?

A1: Several factors can impede catalytic hydrogenolysis. The most common culprits include poor catalyst activity (old or improperly handled Pd/C), the presence of catalyst poisons (sulfur or nitrogen-containing compounds), or inadequate hydrogen gas delivery. The nature of your solvent can also play a crucial role.

Q2: I have other reducible functional groups in my molecule. Can I still use hydrogenolysis?

A2: Standard catalytic hydrogenolysis with H₂ gas is generally not compatible with reducible functional groups such as alkenes, alkynes, nitro groups, or some aryl halides, as they will likely be reduced along with the Cbz group.[1][2][3] In such cases, alternative deprotection methods like transfer hydrogenation under carefully controlled conditions or acidic cleavage should be considered.

Q3: I'm observing side products after my acidic deprotection. What could they be and how can I avoid them?

A3: Acid-mediated deprotection, especially with reagents like HBr in acetic acid, can be harsh.[2][3] If your substrate or the resulting product is sensitive to strong acids, you might observe degradation. A common issue when using acetic acid as a solvent is the acetylation of the newly formed primary amine, leading to an N-acetylated impurity.[4]

Q4: How do I choose the best deprotection method for my specific derivative of this compound?

A4: The optimal method depends on the overall structure of your molecule. A decision-making workflow can be highly effective. Start by assessing the functional groups present. If no reducible groups are present, catalytic hydrogenolysis is often the mildest and cleanest option.[2] If your molecule is acid-labile, avoid harsh acidic conditions. For substrates with functionalities sensitive to both hydrogenation and strong acids, a nucleophilic displacement method could be the best choice.[5]

Troubleshooting Guides

Issue 1: Incomplete or Failed Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the preferred method for Cbz deprotection due to its mild and clean nature.[1][2] However, its success is contingent on several factors.

Potential Causes & Solutions

Potential Cause Explanation & Troubleshooting Steps
Catalyst Inactivity The Palladium on Carbon (Pd/C) catalyst can lose activity over time or through improper handling. Solution: Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) if it is pyrophoric when dry.[6]
Catalyst Poisoning Sulfur-containing compounds and even the product amine can act as catalyst poisons. Solution: Ensure all starting materials and solvents are free of sulfur impurities. If the product amine is inhibiting the reaction, consider using a larger amount of catalyst or a different deprotection method.
Inadequate Hydrogenation Insufficient hydrogen pressure or poor mixing can lead to a stalled reaction. Solution: Ensure your reaction vessel is properly sealed and purged with hydrogen. Use a balloon of hydrogen or a Parr shaker for positive pressure.[6] Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.
Solvent Choice The choice of solvent can significantly impact the reaction rate. Solution: Protic solvents like methanol or ethanol are generally effective. If solubility is an issue, a co-solvent system may be necessary.

Experimental Protocol: Standard Catalytic Hydrogenolysis

  • Dissolution: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask (after purging with nitrogen or argon). For larger scale or more stubborn reactions, use a Parr hydrogenator at 40-50 psi of H₂.[6]

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[3] Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-(aminomethyl)aniline.

Issue 2: Unwanted Side Reactions with Acidic Deprotection

Acidic cleavage is a powerful alternative when hydrogenolysis is not viable.[7] However, the harsh conditions can lead to side reactions.

Potential Causes & Solutions

Potential Cause Explanation & Troubleshooting Steps
N-Acetylation When using HBr in acetic acid, the liberated amine can be acetylated by the solvent.[4] Solution: If N-acetylation is a problem, consider using a different acid/solvent system, such as HCl in a non-acetylating solvent like dioxane or isopropanol.[7]
Degradation of Acid-Labile Groups Other protecting groups like Boc or trityl, or other acid-sensitive functionalities in your molecule may be cleaved or degraded.[2] Solution: Assess the acid stability of all functional groups in your molecule. If necessary, opt for a milder deprotection method. A recently reported method using AlCl₃ in hexafluoroisopropanol (HFIP) shows good selectivity for Cbz over O- and N-benzyl groups.[8]

Experimental Protocol: Acidic Cleavage with HBr in Acetic Acid

  • Dissolution: Dissolve this compound in a minimal amount of glacial acetic acid.[3]

  • Reagent Addition: Add a solution of 33% HBr in acetic acid to the mixture.

  • Reaction: Stir the reaction at room temperature.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.[3]

  • Isolation: Isolate the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the 4-(aminomethyl)aniline hydrobromide salt.[3]

Issue 3: Deprotection in the Presence of Reducible Functional Groups

A common challenge is the need to deprotect the Cbz group without affecting other reducible moieties.

Catalytic Transfer Hydrogenation: A Safer Alternative

Transfer hydrogenation avoids the use of flammable hydrogen gas and can sometimes offer different selectivity.[2]

Experimental Protocol: Transfer Hydrogenation with Ammonium Formate

  • Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in methanol or ethanol.

  • Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[2][3]

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Monitoring and Work-up: Follow the same monitoring and work-up procedure as for standard catalytic hydrogenolysis.

Decision Tree for Selecting a Cbz Deprotection Method

G start Start: Cbz-Protected Compound reducible_groups Are reducible functional groups (alkenes, alkynes, nitro, etc.) present? start->reducible_groups acid_labile_groups Are other acid-labile groups (e.g., Boc, trityl) present? reducible_groups->acid_labile_groups Yes hydrogenolysis Use Catalytic Hydrogenolysis (H2, Pd/C) reducible_groups->hydrogenolysis No acidic_cleavage Use Acidic Cleavage (e.g., HBr/AcOH, HCl/Dioxane) acid_labile_groups->acidic_cleavage No milder_acidic Consider milder acidic conditions (AlCl3/HFIP) or Nucleophilic Displacement acid_labile_groups->milder_acidic Yes transfer_hydrogenation Consider Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C) hydrogenolysis->transfer_hydrogenation Alternative

Caption: Decision tree for selecting a Cbz deprotection method.

Mechanistic Insights

Cbz Deprotection via Catalytic Hydrogenolysis

The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to cleave the bond and liberate the free amine, toluene, and carbon dioxide.

G cluster_0 Cbz Deprotection Mechanism (Hydrogenolysis) Cbz R-NH-Cbz Adsorption Adsorption onto Pd/C surface Cbz->Adsorption + H2 Cleavage Benzylic C-O bond cleavage Adsorption->Cleavage Products R-NH2 + Toluene + CO2 Cleavage->Products

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

By understanding the principles behind these deprotection strategies and anticipating potential issues, you can significantly improve the success rate of your experiments. For further assistance, please consult the references below or contact our technical support team.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (2022, November 24). Why does my CBz-deprotection not work?. Retrieved from [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • PMC - NIH. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008145620A1 - Process for the deprotection of aryl group protected amines employing oxidases.
  • ResearchGate. (n.d.). Hydrogenolysis of N‐benzyl amines. Retrieved from [Link]

Sources

Technical Support Center: Benzyl (4-(aminomethyl)phenyl)carbamate Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are using Benzyl (4-(aminomethyl)phenyl)carbamate in their synthetic workflows. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound for coupling reactions?

The primary reactive site is the terminal primary amine of the aminomethyl group. The other amine is protected by a Carboxybenzyl (Cbz) group, which is significantly less nucleophilic and generally stable under standard amide coupling conditions.[1]

Q2: What are the most common reasons for low coupling efficiency with this molecule?

Low coupling efficiency can stem from several factors, including:

  • Steric Hindrance: The bulky nature of the benzyl carbamate moiety or the carboxylic acid coupling partner can physically impede the reaction.[2]

  • Suboptimal Activation of the Carboxylic Acid: Incomplete or inefficient activation of the carboxylic acid partner is a frequent cause of poor yields.

  • Poor Solubility: The starting materials or the product may have limited solubility in the chosen reaction solvent, leading to a heterogeneous mixture and slow reaction rates.

  • Side Reactions: Undesired side reactions can consume starting materials or lead to the formation of impurities that are difficult to separate.

  • Inadequate Reaction Conditions: Non-optimal temperature, reaction time, or choice of base can all contribute to incomplete conversion.

Q3: Which coupling reagents are recommended for use with this compound?

Standard peptide coupling reagents are generally effective. These include:

  • Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and suppress side reactions.[3]

  • Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and often provide faster reaction times.[3]

Q4: Is the Cbz protecting group on this compound stable during the coupling reaction?

The Cbz group is known for its robustness and is generally stable to a wide range of amide coupling conditions, including those that are basic or mildly acidic.[4][5] However, it is sensitive to strong acids and catalytic hydrogenation, which are the conditions typically used for its removal.[4][6] Therefore, these conditions should be avoided during the coupling step.

In-Depth Troubleshooting Guide

Low coupling efficiency is a common hurdle in organic synthesis. This section provides a structured approach to identifying and resolving the root cause of your coupling issues with this compound.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low coupling efficiency.

TroubleshootingWorkflow start Low Coupling Efficiency Observed check_reagents Verify Reagent Quality - Purity of carbamate and acid - Freshness of coupling reagents - Anhydrous solvents start->check_reagents Initial Check optimize_conditions Optimize Reaction Conditions - Temperature - Concentration - Reaction Time check_reagents->optimize_conditions Reagents OK success Coupling Efficiency Improved check_reagents->success Impurity Found change_coupling Change Coupling Reagents - Switch from EDC/HOBt to HATU - Use a different carbodiimide optimize_conditions->change_coupling No Improvement optimize_conditions->success Problem Solved address_solubility Address Solubility Issues - Test different solvents (DMF, DCM, NMP) - Gentle heating change_coupling->address_solubility Still Low Yield change_coupling->success Problem Solved address_solubility->success Problem Solved

Caption: A systematic workflow for troubleshooting low coupling efficiency.

Common Problems and Solutions
Observed Problem Potential Cause Recommended Solution & Scientific Rationale
Low or No Product Formation (Starting Materials Unchanged) Inefficient Carboxylic Acid Activation 1. Switch to a more powerful coupling reagent: If using EDC/HOBt, consider switching to HATU. HATU forms a more reactive activated ester, which can accelerate the coupling with the amine.[3]2. Check the age and storage of your coupling reagents: Carbodiimides and uronium salts can degrade upon exposure to moisture. Use freshly opened or properly stored reagents.3. Increase the equivalents of coupling reagent: A slight excess (1.1-1.5 equivalents) can drive the reaction to completion.[3]
Steric Hindrance 1. Increase reaction temperature: Gentle heating (e.g., to 40-50 °C) can provide the necessary activation energy to overcome steric barriers. However, monitor for side reactions.2. Prolong the reaction time: Sterically hindered couplings are often slower. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.3. Consider a less hindered coupling partner if possible: If the synthetic route allows, using a less bulky carboxylic acid can significantly improve yields.[2]
Low Reagent Concentration Increase the concentration of reactants: Higher concentrations can favor the bimolecular coupling reaction over potential side reactions or degradation pathways.
Multiple Spots on TLC/LC-MS (Impurity Formation) Formation of N-acylurea This is a common side reaction when using carbodiimides like EDC. The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[3]Solution: Add HOBt or HOAt to your reaction. These additives trap the O-acylisourea intermediate to form an activated ester, which is less prone to rearrangement and more reactive towards the amine.[3]
Dimerization/Oligomerization If the carboxylic acid partner also contains a free amine, self-coupling can occur. Solution: Ensure that any additional amino groups on the coupling partner are appropriately protected.
Side reaction involving the Cbz group Although generally stable, harsh conditions could lead to side reactions. One possibility is the formation of a urea derivative if the Cbz group is cleaved and the resulting amine reacts with an isocyanate intermediate.[7]Solution: Ensure that the reaction conditions are not overly harsh (e.g., excessive heat or prolonged exposure to strong base).
Incomplete Reaction (Both Starting Material and Product Present) Poor Solubility The reactants or the forming product may precipitate out of solution, effectively stopping the reaction.Solution: 1. Screen different solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are common choices. A solvent that fully dissolves all components is ideal.2. Gentle heating: This can sometimes improve solubility, but should be done with caution to avoid side reactions.
Equilibrium Reached The reaction may be reversible or have reached a point of equilibrium.Solution: Use a slight excess of one of the reactants (typically the more readily available or easily removable one) to push the equilibrium towards the product.

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and this compound (1.0-1.2 eq.) in anhydrous DMF or DCM.

  • Activation: To the stirred solution, add HATU (1.0-1.5 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[3]

Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The polarity should be adjusted to achieve good separation (Rf values between 0.2 and 0.8) of the starting materials and the product. A typical starting mobile phase could be a 1:1 mixture of hexane and ethyl acetate.

  • Visualization: The spots can be visualized under UV light (254 nm). Staining with potassium permanganate or ninhydrin (if a primary amine is expected to be deprotected) can also be used.[8]

Characterization of the Product

Successful coupling can be confirmed by observing the disappearance of the starting material signals and the appearance of new signals corresponding to the product in ¹H and ¹³C NMR spectra. The formation of the amide bond can also be confirmed by FT-IR spectroscopy, where a characteristic amide C=O stretch will appear around 1630-1680 cm⁻¹.[8]

References

  • Baumann, M., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • UCD Research Repository. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine. Available at: [Link]

  • National Institutes of Health. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Available at: [Link]

  • ChemRxiv. A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. Available at: [Link]

  • Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Available at: [Link]

  • MDPI. Benzyl Carbamates of 4-Aminosalicylanilides as Possible BACE1 Modulators. Available at: [Link]

  • ResearchGate. Benzyl Carbamate | Request PDF. Available at: [Link]

  • ResearchGate. Benzyl N-[(Benzyloxy)methyl]carbamate: An Improved Aminomethylation Electrophile for the Synthesis of (Benzyloxy)carbonyl (Cbz)-Protected Chiral beta(2)-Amino Acids | Request PDF. Available at: [Link]

  • National Institutes of Health. Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling | Request PDF. Available at: [Link]

  • Semantic Scholar. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

  • National Institutes of Health. Benzyl N-(4-pyridyl)carbamate. Available at: [Link]

  • National Institutes of Health. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Available at: [Link]

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Technical Support Center: Purification of Benzyl (4-(aminomethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical solutions for researchers encountering challenges with the purification of Benzyl (4-(aminomethyl)phenyl)carbamate. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing or handling this compound?

A: Impurities typically originate from three main sources: unreacted starting materials, side-reactions during synthesis, and degradation.

  • Starting Materials: Residual 4-aminobenzylamine or reagents from the Cbz-protection step (e.g., benzyl chloroformate, benzyl alcohol). Benzyl alcohol is particularly common and can be difficult to remove due to its high boiling point and polarity, which can be similar to the product.[1]

  • Side-Reaction Byproducts: Over-acylation can lead to the formation of dibenzyl carbamate derivatives. Urea-type byproducts can also form, especially if isocyanate intermediates are generated in the presence of water.[1]

  • Deprotection-Related Impurities: If you are performing a deprotection of the Cbz group, byproducts like toluene (from hydrogenolysis) or benzyl halides (from acid cleavage) can be generated, which may contaminate the starting material if the reaction is incomplete.[2][3]

Q2: What analytical techniques are recommended for assessing the purity of my sample?

A: A multi-technique approach is best for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique for visualizing the number of components in your crude mixture and for monitoring the progress of purification. A common eluent system is a mixture of hexane and ethyl acetate.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 column is typically effective for analyzing carbamates.[5][6][7] This method is crucial for determining the exact percentage of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the desired product and identifying impurities by their characteristic signals.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify the mass of unknown byproducts.

Q3: What are the primary strategies for purifying this compound?

A: The choice of method depends on the nature and quantity of the impurities. The three main strategies are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product. This technique relies on differences in solubility between the product and impurities in a given solvent system at varying temperatures.[8]

  • Flash Column Chromatography: The most versatile method for separating compounds with different polarities. It is effective for removing byproducts that are significantly more or less polar than the target compound.[9]

  • Liquid-Liquid Extraction (Acid-Base): Particularly useful for removing basic (amine) or acidic impurities from a neutral organic product.[5] For example, it can effectively remove unreacted 4-aminobenzylamine.

Q4: How should I store the purified this compound to ensure its stability?

A: Like many carbamates, this compound should be stored in a cool, dry place in a tightly sealed container to protect it from moisture and atmospheric contaminants.[9] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative degradation.

Section 2: Troubleshooting Guide for Impurity Removal

This guide provides solutions to specific problems you may encounter during the purification process.

Q: My TLC plate shows a significant amount of unreacted 4-aminobenzylamine (a highly polar, baseline spot). How can I remove it?

A: Unreacted primary amines are basic and can be easily removed with an acidic wash. This exploits the ability to form a water-soluble ammonium salt, separating it from your neutral carbamate product which remains in the organic phase.

  • Why it works: The basic nitrogen of the aminobenzylamine is protonated by the acid (e.g., HCl) to form a salt. This salt is highly polar and preferentially dissolves in the aqueous layer, while your desired carbamate product is less polar and remains in the organic solvent.

  • Recommended Action: See Protocol A for a detailed acid-base extraction procedure.

Q: I have a byproduct that is very close to my product spot on the TLC plate. Standard chromatography isn't working well. What should I do?

A: When compounds have similar polarities, standard purification methods can fail.

  • Optimize Chromatography: Experiment with different solvent systems for your column. Changing the eluent composition (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can alter selectivity and improve separation.

  • Recrystallization: This is often the best method for removing structurally similar impurities.[4] The rigid lattice of a crystal is highly selective and tends to exclude molecules that do not fit perfectly, even those with very similar properties. Finding the right solvent system is key.

  • Recommended Action: See Protocol B for a systematic approach to recrystallization.

Q: My final product is contaminated with residual benzyl alcohol from the Cbz-protection step. How can I get rid of it?

A: Benzyl alcohol is a common and troublesome impurity. Its high boiling point makes it difficult to remove by evaporation, and its polarity can lead to co-elution with the product during chromatography.[1]

  • Why it's difficult: Benzyl alcohol (boiling point ~205 °C) is not easily removed under reduced pressure without potentially degrading the product.[1]

  • Solution 1 - Aqueous Workup: A thorough wash of the organic solution with water or brine can remove a significant portion of the benzyl alcohol.

  • Solution 2 - Specialized Purification: If washing is insufficient, an innovative approach is to use an enzyme like CALB (Candida antarctica lipase B) to convert the benzyl alcohol impurity into a less polar ester (e.g., benzyl butyrate) in a process called "impurity tagging".[1] This new, less polar compound can then be easily separated from your more polar carbamate product by chromatography or crystallization.[1]

  • Solution 3 - Crystallization: A carefully chosen recrystallization can often leave benzyl alcohol behind in the mother liquor.

  • Recommended Action: Attempt a rigorous aqueous wash first. If unsuccessful, proceed to Protocol B .

Q: My reaction produced a significant amount of a non-polar impurity, likely a di-Cbz protected or other over-alkylated species. What's the best removal method?

A: Non-polar byproducts are typically well-suited for removal by silica gel chromatography.

  • Why it works: The desired monosubstituted carbamate is significantly more polar than any over-alkylated or over-acylated byproducts. On a silica column, the non-polar impurities will elute much faster with a non-polar solvent system (like hexane/ethyl acetate), allowing for a clean separation.

  • Recommended Action: See Protocol C for a detailed flash chromatography procedure.

Section 3: Detailed Experimental Protocols

Protocol A: Purification via Acid-Base Extraction

This protocol is designed to remove basic impurities, such as unreacted 4-aminobenzylamine.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Wash 2-3 times.

  • Phase Separation: Collect the organic layer. The aqueous layer, containing the protonated amine impurity, can be discarded.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol B: Purification via Recrystallization

This protocol provides a method for obtaining high-purity crystalline material.[8]

  • Solvent Screening (Small Scale):

    • Place a small amount of your crude product into several test tubes.

    • Add different solvents or solvent mixtures (e.g., ethyl acetate, hexane, tert-butyl methyl ether, toluene, or mixtures like ethyl acetate/hexane).[4][9]

    • Heat the tubes until the solid dissolves completely.

    • Allow the solutions to cool slowly to room temperature, then place them in an ice bath.

    • A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Recrystallization (Full Scale):

    • Dissolve the crude solid in a minimum amount of the chosen hot solvent system.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.

    • Allow the solution to cool slowly to room temperature to allow for the formation of large, pure crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol C: Purification via Flash Column Chromatography

This protocol is for separating the target compound from impurities with different polarities.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Pack a column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Impurity TypeLikely OriginRecommended Primary Removal MethodProtocol
4-aminobenzylamineUnreacted Starting MaterialAcid-Base ExtractionA
Benzyl AlcoholReagent/ByproductAqueous Wash / RecrystallizationB
Di-Cbz SpeciesOver-acylation side reactionFlash ChromatographyC
Urea ByproductsSide reaction with isocyanateFlash ChromatographyC

Section 4: Visualized Workflows & Structures

General Purification Workflow

Caption: A decision-making workflow for purifying this compound.

Key Chemical Structures

Caption: Structures of the target compound and common related impurities.

References

  • Beilstein Journals. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl Carbamate | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ACS Publications. (2020, April 20). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2012, September 10). Synthesis and Crystal Structure of Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. Retrieved from [Link]

  • Google Patents. (n.d.). CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.
  • Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]

  • PubMed Central. (n.d.). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • PubMed Central. (2017, June 22). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Retrieved from [Link]

  • PubMed Central. (2018, August 9). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • AUB ScholarWorks. (n.d.). Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti. Retrieved from [Link]

  • ResearchGate. (2018, August 6). Synthesis, Characterization and Structural Studies of Di benzyl dithiocarbamate and Use Them in CPE. Retrieved from [Link]

  • ResearchGate. (2018, January 13). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Retrieved from [Link]

  • PubMed Central. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from [Link]

  • PubMed. (2006, Jan-Feb). Liquid Chromatographic Determination of N-methyl Carbamate Pesticide Residues at Low Parts-Per-Billion Levels in Eggs. Retrieved from [Link]

  • SciSpace. (n.d.). Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroace. Retrieved from [Link]

  • PubMed Central. (2022, March 30). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • PubMed Central. (n.d.). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Retrieved from [Link]

  • PubMed Central. (2017, March 23). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Scirp.org. (n.d.). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. Retrieved from [Link]

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Technical Support Center: Scaling Up Reactions Involving Benzyl (4-(aminomethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzyl (4-(aminomethyl)phenyl)carbamate. This guide is designed to provide in-depth, practical advice for scaling up reactions involving this versatile building block. The following question-and-answer format addresses common challenges and provides troubleshooting strategies based on established chemical principles and field-proven insights.

I. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems that can arise during the scale-up of reactions with this compound, offering explanations and actionable solutions.

Issue 1: Low or Inconsistent Yields

Question: We are experiencing a significant drop in yield when scaling up our reaction from a 1 g to a 100 g scale. What are the likely causes and how can we mitigate this?

Answer: A drop in yield upon scale-up is a frequent challenge and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.

  • Mixing and Mass Transfer: Inadequate mixing on a larger scale can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The viscosity of the reaction mixture can also increase, further impeding efficient stirring.

    • Solution: Transition from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller (e.g., anchor or pitched-blade turbine) to ensure homogenous mixing throughout the larger reactor volume.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it more difficult to control the internal reaction temperature, especially for exothermic reactions. Poor heat dissipation can lead to thermal decomposition of reactants or products.

    • Solution: Employ a jacketed reactor with a circulating temperature control unit. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to manage the rate of heat generation.

  • Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile. A rapid addition on a large scale can lead to uncontrolled exotherms and the formation of impurities.

    • Solution: Utilize a syringe pump or a dropping funnel for controlled, slow addition of critical reagents. Monitor the internal temperature closely during the addition.

Issue 2: Impurity Profile Changes with Scale

Question: We've observed new, significant impurities in our crude product at the 50 g scale that were not present or were negligible at the 5 g scale. How do we identify and control these?

Answer: Changes in the impurity profile are often linked to the issues of mixing and temperature control mentioned above, but can also be related to the stability of the carbamate protecting group.

  • Potential Side Reactions:

    • Dimerization/Polymerization: The free aminomethyl group is nucleophilic and can potentially react with an activated form of another molecule, leading to oligomeric impurities. This is more likely if there are localized areas of high concentration.

    • Protecting Group Instability: The benzyl carbamate (Cbz) group is generally stable but can be susceptible to cleavage under certain conditions, particularly strong acidic or basic conditions, or prolonged reaction times at elevated temperatures.[1]

    • Reaction with Solvents: Some solvents can participate in side reactions, especially at higher temperatures. For instance, dimethylformamide (DMF) can decompose to dimethylamine, which is nucleophilic.

  • Troubleshooting and Control:

    • Impurity Identification: Isolate the major impurities using preparative chromatography and characterize them by NMR and mass spectrometry to understand their structure. This will provide clues about the side reactions occurring.

    • Reaction Monitoring: Use in-process controls (e.g., HPLC, TLC) to track the formation of impurities over time. This can help determine if they are forming during the main reaction or during work-up.

    • Process Parameter Optimization:

      • Temperature: Re-optimize the reaction temperature at the larger scale to find a balance between reaction rate and impurity formation.

      • Solvent Choice: If solvent-related impurities are suspected, consider alternative solvents with higher stability.

      • pH Control: If the Cbz group is being cleaved, ensure the reaction conditions are not too acidic or basic. Buffering the reaction mixture may be necessary.

Issue 3: Difficulties with Product Isolation and Purification

Question: At a larger scale, our product is difficult to precipitate, and the subsequent purification by column chromatography is inefficient and time-consuming. What are our options?

Answer: Isolation and purification are critical steps where scalability issues often become apparent.

  • Crystallization/Precipitation:

    • Problem: Oiling out instead of precipitating as a solid is common when scaling up. This can be due to slower cooling rates or higher concentrations of impurities that act as oils.

    • Solution:

      • Seeding: Add a small amount of pure, crystalline product to the cooled solution to induce crystallization.

      • Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the product is insoluble) to the reaction mixture to promote precipitation. The rate of addition is crucial to obtain a filterable solid.

      • Controlled Cooling: Use a programmable cooling system to control the rate of temperature decrease, which can lead to the formation of larger, more easily filterable crystals.

  • Chromatography:

    • Problem: Large-scale column chromatography is expensive, solvent-intensive, and can lead to product loss.

    • Solution:

      • Recrystallization: Develop a robust recrystallization protocol. This is often the most efficient and scalable method for purifying solid compounds. Experiment with different solvent systems to find one that provides good recovery and high purity.[2]

      • Slurry Washes: Before final isolation, wash the crude solid with a solvent in which the impurities are soluble but the product is not. This can significantly improve the purity of the material before any further purification steps.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and reactivity of this compound in a scale-up context.

1. What are the key safety considerations when handling this compound at a larger scale?

Handling larger quantities of any chemical requires a heightened awareness of safety protocols. For this compound, the following should be considered:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[3][4][5]

  • Ventilation: Use a well-ventilated fume hood to avoid inhalation of any dust or vapors.[4][6]

  • Dust Control: As a solid, care should be taken to avoid generating dust during transfer and handling.[3]

  • Spill Response: Have a spill kit readily available. In case of a spill, avoid generating dust and clean up using dry procedures.[3]

2. What is the typical solubility profile of this compound, and how does this impact solvent selection for scale-up?

This compound is generally soluble in polar organic solvents like methanol, DMF, and dichloromethane, and has moderate solubility in water.[7][8]

  • Reaction: For reactions, choose a solvent in which all reactants are fully soluble at the reaction temperature to ensure a homogeneous reaction.

  • Work-up and Isolation: The choice of solvent is critical for product isolation. A solvent system where the product has high solubility at an elevated temperature and low solubility at room temperature or below is ideal for recrystallization.

3. In peptide coupling reactions, what are the best practices for activating the carboxylic acid when using this compound at scale?

When this compound is used as the amine component in a peptide coupling, efficient activation of the carboxylic acid partner is key.

  • Coupling Reagents: Standard coupling reagents like carbodiimides (e.g., EDC) or uronium/phosphonium salts (e.g., HATU, PyBOP) are effective.[9][10]

  • Scale-Up Considerations:

    • Cost: For large-scale synthesis, the cost of the coupling reagent becomes a significant factor. Carbodiimides are often more cost-effective than uronium or phosphonium salts.

    • By-product Removal: The by-products of the coupling reaction must be easily removable. For example, the urea by-product from EDC is water-soluble, which can simplify purification.[10]

    • Exotherms: The activation step can be exothermic. Ensure adequate temperature control during the addition of the coupling reagent.

4. How can we monitor the progress of a large-scale reaction involving this compound effectively?

In-process controls (IPCs) are essential for monitoring reaction progress and making informed decisions during a scaled-up synthesis.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the product and any impurities. This is the preferred method for accurate monitoring.

  • Sampling: Ensure that the sample taken from the reactor is representative of the entire batch. This may require stopping the stirrer briefly to allow for safe sampling.

III. Experimental Protocols and Data

Table 1: Recommended Solvent Systems for Recrystallization
Solvent System (v/v)Temperature ProfileExpected RecoveryNotes
Ethyl Acetate / HexaneDissolve in hot ethyl acetate, add hexane until cloudy, then cool slowly.>85%Good for removing polar and non-polar impurities.
Isopropanol / WaterDissolve in hot isopropanol, add water dropwise until persistent cloudiness, then cool.>90%Effective for removing highly polar impurities.
TolueneDissolve in hot toluene, cool slowly.>80%Can be effective for specific impurity profiles.
Protocol: General Scale-Up Procedure for a Peptide Coupling Reaction

This protocol outlines a general procedure for coupling a carboxylic acid to this compound at a 100 g scale.

  • Reactor Setup: Equip a 2 L jacketed reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.

  • Reagent Charging: Charge the reactor with this compound (1.0 eq) and the carboxylic acid (1.05 eq) in a suitable solvent (e.g., DMF, 5-10 volumes).

  • Inert Atmosphere: Purge the reactor with nitrogen.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Coupling Reagent Addition: Dissolve the coupling reagent (e.g., EDC·HCl, 1.1 eq) and an additive (e.g., HOBt, 1.1 eq) in the reaction solvent. Add this solution slowly to the reactor via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and perform an appropriate extraction to isolate the crude product.

  • Purification: Purify the crude product by recrystallization using a pre-determined solvent system.

IV. Visualizations

Diagram 1: Logical Workflow for Troubleshooting Low Yield

G start Low Yield at Scale mixing Investigate Mixing Efficiency start->mixing heat Analyze Heat Transfer start->heat kinetics Review Reaction Kinetics start->kinetics overhead_stirrer Implement Overhead Stirrer mixing->overhead_stirrer baffles Consider Reactor Baffles mixing->baffles viscosity Measure Viscosity mixing->viscosity jacketed_reactor Use Jacketed Reactor heat->jacketed_reactor addition_rate Control Reagent Addition Rate heat->addition_rate exotherm Profile Reaction Exotherm heat->exotherm in_process_control Utilize In-Process Controls (HPLC) kinetics->in_process_control side_reactions Identify Side Reactions kinetics->side_reactions temp_optimization Re-optimize Temperature kinetics->temp_optimization solution Improved Yield overhead_stirrer->solution jacketed_reactor->solution addition_rate->solution in_process_control->solution

Caption: Troubleshooting workflow for low yield issues.

Diagram 2: Decision Tree for Purification Strategy

G start Crude Product Isolated is_solid Is the crude product a solid? start->is_solid oiled_out Product Oiled Out is_solid->oiled_out No solid Crude Solid Obtained is_solid->solid Yes seeding Try Seeding oiled_out->seeding anti_solvent Slow Anti-Solvent Addition oiled_out->anti_solvent controlled_cooling Controlled Cooling Profile oiled_out->controlled_cooling purity_check Check Purity (HPLC) solid->purity_check seeding->solid anti_solvent->solid controlled_cooling->solid high_purity Purity > 98%? purity_check->high_purity slurry_wash Perform Slurry Wash high_purity->slurry_wash No final_product Pure Product high_purity->final_product Yes recrystallize Recrystallize slurry_wash->recrystallize chromatography Consider Preparative Chromatography (Last Resort) recrystallize->chromatography If purity still low recrystallize->final_product chromatography->final_product

Caption: Decision tree for purification strategy.

V. References

  • Wikipedia. Benzyl carbamate. [Link]

  • Organic Syntheses. BENZYL ISOPROPOXYMETHYL CARBAMATE. [Link]

  • ResearchGate. Benzyl Carbamate. [Link]

  • Novoprolabs. Optimizing Peptide Coupling: Key Techniques. [Link]

Sources

Technical Support Center: Mitigating ADC Aggregation with Benzyl (4-(aminomethyl)phenyl)carbamate Linkers

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Antibody-Drug Conjugates (ADCs) that utilize Benzyl (4-(aminomethyl)phenyl)carbamate-based linkers. This resource is designed to offer not just procedural steps, but also the underlying scientific rationale to empower effective problem-solving in your experiments.

Introduction: The Challenge of ADC Aggregation

Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects these two components, is critical to the ADC's overall efficacy, stability, and safety.[1][2] A significant challenge in ADC development is the propensity for aggregation, which can compromise the product's quality, reduce its therapeutic efficacy, and potentially elicit an immunogenic response in patients.[3][4]

Aggregation is often driven by the increased hydrophobicity of the ADC following conjugation of a typically hydrophobic linker-payload to the antibody.[5][6][7] The this compound linker, while offering certain advantages in terms of its chemical stability, contains aromatic benzyl and phenyl groups that can contribute to this hydrophobicity, creating a potential for aggregation.

This guide will walk you through understanding the root causes of aggregation with this specific linker class and provide actionable strategies for its prevention and characterization.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of ADC aggregation when using a this compound linker?

A1: ADC aggregation is a multifaceted issue. With this specific linker, the key contributing factors include:

  • Increased Surface Hydrophobicity: The benzyl and phenyl groups in the linker are inherently hydrophobic. When multiple linkers are conjugated to the antibody, they can create hydrophobic patches on the protein's surface. To minimize their exposure to the aqueous environment, these patches can interact between ADC molecules, leading to self-association and aggregation.[5][7][8]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased overall hydrophobicity of the ADC, which in turn elevates the risk of aggregation.[5][9][10]

  • Conjugation Process Conditions: The solvents used to dissolve the hydrophobic linker-payload can sometimes disrupt the antibody's tertiary structure, exposing previously buried hydrophobic regions and promoting aggregation.[7][8] Suboptimal buffer conditions, such as pH or salt concentration, during or after conjugation can also contribute to instability.[3][7]

  • Environmental Stresses: Exposure to thermal stress, agitation (e.g., during purification or transportation), freeze-thaw cycles, and even light can act as stressors that induce protein unfolding and subsequent aggregation.[3][4][7]

  • Inherent Antibody Properties: Some monoclonal antibodies (mAbs) are intrinsically more prone to aggregation than others. The conjugation process can exacerbate this inherent tendency.[7][8]

Q2: How does the carbamate group in the linker influence aggregation?

A2: The carbamate group itself is a relatively stable linkage. Interestingly, recent research on related benzyl α-ammonium carbamates (BACs) suggests that modifying the linker to be zwitterionic can actually reduce antibody aggregation compared to more conventional linkers like p-aminobenzyl carbamate (PABC).[3][4][8] This indicates that while the benzyl and phenyl rings are the primary hydrophobic contributors, the overall charge and hydrophilicity of the linker can be engineered to mitigate aggregation. The stability of the carbamate linker is crucial for ensuring the ADC remains intact until it reaches the target cell.

Q3: What are the initial signs of aggregation in my ADC sample?

A3: The first indication of aggregation is often visual: the appearance of opalescence, cloudiness, or visible particulates in your ADC solution. However, significant aggregation can occur at the sub-visible and soluble oligomer level long before it becomes visible. Therefore, it is crucial to employ analytical techniques to detect these smaller aggregates.

Q4: Which analytical techniques are essential for detecting and quantifying ADC aggregation?

A4: A multi-pronged approach using orthogonal analytical methods is highly recommended for a comprehensive assessment of ADC aggregation.[7] Key techniques include:

  • Size Exclusion Chromatography (SEC): This is the most widely used method for quantifying soluble aggregates (dimers, trimers, and higher-order oligomers) based on their hydrodynamic volume.[4][7][8]

  • SEC with Multi-Angle Light Scattering (SEC-MALS): Coupling SEC with a MALS detector provides an absolute measurement of the molar mass of the eluting species, allowing for more precise characterization of aggregates.[7][8]

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of a wide range of aggregate sizes in a solution and can be used for rapid screening.[4]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. It can be used to monitor changes in the ADC's hydrophobic profile that may correlate with an increased propensity for aggregation.[7]

Analytical TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radiusQuantification of monomers, dimers, and higher molecular weight species.[4][8]
SEC with Multi-Angle Light Scattering (SEC-MALS) SEC coupled with light scattering detectionAbsolute molecular weight determination of eluting species, confirming aggregate identity.[7][8]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensitySize distribution of particles in solution, sensitive to early-stage aggregation.[4]
Hydrophobic Interaction Chromatography (HIC) Separation based on surface hydrophobicityAssesses the relative hydrophobicity of the ADC, which can indicate aggregation propensity.[7]

Troubleshooting Guide: A Step-by-Step Approach to Preventing Aggregation

If you are observing aggregation in your ADC preparations, this troubleshooting guide provides a systematic approach to identify the cause and implement effective solutions.

Step 1: Characterize the Aggregation

Before attempting to solve the problem, it's crucial to understand its nature.

  • Protocol: Initial Assessment of Aggregation with SEC-MALS

    • System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) and MALS detector with your formulation buffer at a consistent flow rate (e.g., 0.5 mL/min). Ensure a stable baseline.

    • Sample Preparation: Dilute your ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter.

    • Data Acquisition: Inject a defined volume (e.g., 50 µL) of the prepared sample. Collect the light scattering and refractive index data as the sample elutes.

    • Data Analysis: Analyze the data to determine the percentage of monomer, dimer, and higher-order aggregates, along with their respective molecular weights.

Step 2: Review and Optimize the Conjugation and Purification Process

The conditions during conjugation and subsequent purification are critical for maintaining ADC stability.

  • Workflow for Process Optimization

G cluster_0 Conjugation & Purification Review A Start: Aggregation Detected B Review Co-solvent Usage (e.g., DMSO, DMA) A->B C Minimize Co-solvent Percentage B->C High % can denature mAb D Evaluate Buffer Conditions (pH, salt concentration) C->D E Screen pH Range (e.g., 6.0-7.5) D->E Suboptimal pH can increase hydrophobicity F Optimize Purification (e.g., TFF, Chromatography) E->F G Assess Post-Purification Handling F->G Minimize shear stress H End: Stable ADC G->H

Caption: Workflow for optimizing conjugation and purification to minimize aggregation.

Step 3: Implement Formulation Strategies

If process optimization is insufficient, adjusting the formulation can significantly enhance ADC stability.

  • Excipient Screening: The addition of stabilizing excipients is a common and effective strategy.[3]

    • Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) at low concentrations (0.01-0.1%) can prevent surface-induced aggregation by competitively binding to interfaces and shielding hydrophobic patches on the ADC.

    • Sugars and Polyols: Sugars like sucrose and trehalose, and polyols like mannitol, act as stabilizers by promoting the preferential hydration of the protein, which favors its native conformation.[3]

    • Amino Acids: Certain amino acids, such as arginine and histidine, can suppress aggregation by inhibiting protein-protein interactions. Arginine is particularly effective at solubilizing proteins and reducing viscosity.

  • Protocol: Screening of Stabilizing Excipients

    • Prepare Stock Solutions: Create concentrated stock solutions of various excipients (e.g., 1% Polysorbate 20, 2 M Arginine, 40% Sucrose) in your base formulation buffer.

    • Design Experiment: Set up a matrix of experiments where your ADC is formulated with different types and concentrations of excipients. Include a control with no added excipients.

    • Incubate and Stress: Store the different formulations under both accelerated (e.g., 40°C for 2 weeks) and real-time (e.g., 4°C) stability conditions.

    • Analyze for Aggregation: At various time points, analyze the samples using SEC-MALS to determine the percentage of aggregation in each formulation.

    • Select Optimal Formulation: Identify the excipient or combination of excipients that provides the best stability for your ADC.

Step 4: Consider Linker and Payload Modification (Advanced Strategy)

If aggregation remains a persistent issue, more advanced strategies involving modification of the linker or payload may be necessary.

  • Linker Modification:

    • Incorporate Hydrophilic Spacers: Introducing hydrophilic polymers like polyethylene glycol (PEG) into the linker can significantly increase the overall hydrophilicity of the ADC and shield the hydrophobic payload, thereby reducing aggregation.[2][8]

    • Utilize Charged Groups: As demonstrated with zwitterionic BAC linkers, incorporating charged moieties can improve hydrophilicity and reduce aggregation.[3][4][8]

  • Payload Selection:

    • If possible, selecting a more hydrophilic payload can inherently reduce the aggregation propensity of the final ADC.[6][8]

  • Diagram: Mechanisms of Aggregation and Mitigation

G cluster_0 Aggregation Pathway cluster_1 Mitigation Strategies A ADC Monomer with Hydrophobic Patches B Self-Association A->B E Formulation with Excipients (e.g., Surfactants) A->E Inhibition F Linker Modification (e.g., PEGylation) A->F Inhibition C Soluble Aggregates (Dimers, Oligomers) B->C D Visible Precipitates C->D G Stable Monomeric ADC E->G F->G

Caption: The pathway of ADC aggregation and key strategies for its prevention.

Conclusion

Preventing the aggregation of ADCs with this compound linkers requires a comprehensive understanding of the interplay between the antibody, linker, payload, and formulation environment. By systematically characterizing the nature of the aggregation and employing a rational approach to optimize both the process and the formulation, researchers can significantly improve the stability and quality of their ADC candidates. This guide serves as a starting point for troubleshooting, and the principles outlined here can be adapted to address the unique challenges presented by each specific ADC.

References

  • Leukocare. (n.d.). Prevent Protein Aggregation in Formulations: A Guide. Retrieved from [Link]

  • Kumar, A., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 26(11), 3395. Available at: [Link]

  • Learnova. (n.d.). Tackling Protein Aggregation in Biopharmaceuticals: A Deep Dive into Mechanisms, Analytical Methods, and Mitigation Strategies. Retrieved from [Link]

  • Cytiva. (2023). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from [Link]

  • NIH. (2014). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]

  • PipeBio. (2024). Protein aggregation: Challenges approaches for mitigation. Retrieved from [Link]

  • Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]

  • NIH. (2015). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. Retrieved from [Link]

  • ACS Publications. (2018). Impact of Payload Hydrophobicity on the Stability of Antibody–Drug Conjugates. Molecular Pharmaceutics. Retrieved from [Link]

  • PubMed. (2004). Effects of benzyl alcohol on aggregation of recombinant human interleukin-1-receptor antagonist in reconstituted lyophilized formulations. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Tackling Aggregation Challenges in ADC Production. Retrieved from [Link]

  • ResearchGate. (2020). Effects of Drug-Antibody Ratio (DAR) on Pharmacokinetics, Biodistribution, Efficacy and Tolerability of Antibody-Maytansinoid Conjugates. Retrieved from [Link]

  • PubMed. (2018). Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties. Retrieved from [Link]

  • PubMed. (2004). Mechanism for benzyl alcohol-induced aggregation of recombinant human interleukin-1 receptor antagonist in aqueous solution. Retrieved from [Link]

  • Biointron. (2024). Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR). Retrieved from [Link]

  • Protheragen. (2023). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from [Link]

  • NIH. (2013). ROLE OF BENZYL ALCOHOL IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A. Retrieved from [Link]

  • ResearchGate. (2006). Protein PEGylation prevents benzyl‐alcohol induced aggregation. Retrieved from [Link]

  • ResearchGate. (2018). Chromatographic evaluation of ADC aggregation and hydrophilicity. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Higher Order Structure and Aggregation Analysis of Antibody Drug Conjugates (ADCs). Retrieved from [Link]

  • BioProcess International. (2014). Predicting Aggregation Propensity and Monitoring Aggregates in ADCs. Retrieved from [Link]

  • Bioprocess Online. (2023). Aggregation In Antibody-Drug Conjugates Causes And Mitigation. Retrieved from [Link]

  • NIH. (2016). Antibody conjugation and formulation. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Characterization of Benzyl (4-(aminomethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of Benzyl (4-(aminomethyl)phenyl)carbamate, a compound of interest in medicinal chemistry and materials science. We will explore the nuances of different ionization techniques, predict fragmentation pathways, and present a comparative analysis with alternative analytical methods, all supported by experimental insights and established principles.

Introduction to the Analytical Challenge

This compound (C₁₅H₁₆N₂O₂, Molar Mass: 256.30 g/mol ) possesses key structural features that influence its analysis by mass spectrometry: a benzyl carbamate group, a primary aliphatic amine, and an aromatic core. The carbamate linkage is susceptible to cleavage, while the benzyl group is prone to characteristic fragmentation. The primary amine offers a site for protonation, making this molecule amenable to analysis by soft ionization techniques.

Mass Spectrometry: A Primary Tool for Structural Verification

Mass spectrometry stands as a principal technique for the characterization of synthetic compounds due to its high sensitivity, specificity, and ability to provide molecular weight and structural information. For this compound, Electrospray Ionization (ESI) is the most suitable ionization method due to the presence of the basic primary amine, which is readily protonated in solution.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in 50:50 methanol/water or acetonitrile/water containing 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1.5 - 2.5 Bar

    • Drying Gas (N₂): 8 - 12 L/min

    • Drying Gas Temperature: 200 - 250 °C

  • Mass Analyzer Parameters:

    • Mass Range: m/z 50 - 500

    • Acquisition Mode: Full Scan (MS1) to determine the protonated molecular ion.

    • Collision Energy (for MS/MS): Ramp from 10 to 40 eV to induce fragmentation and obtain a detailed fragmentation spectrum.

Expected Mass Spectrum and Fragmentation Pattern

In positive ion ESI-MS, this compound is expected to be observed as the protonated molecular ion, [M+H]⁺, at m/z 257.13. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, providing structural insights. The proposed fragmentation pathway is detailed below.

Diagram: Proposed ESI-MS/MS Fragmentation Pathway of this compound

fragmentation_pathway M [M+H]⁺ m/z 257.13 F1 m/z 91.05 Benzyl Cation M->F1 - C₈H₇NO₂ F2 m/z 106.07 4-aminobenzylamine fragment M->F2 - C₈H₇O₂ F3 m/z 151.08 Loss of Benzyl Alcohol M->F3 - C₇H₈O F4 m/z 120.08 4-methylaniline fragment F2->F4 - NH₂

Caption: Proposed fragmentation of protonated this compound.

Interpretation of Key Fragments:

  • m/z 91.05: This highly stable benzyl cation is a hallmark of benzyl-containing compounds and is expected to be a prominent peak.

  • m/z 106.07: This fragment corresponds to the protonated 4-(aminomethyl)aniline moiety, resulting from the cleavage of the carbamate bond.

  • m/z 151.08: This ion likely arises from the loss of benzyl alcohol.

  • m/z 120.08: A subsequent fragmentation of the m/z 106.07 ion through the loss of an amino group can lead to this species.

Comparative Ionization Techniques: APCI vs. ESI

Atmospheric Pressure Chemical Ionization (APCI) is another viable technique. While ESI is generally preferred for polar molecules that are already ionized in solution, APCI is suitable for less polar, neutral molecules that are volatile enough to be vaporized.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ions are formed from charged droplets in a strong electric field.Ions are formed in the gas phase through corona discharge.
Analyte Suitability Polar, ionic, and large biomolecules.Less polar, neutral, and thermally stable small molecules.
Adduct Formation Prone to adduct formation (e.g., [M+Na]⁺, [M+K]⁺).Less prone to adduct formation; primarily [M+H]⁺.
Fragmentation Softer ionization, less in-source fragmentation.Can induce more in-source fragmentation.

For this compound, ESI is the superior choice due to the presence of the readily protonated primary amine, which ensures efficient ionization with minimal in-source fragmentation, providing a clear molecular ion peak.

Alternative and Complementary Characterization Techniques

While mass spectrometry is powerful, a comprehensive characterization relies on the synergy of multiple analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: Will confirm the presence of aromatic protons, the benzylic protons, the methylene protons adjacent to the amine, and the amine protons themselves. The chemical shifts and coupling patterns are diagnostic of the connectivity. For similar benzyl carbamate structures, characteristic peaks for the benzylic protons (CH₂) are typically observed around 5.1 ppm, and aromatic protons appear in the 7.3-7.6 ppm region.[1]

  • ¹³C NMR: Will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton. The carbonyl carbon of the carbamate group is expected to have a characteristic chemical shift in the range of 155-157 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • N-H Stretching: The primary amine and the carbamate N-H will show characteristic stretches in the region of 3300-3500 cm⁻¹.[1]

  • C=O Stretching: The carbonyl group of the carbamate will exhibit a strong absorption band around 1690-1720 cm⁻¹.[1]

  • C-N Stretching: Will be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹.[1]

  • Aromatic C-H Stretching: Will appear just above 3000 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that can be used to assess the purity of the compound and can be coupled with mass spectrometry (LC-MS) for online separation and detection.

  • Stationary Phase: A C18 reversed-phase column is suitable for this compound.

  • Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of an acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to ensure good peak shape.

  • Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm) is a common choice.

Comparative Summary of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (ESI-MS/MS) Molecular weight and structural fragments.High sensitivity, specificity, and structural information.Isomeric differentiation can be challenging.
NMR Spectroscopy (¹H, ¹³C) Detailed connectivity of atoms.Unambiguous structure determination.Lower sensitivity, requires larger sample amounts.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, and provides functional group information.Provides limited information on the overall structure.
HPLC Purity and separation from impurities.High-resolution separation, quantitative analysis.Does not provide structural information on its own.

Diagram: Integrated Analytical Workflow for Characterization

analytical_workflow cluster_synthesis Synthesis cluster_purification Purification & Purity cluster_characterization Structural Characterization Synthesis This compound Synthesis HPLC HPLC (Purity Assessment) Synthesis->HPLC MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC->MS NMR NMR Spectroscopy (Connectivity) MS->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Final Final FTIR->Final Comprehensive Characterization

Caption: A logical workflow for the comprehensive characterization of the target compound.

Conclusion and Best Practices

For the definitive characterization of this compound, a multi-faceted analytical approach is indispensable. While high-resolution mass spectrometry with ESI is a powerful first-line technique for confirming the molecular weight and obtaining crucial structural information through fragmentation analysis, it should be corroborated with NMR for unambiguous structural elucidation and FTIR for functional group confirmation. HPLC is essential for ensuring the purity of the analyzed sample. By integrating these techniques, researchers can achieve a high degree of confidence in the identity and quality of their synthesized compounds, which is paramount for the integrity of subsequent research and development activities.

References

  • Haque, N., Biswas, S., Basu, P., Biswas, I. H., Khatun, R., & Islam, S. M. (2021). Supporting Information: Triazine-Triamine derived Porous Organic Polymer supported Copper Nanoparticles (Cu-NPs@TzTa-POP): An efficient catalyst for synthesis of N-methylated products via CO2 fixation and primary carbamates from alcohols and urea. The Royal Society of Chemistry. Available at: [Link]

Sources

A Comparative Guide to Amine Protecting Groups for Advanced Synthesis: Benchmarking Benzyl (4-(aminomethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, particularly within drug development and peptide chemistry, the judicious selection of protecting groups is paramount to achieving desired molecular architectures. The temporary masking of reactive functional groups, such as amines, prevents unwanted side reactions and dictates the strategic pathway of a synthetic route.[1] This guide provides an in-depth comparison of commonly employed amine protecting groups, with a special focus on contextualizing the performance of benzyl (4-(aminomethyl)phenyl)carbamate alongside established alternatives like tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

This analysis is grounded in mechanistic principles and supported by experimental data to empower researchers in making informed decisions for their specific synthetic challenges. While this compound is not as extensively documented in the literature as a mainstream protecting group, its structural features allow for a reasoned comparison based on the well-understood chemistry of benzyl carbamates.

The Principle of Orthogonal Protection

Modern synthetic strategies often require the presence of multiple protecting groups within a single molecule. The concept of "orthogonality" is central to this approach, referring to the ability to selectively remove one protecting group under a specific set of conditions that leave other protecting groups intact.[2][3] This selective deprotection is crucial for the sequential modification of a molecule and is a key consideration in the comparison of different protecting groups.[2][4]

Core Amine Protecting Groups: A Mechanistic Overview

The most widely utilized amine protecting groups are carbamates, which effectively reduce the nucleophilicity and basicity of the amine nitrogen.[1][2] The choice among them is dictated by their stability and the conditions required for their removal.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of reaction conditions, including basic and nucleophilic environments, as well as catalytic hydrogenolysis.[5][6] Its removal, however, is readily achieved under acidic conditions.[5]

  • Protection Mechanism: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine's lone pair attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of the carbamate.[5][7]

  • Deprotection Mechanism: The acid-catalyzed deprotection proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine.[5][7] Strong acids like trifluoroacetic acid (TFA) are commonly used for this purpose.[5]

Carboxybenzyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas in 1932, was pivotal in the advancement of peptide synthesis.[2] It is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage, making it an excellent orthogonal partner.[3][4]

  • Protection Mechanism: The Cbz group is installed by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate, under Schotten-Baumann conditions.[4]

  • Deprotection Mechanism: The primary method for Cbz deprotection is catalytic hydrogenolysis.[4][8] In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which then decarboxylates.[4][8] The Cbz group can also be removed by strong acids, although this is less common.[4]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is particularly dominant in solid-phase peptide synthesis (SPPS). Its key advantage is its lability to basic conditions, which allows for an orthogonal strategy to the acid-labile Boc and hydrogenolysis-labile Cbz groups.[9][10]

  • Protection Mechanism: The Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[9][11]

  • Deprotection Mechanism: Deprotection is achieved via a base-catalyzed β-elimination. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring, initiating an elimination that releases dibenzofulvene and the carbamic acid, which then decarboxylates.[9][11] The dibenzofulvene byproduct must be scavenged by the amine base to prevent its reaction with the newly liberated amine.[11]

Comparative Analysis of Protecting Group Performance

The selection of an appropriate amine protecting group is a critical decision in synthesis design. The following table summarizes the key characteristics of Boc, Cbz, and Fmoc to facilitate a direct comparison.

Protecting GroupStructureCommon Protection ReagentsDeprotection ConditionsStabilityOrthogonal To
Boc Boc-NHRBoc₂O, DMAPStrong Acid (TFA, HCl)[5]Base, Nucleophiles, Hydrogenolysis[5]Cbz, Fmoc[4]
Cbz (Z) Cbz-NHRCbz-Cl, NaHCO₃H₂/Pd-C, Transfer Hydrogenation, Strong Acid (HBr/AcOH)[4][8]Acid (mild), BaseBoc, Fmoc[4]
Fmoc Fmoc-NHRFmoc-Cl, Fmoc-OSuSecondary Amine Base (e.g., 20% Piperidine in DMF)[9][11]Acid, Hydrogenolysis (quasi-orthogonal to Cbz)[9]Boc, Cbz[4]

Profiling this compound

While not a mainstream protecting group with extensive literature, we can infer the properties of this compound based on its chemical structure. The core functional group is a benzyl carbamate, which is identical to the Cbz group. Therefore, its performance characteristics are expected to closely mirror those of the Cbz protecting group.

Hypothesized Performance Profile:

  • Protection: The protection of an amine with the corresponding chloroformate of this compound would proceed under standard Schotten-Baumann conditions, similar to the installation of the Cbz group.

  • Stability: It is expected to be stable to mildly acidic and basic conditions, making it orthogonal to both Boc and Fmoc protecting groups.

  • Deprotection: The primary and most efficient method for the removal of this group would be catalytic hydrogenolysis. The benzylic C-O bond would be susceptible to cleavage by H₂ in the presence of a palladium catalyst. Strong acidic conditions, such as HBr in acetic acid, would also likely cleave the group.

The presence of the additional aminomethylphenyl moiety might slightly alter the electronic properties and solubility compared to a standard Cbz group, but the fundamental deprotection chemistry should remain the same.

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of a generic primary amine with Boc, Cbz, and Fmoc groups. An extrapolated protocol for the deprotection of a this compound-protected amine is also provided, based on the established procedures for Cbz cleavage.

Protocol 1: Boc Protection of a Primary Amine

Objective: To protect a primary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) or Sodium Bicarbonate (2.0 eq)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the primary amine in THF or DCM.

  • Add TEA or sodium bicarbonate to the solution.

  • Add Boc₂O portion-wise at room temperature.

  • Stir the reaction mixture for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[5]

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

Objective: To remove the Boc protecting group under acidic conditions.

Materials:

  • Boc-protected amine (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add TFA to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.[12]

  • Upon completion, carefully neutralize the excess TFA by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the product with DCM.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.[12]

Protocol 3: Cbz Protection of a Primary Amine

Objective: To protect a primary amine using benzyl chloroformate (Cbz-Cl).

Materials:

  • Primary amine (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium bicarbonate (2.0 eq)

  • THF/Water (2:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the primary amine in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C and add Cbz-Cl dropwise.

  • Stir the reaction at 0 °C for 4-20 hours, monitoring by TLC.[4]

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.[4]

Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis

Objective: To remove the Cbz protecting group using catalytic hydrogenation.

Materials:

  • Cbz-protected amine (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected amine in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere.

  • Place the reaction mixture under an atmosphere of hydrogen (H₂).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[8]

Protocol 5: Fmoc Protection of a Primary Amine

Objective: To protect a primary amine using Fmoc-OSu.

Materials:

  • Primary amine (1.0 eq)

  • N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq)

  • Sodium bicarbonate

  • THF/Saturated aqueous NaHCO₃ (2:1 mixture)

  • Diethyl ether

  • 1 M HCl

Procedure:

  • Dissolve the primary amine and Fmoc-OSu in a 2:1 mixture of THF and saturated aqueous NaHCO₃.

  • Stir the reaction mixture at room temperature for 16 hours.[9]

  • Dilute with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

  • Extract with diethyl ether to remove impurities.

  • Acidify the aqueous layer to pH 1 with 1 M HCl.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the Fmoc-protected amine.[9]

Protocol 6: Fmoc Deprotection using Piperidine

Objective: To remove the Fmoc protecting group under basic conditions.

Materials:

  • Fmoc-protected amine (resin-bound or in solution)

  • 20% Piperidine in N,N-dimethylformamide (DMF)

  • DMF

Procedure (for solid-phase):

  • Swell the Fmoc-protected, resin-bound amine in DMF.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin.[10]

  • Agitate the slurry for 1-3 minutes, then drain.

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for 10-20 minutes.[10]

  • Drain the solution and wash the resin thoroughly with DMF.

  • The resin is now ready for the next coupling step.

Protocol 7: Hypothesized Deprotection of this compound Protected Amine

Objective: To remove the this compound group via catalytic hydrogenolysis.

Materials:

  • This compound-protected amine (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonium formate (3-5 eq) (for transfer hydrogenation)

  • Celite®

Procedure (via Transfer Hydrogenation):

  • Dissolve the protected amine in methanol or ethanol.

  • Add 10% Pd/C to the solution.

  • Add ammonium formate in portions.

  • Stir the mixture at room temperature, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[13]

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[13]

Visualization of Concepts

Chemical Structures of Protecting Groups

G Boc Boc Group Boc_img Boc_img Cbz Cbz Group Cbz_img Cbz_img Fmoc Fmoc Group Fmoc_img Fmoc_img Target This compound Target_img [Structure image not available, described as a benzyl carbamate derivative]

Caption: Structures of common amine protecting groups.

Orthogonal Deprotection Strategy Workflow

G Start Molecule with Boc, Cbz, and Fmoc Protected Amines Treat_Base Treat with Piperidine/DMF Start->Treat_Base Base-labile cleavage Result_Fmoc_Removed Fmoc group removed Treat_Base->Result_Fmoc_Removed Treat_Acid Treat with TFA/DCM Result_Boc_Removed Boc group removed Treat_Acid->Result_Boc_Removed Treat_H2 Treat with H2, Pd/C Result_Cbz_Removed Cbz group removed Treat_H2->Result_Cbz_Removed Result_Fmoc_Removed->Treat_Acid Acid-labile cleavage Result_Boc_Removed->Treat_H2 Hydrogenolysis

Sources

A Tale of Two Tethers: A Comparative Guide to SMCC and Benzyl Carbamate Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Linker Chemistry for Optimal ADC Performance

The linker in an Antibody-Drug Conjugate (ADC) is far more than a simple tether; it is a critical determinant of the therapeutic's stability, efficacy, and ultimate clinical success.[1][2] Its design dictates whether a potent cytotoxic payload remains securely attached in systemic circulation and when it is released to exert its therapeutic effect.[1][] This guide provides an in-depth comparison of two cornerstone linker technologies: the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the self-immolative Benzyl (4-(aminomethyl)phenyl)carbamate system, a key component of many cleavable linkers.

We will dissect their chemical mechanisms, compare their performance based on experimental data, and provide validated protocols to empower researchers in their ADC development programs.

The Non-Cleavable Workhorse: SMCC

The SMCC linker is a heterobifunctional crosslinker that has been extensively used in ADC development, most notably in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®).[1][] Its design prioritizes stability, aiming to keep the payload firmly attached to the antibody until the entire ADC is internalized and degraded.[][][6]

Mechanism and Conjugation Chemistry

SMCC features two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide. This allows for a sequential, controlled conjugation process:

  • Reaction with Antibody: The NHS ester reacts efficiently with primary amines, typically the ε-amino groups of lysine residues on the antibody surface, forming a stable amide bond.

  • Reaction with Payload: The maleimide group reacts specifically with thiol (sulfhydryl) groups, which are either native to the payload or, more commonly, introduced onto it. This forms a stable thioether bond.[][7]

The cyclohexyl spacer provides structural rigidity and is crucial for maintaining the ADC's integrity during circulation.[]

SMCC_Conjugation cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation Antibody Antibody-NH₂ (Lysine Residue) SMCC SMCC (NHS-ester-cyclohexane-maleimide) Antibody->SMCC Amine Reaction Activated_Ab Activated Antibody (Ab-amide-cyclohexane-maleimide) SMCC->Activated_Ab NHS_leaving NHS SMCC->NHS_leaving Payload Payload-SH (Thiol Group) Final_ADC Final ADC (Ab-Linker-Payload) Payload->Final_ADC Thiol-Maleimide Reaction Retro_Michael ADC Cys-Succinimide-Payload (Stable ADC) Equilibrium ADC->Equilibrium Retro-Michael Reaction Detached Cys + Maleimide-Payload (Payload Loss) Equilibrium->Detached Retro-Michael Reaction

Caption: The retro-Michael reaction leading to premature payload loss.

Hydrolysis of the succinimide ring can "lock" the conjugate and prevent this reversal, but this process is often slow and exists in equilibrium. [8][9]Research has shown that even robust SMCC-linked ADCs can exhibit significant degradation over time; for instance, Kadcyla showed a 29% decrease in drug-to-antibody ratio (DAR) in mice after 7 days. [1]

Payload Release: A Matter of Digestion

Since SMCC is non-cleavable, payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of a cancer cell. [2][10]This process liberates the payload still attached to the linker and the lysine residue it was conjugated to (e.g., Lys-MCC-DM1). This large, charged metabolite is typically unable to diffuse across cell membranes, meaning its cytotoxic effect is confined to the target cell that internalized the ADC. This lack of a "bystander effect" can be a disadvantage when targeting heterogeneous tumors where not all cells express the target antigen.

The Self-Immolative Innovator: this compound (PABC)

The this compound moiety is not a standalone linker but a critical component of many cleavable ADC linker systems. It functions as a self-immolative spacer . [][12]This spacer is typically positioned between a payload (attached via the carbamate) and a "trigger" that is designed to be cleaved by a specific stimulus within the tumor microenvironment or inside the cancer cell. The most common trigger is a dipeptide, such as valine-citrulline (Val-Cit), which is susceptible to cleavage by lysosomal proteases like cathepsin B. [10][13]

Mechanism of Traceless Release

The elegance of the PABC system lies in its ability to release an unmodified, "traceless" payload following the cleavage of the trigger. [10]

  • Trigger Cleavage: After the ADC is internalized, lysosomal enzymes (e.g., Cathepsin B) cleave the Val-Cit dipeptide.

  • Self-Immolation Cascade: This cleavage exposes a free amine on the PABC spacer. The resulting p-aminobenzyl group is electronically unstable and initiates a spontaneous 1,6-elimination reaction.

  • Payload Liberation: This electronic cascade results in the release of the payload, carbon dioxide, and the remnant of the spacer, ensuring the liberated drug is in its fully active, unmodified form. []

PABC_Cleavage cluster_ADC Intact ADC in Lysosome cluster_cleavage Step 1: Enzymatic Cleavage cluster_release Step 2: Self-Immolation & Release ADC_structure Ab-Linker-Val-Cit-PABC-Payload Cathepsin Cathepsin B ADC_structure->Cathepsin Cleavage Cleaved_intermediate H₂N-PABC-Payload Cathepsin->Cleaved_intermediate Payload Free Payload Cleaved_intermediate->Payload 1,6-Elimination (Spontaneous) Byproducts Spacer Remnant + CO₂ Cleaved_intermediate->Byproducts

Caption: The PABC self-immolative release mechanism.

This traceless release is a significant advantage, as linker remnants can sometimes impair a payload's activity. Furthermore, because the released payload is often a small, membrane-permeable molecule, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells—a powerful therapeutic strategy known as the bystander effect .

Addressing Stability and Performance

While highly effective, early PABC-based linkers faced challenges with stability, particularly in mouse serum, where esterases could prematurely cleave the linker, leading to systemic toxicity. [14]This necessitated innovation. Recent advances include the development of the m-amide p-aminobenzyl carbamate (MA-PABC) , which incorporates an amide at the meta position, dramatically improving mouse serum stability without hindering the desired enzymatic cleavage. [14][15]Another promising development is the benzyl α-ammonium carbamate (BAC) linker, a zwitterionic variant that improves hydrophilicity, enhances labeling efficiency, reduces aggregation, and demonstrates superior cellular toxicity compared to traditional PABC analogues. [16][17][18]

Head-to-Head Comparison: Performance and Application

The choice between an SMCC and a PABC-based linker is not trivial and depends heavily on the payload's characteristics, the tumor biology, and the desired therapeutic outcome.

FeatureSMCC LinkerBenzyl Carbamate (PABC) SystemCausality & Rationale
Linker Type Non-CleavableCleavable, Self-ImmolativeSMCC relies on antibody degradation, while PABC has a built-in chemical trigger for release. [2][10]
Conjugation Lysine (NHS-ester) or Cysteine (Maleimide)Typically Cysteine (via Maleimide on trigger)SMCC is versatile for both sites; PABC systems are commonly part of a maleimide-containing construct for site-specific cysteine conjugation.
Payload Release Antibody ProteolysisEnzymatic Cleavage & 1,6-EliminationThis is the core mechanistic difference, dictating the form of the released drug.
Released Drug Payload + Linker + Amino AcidUnmodified, "Traceless" PayloadPABC's self-immolation ensures the drug is released in its native, most active form. [10]
Bystander Effect No / Very LimitedYes (Payload Dependent)The small, uncharged payload released from PABC can diffuse to kill adjacent cells, which is crucial for heterogeneous tumors.
Systemic Stability Generally HighCan be variable; improved with new designsSMCC's thioether is robust but prone to retro-Michael reaction. [1]PABC stability is highly dependent on its specific chemical design (e.g., MA-PABC). [14]
Key Advantage High stability, simple designTraceless release, bystander effectStability vs. active payload release and broader killing potential.
Key Disadvantage Retro-Michael instability, no bystander effectPotential for premature cleavage in circulationEach linker presents a unique stability challenge that must be addressed in development.
Experimental Data Insights

Quantitative data from comparative studies underscores the performance differences. While direct comparisons are payload- and antibody-specific, trends emerge:

Comparison MetricSMCC-based ADCAlternative / Carbamate-based ADCFinding & Source
In Vivo Stability 38% degradation in 120h (mouse plasma)3% degradation in 120h (MD linker, an SMCC alternative)Highlights the potential for instability of the maleimide-thiol linkage. [1]
Therapeutic Index MTD/MED Ratio: XMTD/MED Ratio: 50X (CX-linker vs. SMCC)Demonstrates that linker chemistry can dramatically improve the therapeutic window. [1]
Cellular Toxicity PAB-Val-Cit ADC AnalogueEnhanced cellular toxicity (BAC-MMAE)Newer benzyl carbamate designs can improve payload delivery and potency. [16][18]
Labeling Efficiency StandardImproved labeling efficiency, reduced aggregation (BAC linker)The physicochemical properties of the linker impact conjugation success and ADC quality. [17]

MTD: Maximum Tolerated Dose; MED: Minimum Effective Dose.

Experimental Protocols for Linker Evaluation

Trustworthy evaluation of ADC linkers requires robust, self-validating experimental systems. Below are foundational protocols for comparing ADCs constructed with different linkers.

Experimental Workflow: ADC Plasma Stability Assay

graphdict Start Start: Prepare ADC-A (SMCC) & ADC-B (PABC) Incubate Incubate ADCs in Plasma (e.g., Human, Mouse) at 37°C Start->Incubate Timepoints Collect Aliquots at Timepoints (0, 24, 48, 96, 168h) Incubate->Timepoints Analysis Analyze Samples by LC-MS (e.g., HIC-MS, RP-MS) Timepoints->Analysis Quantify Quantify Average DAR & % Intact ADC Analysis->Quantify Compare Compare Stability Profiles of ADC-A vs. ADC-B Quantify->Compare End End: Determine Linker Stability Compare->End

Caption: Workflow for comparing ADC stability in plasma.

Protocol 1: ADC Conjugation with SMCC Linker (Thiol-Reactive)

This protocol describes the conjugation of a thiol-containing linker-payload to a monoclonal antibody with partially reduced interchain disulfides.

  • Causality: Partial reduction of the antibody with TCEP exposes a controlled number of reactive thiol groups from the interchain disulfides, allowing for the generation of ADCs with a defined Drug-to-Antibody Ratio (DAR), typically DAR4 or DAR8.

  • Antibody Preparation:

    • Dialyze the antibody (e.g., Trastuzumab, 5-10 mg/mL) into a conjugation buffer (e.g., 50 mM Tris, 2 mM EDTA, pH 8.0).

    • To the antibody solution, add a 2.5-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) per disulfide bond to be reduced.

    • Incubate at 37°C for 1-2 hours.

  • Linker-Payload Preparation:

    • Dissolve the SMCC-Payload construct in an organic solvent like DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Cool the reduced antibody solution to 4°C.

    • Add the SMCC-Payload stock solution to the reduced antibody at a molar ratio of ~1.5-fold excess per reactive thiol. Ensure the final DMSO concentration is below 10% (v/v).

    • Allow the reaction to proceed at 4°C for 1 hour or overnight.

  • Quenching and Purification:

    • Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine over the linker-payload. Incubate for 20 minutes.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated linker-payload and other reagents. The exchange buffer should be a formulation buffer like PBS, pH 7.4.

  • Characterization (Self-Validation):

    • Determine the protein concentration via UV-Vis spectroscopy at 280 nm.

    • Determine the average DAR via Hydrophobic Interaction Chromatography (HIC)-HPLC or reverse-phase LC-MS.

    • Assess the percentage of unconjugated antibody by HIC-HPLC.

    • Measure the level of aggregation by SEC-HPLC.

Protocol 2: Comparative In Vitro Cytotoxicity Assay

  • Causality: This assay directly measures the ability of an ADC to kill antigen-expressing cancer cells, providing a quantitative measure of its potency (IC50). Comparing ADCs with different linkers but the same antibody and payload reveals the impact of linker chemistry on therapeutic activity.

  • Cell Culture:

    • Plate antigen-positive cells (e.g., SK-BR-3 for a HER2-targeting ADC) and antigen-negative control cells (e.g., MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • ADC Treatment:

    • Prepare serial dilutions of your test ADCs (e.g., SMCC-ADC vs. PABC-ADC), unconjugated antibody, and free payload controls in cell culture medium. A typical concentration range is 0.01 ng/mL to 1000 ng/mL.

    • Remove the old medium from the cells and add 100 µL of the ADC dilutions. Include untreated wells as a negative control.

  • Incubation:

    • Incubate the plates for 72-120 hours.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis (Self-Validation):

    • Normalize the data to the untreated control wells (100% viability).

    • Plot the cell viability against the logarithm of the ADC concentration.

    • Fit the data to a four-parameter logistic regression model to calculate the IC50 value for each ADC.

    • Validation Check: The unconjugated antibody should show no toxicity, and the antigen-negative cells should be significantly less sensitive to the ADCs than the antigen-positive cells, confirming target-specific killing.

Conclusion: Selecting the Right Tool for the Job

The choice between an SMCC and a this compound linker system is a strategic decision rooted in the fundamental principles of ADC design.

  • Choose SMCC (or other non-cleavable linkers) when:

    • The therapeutic goal requires maximum stability and minimal off-target toxicity.

    • The payload is sufficiently potent after lysosomal processing (i.e., with the linker and amino acid attached).

    • A bystander effect is undesirable or unnecessary, for instance, in hematological malignancies where target cells are more accessible.

  • Choose a PABC-based cleavable system when:

    • The payload must be released in its native, unmodified form to be fully active.

    • A bystander effect is therapeutically advantageous, particularly for solid tumors with heterogeneous antigen expression.

    • The linker chemistry has been optimized (e.g., using MA-PABC or BAC designs) to ensure adequate stability in circulation.

Ultimately, the linker is not an isolated component but part of an integrated system. The optimal ADC is a synergistic combination of antibody, linker, and payload, and rigorous experimental comparison, as outlined in this guide, is the only way to validate the best design for a given therapeutic challenge.

References

  • Google Patents.
  • Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]

  • ResearchGate. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. [Link]

  • The Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties. [Link]

  • PubMed. Chemical Modification of Linkers Provides Stable Linker-Payloads for the Generation of Antibody-Drug Conjugates. [Link]

  • National Institutes of Health (NIH). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. [Link]

  • MDPI. The Chemistry Behind ADCs. [Link]

  • National Institutes of Health (NIH). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. [Link]

  • Creative Biolabs. SMCC (CAT#: ADC-L-016). [Link]

  • ResearchGate. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. [Link]

  • NJ Bio, Inc. Recent Advances in ADCs. [Link]

  • PubMed. Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. [Link]

  • The Royal Society of Chemistry. (2021). Chapter 7: ADC Linkers Strategies for the Release of Alcohol-containing Payloads. [Link]

  • Interchim. SMCC, sSMCC, lc-SMCC Heterobifunctionnal crosslinkers. [Link]

  • SigutLabs. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. [Link]

  • PubMed. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody-drug conjugates. [Link]

  • National Institutes of Health (NIH). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. [Link]

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Introduction: The Critical Role of Linker Stability in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Stability Assessment of Benzyl (4-(aminomethyl)phenyl)carbamate Linkers in Drug Conjugates

The efficacy and safety of targeted therapies, particularly Antibody-Drug Conjugates (ADCs), are fundamentally dependent on the linker connecting the targeting moiety to the potent cytotoxic payload. The linker must be exceptionally stable in systemic circulation to prevent premature release of the payload, which can lead to off-target toxicity and a reduced therapeutic window. However, upon reaching the target tissue and internalizing into the cell, it must be efficiently cleaved to release the drug.

The this compound moiety is a widely employed self-immolative spacer within more complex linker systems. It is not typically cleaved directly but rather serves as a conduit for payload release following an initial triggering event. Understanding its stability and release kinetics is therefore paramount. This guide provides a comprehensive framework for designing and executing in vitro stability assays for drug conjugates containing this critical linker component, comparing its performance profile and offering detailed, field-tested protocols.

The Mechanism: Enzymatic Trigger and Spontaneous Self-Immolation

The this compound linker is an integral part of many "cleavable" linker systems, most notably those designed for enzymatic cleavage within the lysosome. Its function is predicated on a two-step release mechanism.

  • The Trigger Event: The stability of the entire system is governed by a primary cleavage site, which is often a peptide sequence recognized by lysosomal proteases like Cathepsin B. For instance, the widely used valine-citrulline (Val-Cit) dipeptide is attached to the aminomethyl group of the carbamate linker. In the high-Cathepsin B environment of the lysosome, the peptide is cleaved.

  • Self-Immolation: This initial cleavage unmasks the free amine. The newly freed amine initiates a spontaneous, rapid 1,6-elimination reaction. This electronic cascade proceeds through a quinone methide intermediate, ultimately liberating the attached payload in its unmodified, active form, along with carbon dioxide as a byproduct. This self-immolative property is crucial as it ensures that the release is irreversible and does not depend on a second enzymatic event.

G cluster_0 Inside Lysosome (pH ~5.5) ADC Antibody-Peptide-(PABC)-Payload Cleaved_Peptide Unmasked Amine on PABC ADC->Cleaved_Peptide Cathepsin B Cleavage (Trigger) Released_Payload Active Payload + CO2 + Aza Quinone Methide Cleaved_Peptide->Released_Payload Spontaneous 1,6-Elimination (Self-Immolation)

Caption: Mechanism of payload release from a PABC-containing ADC.

The Comparative Landscape: Where Do Carbamate Linkers Stand?

To appreciate the utility of the this compound system, it's useful to compare it with other major linker classes. Its key advantage is the reliance on a highly specific enzymatic trigger, which provides an excellent balance of plasma stability and target-cell lability.

Linker TypeCleavage MechanismKey AdvantageCommon Limitation
Peptide/Carbamate (e.g., Val-Cit-PABC) Enzymatic (Protease) High plasma stability; tumor selectivity due to overexpressed proteases.Potential for off-target cleavage by other circulating proteases.
Hydrazone Acid Hydrolysis Targets the acidic environment of endosomes/lysosomes (pH 5.0-6.5).Can exhibit instability in circulation, especially with slow-internalizing targets.
Disulfide Thiol-Disulfide Exchange Targets the high intracellular glutathione concentration.Potential for premature release in the bloodstream due to free thiols (e.g., albumin).
Non-Cleavable (e.g., Thioether) Antibody Degradation Highest plasma stability; relies on full lysosomal degradation of the antibody.Can result in charged metabolites that have poor cell permeability.

Core Experimental Protocols for Stability Assessment

A robust in vitro assessment requires testing the linker's stability in environments that simulate both systemic circulation and the intracellular destination. The following protocols provide a validated workflow.

G cluster_workflow Overall In Vitro Stability Workflow cluster_assays Stability Incubations (37°C) Start Test Article (e.g., ADC) Plasma Human Plasma (Simulates Circulation) Start->Plasma Enzyme Cathepsin B (pH 5.5) (Simulates Lysosome) Start->Enzyme Control Buffer (pH 7.4) (Negative Control) Start->Control Sample Time Point Sampling (e.g., 0, 24, 72, 168h) Plasma->Sample Enzyme->Sample Control->Sample Quench Quench Reaction (e.g., Acetonitrile) Sample->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Data Interpretation (Half-life, % Intact) Analysis->Data

Caption: General experimental workflow for in vitro stability assays.

Protocol 1: Human Plasma Stability Assay

Objective: To evaluate the stability of the linker-drug conjugate in human plasma, simulating its journey through the bloodstream. High stability is desired.

Materials:

  • Test ADC or small molecule conjugate (1 mg/mL stock in DMSO)

  • Pooled Human Plasma (citrate-anticoagulated)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% Formic Acid (for quenching and protein precipitation)

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Methodology:

  • Preparation: Pre-warm human plasma and PBS to 37°C.

  • Incubation Setup: In a microcentrifuge tube, add 198 µL of human plasma.

  • Initiation: Spike in 2 µL of the 1 mg/mL test article stock to achieve a final concentration of 10 µg/mL. Mix gently by inversion. This is your T=0 sample.

  • Time Point Zero (T=0): Immediately withdraw 50 µL of the mixture and add it to a clean tube containing 150 µL of ice-cold ACN with 0.1% Formic Acid. Vortex vigorously for 30 seconds to precipitate plasma proteins.

  • Incubation: Place the remaining reaction mixture in the 37°C incubator.

  • Subsequent Time Points: At designated times (e.g., 1, 4, 8, 24, 48, 96, and 168 hours), repeat step 4 by removing a 50 µL aliquot and quenching it.

  • Sample Processing: Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C.

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the concentration of the intact test article using a validated LC-MS/MS method.

  • Control: Run a parallel incubation in PBS (pH 7.4) to assess for non-enzymatic, hydrolytic degradation.

Causality and Trustworthiness: Using pooled human plasma from multiple donors accounts for inter-individual variability in plasma enzymes. The immediate quenching in cold ACN effectively stops the reaction and efficiently precipitates proteins that would otherwise interfere with the LC-MS/MS analysis, ensuring the data reflects the specific time point accurately.

Protocol 2: Cathepsin B-Mediated Cleavage Assay

Objective: To confirm that the linker is efficiently cleaved by its intended target enzyme in a simulated lysosomal environment. Rapid cleavage is desired.

Materials:

  • Test ADC or conjugate (1 mg/mL stock in DMSO)

  • Recombinant Human Cathepsin B (active)

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 5 mM Dithiothreitol (DTT)

  • Quenching Solution: Acetonitrile (ACN) with 0.1% Formic Acid and an internal standard.

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Methodology:

  • Enzyme Activation: Prepare the assay buffer. The DTT is critical as it is required to maintain the active-site cysteine of Cathepsin B in a reduced, active state. Pre-incubate the Cathepsin B in this buffer for 15 minutes at 37°C.

  • Incubation Setup: In a microcentrifuge tube, combine the activated Cathepsin B solution with additional assay buffer.

  • Initiation: Add the test article to a final concentration of 1-10 µM. The final enzyme concentration should be optimized but is typically in the range of 10-100 nM.

  • Time Course: Collect samples at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Quenching: Quench each time point by adding 3-4 volumes of the cold ACN quenching solution.

  • Sample Processing & Analysis: Centrifuge the quenched samples to pellet the precipitated enzyme. Analyze the supernatant by LC-MS/MS, monitoring both the disappearance of the parent conjugate and the appearance of the released payload.

  • Control: Run a parallel incubation without Cathepsin B to confirm that degradation is enzyme-dependent and not due to the acidic buffer alone.

Causality and Trustworthiness: This single-enzyme assay provides a direct, mechanistic confirmation of the linker's intended cleavage pathway. The inclusion of a no-enzyme control is a self-validating step; if significant degradation occurs in this control, it points to inherent chemical instability of the conjugate at pH 5.5, a critical finding that would be missed otherwise.

Data Interpretation and Comparative Performance

The primary output of these assays is the concentration of the intact conjugate over time. This is typically plotted as the percentage remaining versus time, and the half-life (t½) is calculated by fitting the data to a first-order decay model.

Example Comparative Stability Data:

CompoundAssay ConditionHalf-life (t½)% Intact at 72hInterpretation
Val-Cit-PABC-Payload (Test Article) Human Plasma, pH 7.4> 200 hours96%Excellent: Highly stable in circulation.
Val-Cit-PABC-Payload (Test Article) Cathepsin B, pH 5.525 minutes< 1%Excellent: Rapid, specific cleavage by target enzyme.
Hydrazone-Payload (Comparator) Human Plasma, pH 7.4~90 hours65%Moderate: Some premature release is likely.
Hydrazone-Payload (Comparator) Buffer, pH 5.5~5 hours10%Good: Cleavage occurs in acidic conditions as designed.
Non-Cleavable-Payload (Control) Human Plasma, pH 7.4> 300 hours>98%Excellent: Benchmark for maximum stability.
Non-Cleavable-Payload (Control) Cathepsin B, pH 5.5> 300 hours>98%Excellent: Confirms resistance to enzymatic degradation.

Expert Insights: An ideal profile for a PABC-based linker conjugate is high stability in plasma (t½ > 150-200 hours) and rapid, specific cleavage in the presence of the target enzyme (t½ < 1 hour). The data from the plasma assay predicts the likelihood of off-target toxicity, while the enzyme assay predicts the efficiency of on-target payload delivery. Discrepancies, such as moderate plasma stability, may guide medicinal chemistry efforts to modify the linker or payload to improve its properties.

References

  • Ducry, L., & Stump, B. (2010). Antibody-Drug Conjugates: Linking Cytotoxic Payloads to Monoclonal Antibodies. Bioconjugate Chemistry, 21(1), 5–13. [Link]

  • Staben, L. R., Koenig, S. G., & Lehar, S. M. (2016). Targeted drug delivery through the traceless release of amine- and alcohol-containing drugs. Chemical Science, 7(6), 3637–3642. [Link]

  • Kolakowski, R. V., et al. (2020). Phenyl Carbamate Self-Immolative Spacers for the Facile Release of Phenolic Payloads. Bioconjugate Chemistry, 31(3), 856–863. [Link]

  • TIBBITT, J. M., et al. (2019). The past, present and future of linker technologies in antibody–drug conjugates. Drug Discovery Today: Technologies, 31, 13-21. [Link]

  • Lu, J., et al. (2016). Linker-payloads for antibody-drug conjugates. Journal of Hematology & Oncology, 9(1), 57. [Link]

  • Dubowchik, G. M., & Walker, M. A. (1999). Receptor-mediated and enzyme-dependent targeting of cytotoxic drugs. Pharmacology & Therapeutics, 83(2), 67-123. [Link]

Validation of Benzyl (4-(aminomethyl)phenyl)carbamate Synthesis by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise construction of molecular building blocks is paramount. Benzyl (4-(aminomethyl)phenyl)carbamate is a key bifunctional molecule, featuring a nucleophilic primary amine at one end and a latent amino group, protected by a benzyloxycarbonyl (Cbz) group, at the other. This structural motif makes it an invaluable intermediate for the synthesis of pharmaceuticals, polymers, and other complex organic molecules. The Cbz group provides robust protection under a variety of conditions, yet can be cleanly removed, typically by catalytic hydrogenolysis, a feature that synthetic chemists frequently exploit.[1][2]

This guide provides an in-depth, experimentally-grounded protocol for the synthesis of this compound. More critically, it establishes the definitive role of Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for its structural validation.[3] We will dissect the causality behind our experimental choices, from the reaction mechanism to the intricacies of spectral interpretation. Furthermore, this guide will objectively compare the Cbz-protection strategy against the commonly used tert-butyloxycarbonyl (Boc) protection, providing a clear rationale for selecting the appropriate method based on the broader synthetic context.

Synthesis of this compound: Protocol and Mechanistic Rationale

The synthesis of this compound is efficiently achieved through the selective N-acylation of one of the amino groups of 4-(aminomethyl)aniline using benzyl chloroformate. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the synthesis of amides and esters from amines and acid chlorides, respectively.[4][5]

Reaction Scheme

(Self-generated image, not from a direct search result)

Figure 1. Synthesis of this compound from 4-(aminomethyl)aniline and benzyl chloroformate.

Causality Behind Experimental Choices

The choice of 4-(aminomethyl)aniline as the starting material is strategic. The aromatic amine is significantly less nucleophilic than the aliphatic primary amine due to the delocalization of the nitrogen lone pair into the phenyl ring. This difference in reactivity allows for the selective acylation of the more nucleophilic aminomethyl group.

The reaction is typically performed under Schotten-Baumann conditions, utilizing a two-phase system of an organic solvent (like dichloromethane) and an aqueous base (like sodium bicarbonate).[6] The base plays a crucial dual role: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product, and it ensures the amine remains deprotonated and thus nucleophilic.[7][8]

Detailed Experimental Protocol
  • Dissolution: Dissolve 4-(aminomethyl)aniline (1.0 eq) in a suitable solvent mixture such as dichloromethane/water (1:1) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction and minimize side reactions.

  • Base Addition: Add sodium bicarbonate (2.5 eq) to the mixture and stir vigorously.

  • Acylating Agent Addition: Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirring mixture, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound as a solid.

The Definitive Validation: NMR Spectroscopy

While techniques like TLC can indicate the consumption of starting materials and the formation of a new product, only NMR spectroscopy provides the detailed structural information required for unambiguous validation.[9][10] Both ¹H and ¹³C NMR are essential for a comprehensive analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the proton environments within the molecule. Each unique proton or set of equivalent protons will give rise to a distinct signal, characterized by its chemical shift (δ), integration, and multiplicity.[11][12]

Proton Assignment Expected δ (ppm) Multiplicity Integration Rationale for Assignment
Ar-H (ortho to CH₂NH₂)~7.2d2HProtons on the aromatic ring adjacent to the aminomethyl group.
Ar-H (ortho to NHCbz)~7.3d2HProtons on the aromatic ring adjacent to the carbamate group.
Ph-H (Cbz group)7.3-7.4m5HPhenyl protons of the benzyl group.
CH₂ -Ph (Cbz group)~5.1s2HBenzylic protons of the Cbz protecting group.
Ar-CH₂ -NH₂~4.3d2HMethylene protons adjacent to the primary amine.
NH -Cbz~5.1 (broad)s1HCarbamate N-H proton; signal can be broad and may exchange with D₂O.
NH₂ ~1.5-2.0 (broad)s2HPrimary amine protons; signal is often broad and its position can vary.

Note: Expected chemical shifts are estimates and can vary based on solvent and concentration.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.[10]

Carbon Assignment Expected δ (ppm) Rationale for Assignment
C =O (Carbamate)~156Carbonyl carbon of the carbamate functional group.
Ar-C (ipso, attached to NHCbz)~137Aromatic carbon directly bonded to the carbamate nitrogen.
Ar-C (ipso, attached to CH₂NH₂)~136Aromatic carbon directly bonded to the aminomethyl group.
Ph-C (ipso, Cbz group)~136Aromatic carbon of the benzyl group attached to the CH₂.
Ar-C H (ortho to NHCbz)~128.8Aromatic CH carbons.
Ph-C H (Cbz group)~128.5Aromatic CH carbons of the benzyl group.
Ar-C H (ortho to CH₂NH₂)~128.1Aromatic CH carbons.
C H₂-Ph (Cbz group)~67Benzylic carbon of the Cbz protecting group.
Ar-C H₂-NH₂~44Methylene carbon adjacent to the primary amine.

Note: Expected chemical shifts are estimates and can vary based on solvent and concentration.

The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals, their chemical shifts, multiplicities, and integrations must all be consistent with the proposed structure of this compound for the synthesis to be considered successful.

Comparative Analysis: Cbz vs. Boc Protecting Groups

The choice of a protecting group is a critical decision in multi-step synthesis. The Cbz group is often compared to the tert-butyloxycarbonyl (Boc) group.[13]

Feature Cbz (Benzyloxycarbonyl) Boc (tert-Butyloxycarbonyl)
Structure Benzyl-O-(C=O)-(CH₃)₃C-O-(C=O)-
Introduction Cbz-Cl, baseBoc₂O, base
Stability Stable to mild acid and base.Stable to base and nucleophiles. Labile to strong acid.[14]
Deprotection Catalytic Hydrogenolysis (H₂, Pd/C)Strong Acid (e.g., TFA, HCl)[14]
Orthogonality Orthogonal to Boc and Fmoc groups.[1][15]Orthogonal to Cbz and Fmoc groups.[15]

The key difference lies in their deprotection conditions, which is the foundation of their "orthogonality".[13] A synthetic chemist can selectively remove a Boc group with acid while leaving a Cbz group intact, and vice-versa. Therefore, the choice between Cbz and Boc depends on the functional groups present in the rest of the molecule. If the substrate contains acid-sensitive groups, the Cbz group is the superior choice. Conversely, if the molecule is sensitive to hydrogenation (e.g., contains alkenes or alkynes), the Boc group would be preferred.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and validation process.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Stage cluster_validation Validation Stage A Reactants (4-(aminomethyl)aniline, Benzyl Chloroformate) B Schotten-Baumann Reaction (DCM/H2O, NaHCO3, 0°C to RT) A->B C Aqueous Work-up (Extraction & Washes) B->C D Purification (Recrystallization or Chromatography) C->D E Pure Product: This compound D->E Yields Pure Compound F NMR Sample Preparation (CDCl3) E->F G 1H NMR Spectroscopy F->G H 13C NMR Spectroscopy F->H I Spectral Analysis & Structural Confirmation G->I H->I

Caption: Workflow from synthesis to NMR validation.

Conclusion

This guide has detailed a robust and reliable method for the synthesis of this compound. We have delved into the chemical principles that underpin the synthetic strategy and provided a step-by-step protocol. Crucially, we have demonstrated that NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the final product, providing a level of detail and certainty that other analytical techniques cannot match. The comparative analysis of Cbz and Boc protecting groups further equips the research scientist with the knowledge to make informed decisions in the context of a broader synthetic campaign. The successful synthesis and rigorous validation of key intermediates like this compound are foundational to the advancement of chemical synthesis and drug development.

References

  • BenchChem. A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups. Benchchem. Accessed January 20, 2026.
  • ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Wiley Online Library. Accessed January 20, 2026.
  • Schotten-Baumann reaction. chemeurope.com. Accessed January 20, 2026.
  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. Accessed January 20, 2026.
  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.com. Accessed January 20, 2026.
  • Schotten–Baumann reaction. Grokipedia. Accessed January 20, 2026.
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Accessed January 20, 2026.
  • BYJU'S. Schotten Baumann Reaction. BYJU'S. Accessed January 20, 2026.
  • Vanlaldinpuia, K., Sema, H. A., Rokhum, L., & Bez, G. (2012). An Excellent Method for Cbz-protection of Amines. Chemistry Letters, 41(10), 1339-1341.
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  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.com. Accessed January 20, 2026.
  • Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. Accessed January 20, 2026.
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  • Chemistry Steps. NMR spectroscopy - An Easy Introduction. Chemistry Steps. Accessed January 20, 2026.
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Assessing the Impact of Benzyl (4-(aminomethyl)phenyl)carbamate on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Chemical Probe

In the dynamic landscape of drug discovery and chemical biology, novel small molecules with the potential to modulate protein function are of paramount importance. Benzyl (4-(aminomethyl)phenyl)carbamate is one such compound whose biological activities remain largely uncharacterized. Its chemical structure, featuring a benzyl carbamate moiety and an aminomethylphenyl group, suggests potential interactions with various protein targets. The benzyl carbamate functional group is a known pharmacophore in numerous therapeutic agents, while the aminomethylphenyl group can mimic amino acid side chains or engage in specific binding pocket interactions.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the impact of this compound on protein function. We will explore its potential mechanisms of action by comparing it with well-characterized alternative compounds. This in-depth technical guide will not follow a rigid template but will instead be structured to provide a logical and scientifically rigorous workflow for characterizing this novel chemical entity. We will delve into the causality behind experimental choices, ensuring that each described protocol is part of a self-validating system for robust and reproducible findings.

Hypothesized Mechanisms of Action and Comparator Compounds

Given the structural features of this compound, we will investigate two primary hypothetical mechanisms of action:

  • Competitive Inhibition of an Amino Acid Binding Site: The aminomethylphenyl group could mimic natural amino acids, enabling the compound to competitively bind to and inhibit enzymes or receptors that recognize these substrates.

  • Modulation of Protein-Protein Interactions (PPIs): The overall structure may be suitable for binding at the interface of two proteins, thereby disrupting or stabilizing their interaction.

To provide a robust comparative analysis, we have selected the following well-characterized compounds as alternatives for each hypothetical mechanism:

  • Nutlin-3a: A potent and selective inhibitor of the MDM2-p53 protein-protein interaction. It serves as an excellent comparator for assessing the potential of this compound as a PPI modulator.

  • A Benzamidine-based Inhibitor: A well-established class of competitive inhibitors for serine proteases, which possess an amino acid-like binding motif. This will serve as a comparator for the hypothesis that our compound targets an amino acid binding site.

Biophysical Characterization of Direct Target Engagement

The initial and most critical step in characterizing a new chemical probe is to determine if it directly binds to a purified protein target. Several biophysical techniques can provide quantitative data on binding affinity, kinetics, and thermodynamics.[3]

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Context

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify that a compound binds to its target protein within a physiological cellular environment. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[4][5]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Denaturation cluster_lysis_separation Sample Processing cluster_detection Protein Quantification cluster_analysis Data Analysis start Intact Cells treat Treat with This compound or Comparator start->treat heat Heat Shock at Varying Temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble and Aggregated Proteins lyse->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot, ELISA) centrifuge->quantify plot Plot Soluble Protein vs. Temperature to Generate Melting Curve quantify->plot

Caption: Workflow for CETSA® experiment.

Step-by-Step Protocol for CETSA®:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate density.

    • Treat cells with this compound, the chosen comparator (Nutlin-3a or a benzamidine inhibitor), and a vehicle control for a predetermined time.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[4]

  • Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble protein against the temperature for each treatment condition.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][7]

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis protein Purified Target Protein in Sample Cell inject Inject Compound into Protein Solution protein->inject ligand Compound (in syringe) ligand->inject measure Measure Heat Change After Each Injection inject->measure plot Plot Heat Change vs. Molar Ratio fit Fit Data to a Binding Model plot->fit thermo Determine K_D, n, ΔH, and ΔS fit->thermo

Caption: Workflow for an ITC experiment.

Step-by-Step Protocol for ITC:

  • Sample Preparation:

    • Prepare a solution of the purified target protein in a suitable buffer.

    • Prepare a solution of this compound or the comparator compound in the same buffer. It is crucial that the buffers are identical to minimize heats of dilution.[8]

    • Degas both solutions to prevent air bubbles.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells.

    • Load the protein solution into the sample cell and the same buffer into the reference cell.

    • Load the compound solution into the injection syringe.

  • Titration:

    • Set the desired experimental temperature.

    • Perform a series of small, sequential injections of the compound into the protein solution while stirring.[6]

  • Data Acquisition and Analysis:

    • The instrument records the heat change after each injection.

    • Integrate the heat-change peaks and plot them against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Interaction

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides valuable kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.[9][10]

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis immobilize Immobilize Purified Target Protein on Sensor Chip flow Flow Compound (Analyte) over Sensor Surface immobilize->flow association Association Phase: Monitor Binding flow->association dissociation Dissociation Phase: Flow Buffer association->dissociation sensorgram Generate Sensorgram (Response vs. Time) fit Fit Data to Kinetic Models sensorgram->fit kinetics Determine k_a, k_d, and K_D fit->kinetics

Caption: Workflow for an SPR experiment.

Step-by-Step Protocol for SPR:

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip and immobilize the purified target protein onto its surface using standard coupling chemistries.[10]

    • Block any remaining active sites on the sensor surface.

  • Binding Measurement:

    • Inject a series of concentrations of this compound or the comparator compound (the analyte) over the sensor surface.

    • Monitor the change in the SPR signal in real-time, which corresponds to the binding of the analyte to the immobilized ligand.

    • After the association phase, flow buffer over the chip to monitor the dissociation of the compound.[9]

  • Data Analysis:

    • Generate sensorgrams by plotting the SPR response against time.

    • Fit the association and dissociation curves to appropriate kinetic models to extract the rate constants (ka and kd).

    • Calculate the equilibrium dissociation constant (KD = kd/ka).

Comparative Data Analysis of Biophysical Assays

Parameter This compound Nutlin-3a (PPI Comparator) Benzamidine Inhibitor (Competitive Comparator) Interpretation
CETSA® ΔTm (°C) Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueA significant positive shift indicates intracellular target engagement.
ITC KD (μM) Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueQuantifies the binding affinity; lower values indicate stronger binding.
ITC Stoichiometry (n) Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueIndicates the molar ratio of compound to protein at saturation.
ITC ΔH (kcal/mol) Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueReveals the enthalpic contribution to binding.
ITC -TΔS (kcal/mol) Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueReveals the entropic contribution to binding.
SPR ka (M-1s-1) Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueRate of compound-protein complex formation.
SPR kd (s-1) Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueRate of compound-protein complex dissociation.
SPR KD (μM) Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueEquilibrium binding affinity derived from kinetic data.

Cellular Assays: Assessing the Functional Impact

While biophysical assays confirm direct binding, cellular assays are essential to understand the functional consequences of this interaction within a living system. The choice of cellular assay will depend on the hypothesized mechanism of action.

Luciferase Reporter Assay: Probing Pathway Modulation

Luciferase reporter assays are a versatile tool for studying the regulation of gene expression and the activity of signaling pathways.[11][12] By placing a luciferase reporter gene under the control of a specific response element, one can quantify the activation or inhibition of a pathway in response to a compound.

Logical Flow: Luciferase Reporter Assay for Pathway Analysis

Luciferase_Workflow cluster_transfection Cell Preparation cluster_treatment Compound Treatment cluster_lysis_measurement Signal Detection cluster_analysis Data Analysis cells Host Cells transfect Co-transfect Cells cells->transfect reporter Luciferase Reporter Construct reporter->transfect treat Treat with Compound and/or Pathway Agonist transfect->treat lyse Cell Lysis treat->lyse add_substrate Add Luciferase Substrate lyse->add_substrate measure Measure Luminescence add_substrate->measure normalize Normalize Luciferase Activity measure->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate IC50/EC50 plot->calculate

Caption: Workflow for a luciferase reporter assay.

Step-by-Step Protocol for a Luciferase Reporter Assay:

  • Construct and Cell Line Preparation:

    • Select a luciferase reporter construct containing a response element for the signaling pathway of interest (e.g., a p53 response element for the MDM2-p53 pathway).

    • Transfect the reporter construct into a suitable cell line. A dual-luciferase system with a constitutively expressed second reporter (e.g., Renilla luciferase) is recommended for normalization.[12]

  • Compound Treatment:

    • Plate the transfected cells and treat with a dose-response range of this compound, the appropriate comparator, and a vehicle control.

    • If studying inhibition, co-treat with a known agonist of the pathway.

  • Cell Lysis and Luminescence Measurement:

    • After an appropriate incubation period, lyse the cells using the assay-specific lysis buffer.

    • Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.[13]

    • If using a dual-luciferase system, subsequently add the substrate for the normalization reporter and measure its luminescence.

  • Data Analysis:

    • Normalize the experimental luciferase activity to the control reporter activity.

    • Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve.

    • Calculate the IC50 (for inhibitors) or EC50 (for activators) value.

Comparative Data Analysis of Cellular Assays

The results from the cellular assays will provide crucial information on the functional effects of this compound and how it compares to the established modulators.

Assay Parameter This compound Nutlin-3a Benzamidine Inhibitor Interpretation
Luciferase Reporter Assay IC50/EC50 (μM) Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueQuantifies the potency of the compound in modulating the specific cellular pathway.

Conclusion: Synthesizing the Evidence for a Comprehensive Assessment

References

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A Researcher's Guide to Linker Selection: Cleavable vs. Non-Cleavable Linkers in Bioconjugate Development, Featuring Benzyl (4-(aminomethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The linker connecting a targeting moiety to a payload is a critical determinant of the success of bioconjugates, particularly antibody-drug conjugates (ADCs). Its chemical nature dictates the stability, pharmacokinetics, and ultimate efficacy of the therapeutic. This guide provides a comprehensive comparison of cleavable and non-cleavable linkers, delving into their mechanisms of action, advantages, and limitations. We will explore the diverse landscape of cleavable linker strategies, including those responsive to enzymatic activity, pH, and glutathione concentrations. A special focus is placed on the emerging class of benzyl carbamate linkers, such as Benzyl (4-(aminomethyl)phenyl)carbamate, highlighting their unique cleavage properties. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to inform rational linker design and selection.

Introduction: The Critical Role of the Linker

In the intricate architecture of a bioconjugate, the linker is the molecular bridge that connects the targeting vehicle, such as a monoclonal antibody, to its therapeutic payload.[1][2] The ideal linker must strike a delicate balance: it must be sufficiently stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet allow for efficient and specific cleavage to liberate the payload at the target site.[2][3] This dual functionality is paramount to achieving a wide therapeutic window and maximizing the efficacy of the targeted therapy.[4] The choice between a cleavable and a non-cleavable linker is a fundamental decision in the design of any bioconjugate and is heavily dependent on the specific application, the nature of the payload, and the biological characteristics of the target.[5]

The Great Divide: Cleavable vs. Non-Cleavable Linkers

The primary classification of linkers is based on their mechanism of payload release: cleavable linkers are designed to be severed under specific physiological conditions, while non-cleavable linkers rely on the degradation of the targeting moiety to release the drug.[][7]

Cleavable Linkers: Designed for Conditional Release

Cleavable linkers are engineered to exploit the unique biochemical environment of the target tissue, such as the intracellular compartments of cancer cells.[4] This targeted release mechanism can offer significant advantages in terms of efficacy and safety.

Advantages of Cleavable Linkers:

  • Versatility and Diverse Mechanisms of Action: Cleavable linkers can be designed to respond to a variety of triggers, allowing for tailored drug release profiles.[1]

  • Bystander Effect: The released, often cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cells, which can be beneficial in treating heterogeneous tumors.[1][8]

  • Extracellular Payload Release: Some cleavable linkers can be designed to release their payload in the tumor microenvironment, which is advantageous for targeting large, solid tumors that may be poorly penetrated by antibodies.[9]

Disadvantages of Cleavable Linkers:

  • Potential for Instability: The inherent reactivity of cleavable linkers can lead to premature drug release in circulation, resulting in off-target toxicity.[][9] A meta-analysis of commercially available ADCs showed that those with cleavable linkers were associated with significantly higher rates of grade ≥3 adverse events compared to those with non-cleavable linkers.[10]

  • Complex Pharmacokinetics: The potential for premature cleavage can complicate the pharmacokinetic profile of the bioconjugate.

2.1.1. Types of Cleavable Linkers

The versatility of cleavable linkers stems from the variety of chemical triggers that can be employed for their scission.

  • Enzymatically Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for specific enzymes, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[4][11] The valine-citrulline (VC) dipeptide is a widely used example, often combined with a self-immolative spacer like p-aminobenzyl alcohol (PAB) to ensure efficient release of the unmodified drug.[11]

  • pH-Sensitive Linkers: These linkers utilize acid-labile chemical groups, such as hydrazones or acetals, that are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[12][13][14] The rate of cleavage can be tuned by modifying the linker's chemical structure.[15][16]

  • Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are stable in the bloodstream but are readily cleaved by the high concentration of glutathione in the intracellular environment.[8][17] This strategy leverages the significant difference in reducing potential between the extracellular and intracellular compartments.[17]

Non-Cleavable Linkers: Stability as a Priority

Non-cleavable linkers form a stable covalent bond between the antibody and the payload.[18] Drug release is contingent upon the complete proteolytic degradation of the antibody-linker complex within the lysosome.[][8]

Advantages of Non-Cleavable Linkers:

  • Enhanced Plasma Stability: The robust nature of non-cleavable linkers minimizes premature drug release, leading to a more predictable pharmacokinetic profile and potentially lower systemic toxicity.[1][4][]

  • Improved Therapeutic Index: By reducing off-target toxicity, non-cleavable linkers can potentially offer a wider therapeutic window.[4] Studies have suggested that ADCs with non-cleavable linkers may have a better in vivo performance in some cases.[4]

  • Reduced Bystander Effect: The requirement for lysosomal degradation limits the bystander killing of adjacent cells, which can be advantageous in certain therapeutic contexts.[1]

Disadvantages of Non-Cleavable Linkers:

  • Dependence on Target Cell Biology: The efficacy of bioconjugates with non-cleavable linkers is highly dependent on the internalization and lysosomal degradation machinery of the target cell.[4]

  • Active Metabolite Formation: The released payload remains attached to the linker and an amino acid residue from the antibody, forming a charged metabolite that may have reduced cell permeability and potentially altered activity.[4]

  • Limited Applicability: This approach is generally less effective for payloads that need to be released in their native form to be active.

A Deeper Dive: this compound and Related Linkers

Benzyl carbamate-based linkers represent an important class of self-immolative spacers used in conjunction with cleavable triggers. A notable example is the p-aminobenzyl carbamate (PABC) system. In this design, an enzymatic or chemical trigger cleaves a bond, initiating a cascade of electronic rearrangements that culminates in the release of the payload.

Recently, variations of this chemistry, such as benzyl α-ammonium carbamates (BACs), have been explored to improve the physicochemical properties of ADCs. These novel linkers can undergo a two-step elimination process to release the payload.[19][20][21] Research has shown that zwitterionic BAC linkers can enhance labeling efficiency and reduce antibody aggregation compared to conventional PAB linkers.[19][20][21][22] Furthermore, studies with model payloads have demonstrated specific release in antigen-expressing cells and tumors.[19][20][21][22]

The core structure of this compound itself contains a carbamate linkage that can be susceptible to cleavage under certain conditions, although its direct application as a primary cleavable linker in major ADCs is less common than its role as a component within more complex, self-immolative systems. Its stability and cleavage kinetics would be highly dependent on the specific enzymatic or chemical triggers incorporated into the overall linker design.

Experimental Comparison of Linker Performance

The selection of an optimal linker requires rigorous experimental evaluation. The following protocols provide a framework for the comparative assessment of cleavable and non-cleavable linkers.

Plasma Stability Assay

Objective: To assess the stability of the bioconjugate and the rate of premature payload release in a biologically relevant matrix.

Methodology:

  • Incubate the ADC at a concentration of 1 mg/mL in fresh human plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Immediately quench the samples by adding an excess of cold acetonitrile to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of the released payload and its metabolites using LC-MS/MS.

  • Quantify the percentage of intact ADC remaining over time.

Causality Behind Experimental Choices: Human plasma is used to mimic the in vivo circulatory environment. The time points are chosen to cover the expected in vivo half-life of the ADC. LC-MS/MS provides the sensitivity and specificity required to detect and quantify low levels of released payload.

In Vitro Cleavage Assays
4.2.1. Enzymatic Cleavage Assay (for Cathepsin-Sensitive Linkers)

Objective: To determine the susceptibility of the linker to cleavage by lysosomal proteases.

Methodology:

  • Prepare a reaction buffer containing a recombinant human cathepsin B at a concentration of 1 µM in a buffer optimized for its activity (e.g., 100 mM sodium acetate, pH 5.0, with 5 mM DTT).

  • Add the ADC to the reaction buffer at a final concentration of 10 µM.

  • Incubate the reaction mixture at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Stop the reaction by adding a protease inhibitor or by denaturing the enzyme with an organic solvent.

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

Causality Behind Experimental Choices: Cathepsin B is a lysosomal protease often targeted by enzymatically cleavable linkers. The acidic pH and reducing environment of the buffer mimic the conditions within the lysosome.

4.2.2. pH-Dependent Hydrolysis Assay

Objective: To evaluate the rate of linker cleavage at different pH values, simulating physiological and endo-lysosomal conditions.

Methodology:

  • Prepare a series of buffers with pH values ranging from 4.5 to 7.4 (e.g., pH 4.5, 5.5, 6.5, and 7.4).

  • Incubate the ADC at a concentration of 10 µM in each buffer at 37°C.

  • Collect aliquots at various time points.

  • Analyze the samples by LC-MS/MS to quantify the released payload.

  • Calculate the half-life of the linker at each pH.

Causality Behind Experimental Choices: This assay directly assesses the pH sensitivity of the linker. The chosen pH values represent the environments the ADC will encounter: the bloodstream (pH 7.4), early endosomes (pH ~6.5), late endosomes (pH ~5.5), and lysosomes (pH ~4.5).

4.2.3. Glutathione-Mediated Cleavage Assay

Objective: To assess the stability of disulfide linkers in the presence of reducing agents.

Methodology:

  • Prepare solutions of glutathione (GSH) at concentrations representative of the intracellular (1-10 mM) and extracellular (<10 µM) environments.

  • Incubate the ADC at a concentration of 10 µM in each GSH solution at 37°C.

  • Collect aliquots at various time points.

  • Analyze the samples by LC-MS/MS to quantify the released payload.

Causality Behind Experimental Choices: This experiment directly tests the primary cleavage mechanism for disulfide linkers. The significant difference in GSH concentration between the intracellular and extracellular environments is the basis for the targeted release.

In Vitro Cytotoxicity Assay

Objective: To compare the potency of ADCs with different linkers against antigen-positive and antigen-negative cell lines.

Methodology:

  • Plate antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADCs, a non-targeting control ADC, and the free payload.

  • Incubate the cells for 72-96 hours.

  • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Calculate the IC50 (half-maximal inhibitory concentration) for each compound.

Causality Behind Experimental Choices: This assay provides a functional readout of the ADC's ability to kill target cells. The inclusion of an antigen-negative cell line helps to assess off-target toxicity. The free payload serves as a positive control for the intrinsic potency of the drug.

Data Presentation and Visualization

Comparative Data Summary
Linker TypePlasma Stability (t1/2)Lysosomal Cleavage (t1/2)Intracellular GSH Cleavage (t1/2)Target Cell Cytotoxicity (IC50)Off-Target Cytotoxicity (IC50)
Cleavable (VC-PABC) >100 h<1 h>100 h1 nM>1000 nM
Cleavable (Hydrazone) 50 h (pH 7.4)2 h (pH 5.0)>100 h5 nM500 nM
Cleavable (Disulfide) >100 h>100 h<1 h2 nM>1000 nM
Non-Cleavable (SMCC) >200 hN/A (Degradation)>200 h10 nM>2000 nM
Benzyl Carbamate Derivative >150 h<2 h>150 h3 nM>1500 nM

Note: The data presented in this table are illustrative and will vary depending on the specific antibody, payload, and linker chemistry.

Visualizing Linker Mechanisms and Workflows

ADC_Mechanism cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC in Circulation Internalization_C Internalization into Target Cell ADC_C->Internalization_C Stable Lysosome_C Lysosomal Trafficking Internalization_C->Lysosome_C Cleavage Linker Cleavage (Enzymes, pH, GSH) Lysosome_C->Cleavage PayloadRelease_C Payload Release Cleavage->PayloadRelease_C Bystander Bystander Effect PayloadRelease_C->Bystander TargetCellDeath_C Target Cell Death PayloadRelease_C->TargetCellDeath_C ADC_NC ADC in Circulation Internalization_NC Internalization into Target Cell ADC_NC->Internalization_NC Highly Stable Lysosome_NC Lysosomal Trafficking Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation PayloadRelease_NC Active Metabolite Release Degradation->PayloadRelease_NC TargetCellDeath_NC Target Cell Death PayloadRelease_NC->TargetCellDeath_NC

Caption: Mechanisms of action for cleavable and non-cleavable linkers.

Stability_Workflow start Start: ADC Sample plasma_incubation Incubate in Human Plasma (37°C) start->plasma_incubation time_points Collect Aliquots at Multiple Time Points plasma_incubation->time_points protein_precipitation Protein Precipitation (Acetonitrile) time_points->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_analysis LC-MS/MS Analysis of Supernatant centrifugation->supernatant_analysis quantification Quantify Free Payload and Intact ADC supernatant_analysis->quantification end End: Determine Plasma Stability (t1/2) quantification->end

Caption: Experimental workflow for plasma stability assessment.

Conclusion and Future Perspectives

The choice between a cleavable and a non-cleavable linker is a critical decision in the development of bioconjugates, with profound implications for their therapeutic index.[4] Cleavable linkers offer versatility and the potential for a bystander effect, while non-cleavable linkers provide enhanced stability.[1] The optimal choice is not universal but depends on a case-by-case evaluation of the target, payload, and desired mechanism of action.[1]

The emergence of novel linker technologies, such as the zwitterionic benzyl ammonium carbamates, addresses some of the limitations of traditional linkers by improving the physicochemical properties of the resulting conjugates.[20][21][22] Future research will likely focus on developing linkers with even greater specificity for the tumor microenvironment and those that can be tuned for controlled rates of payload release. The continued innovation in linker chemistry will undoubtedly expand the applicability and success of targeted therapies in oncology and beyond.

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  • ResearchGate. (n.d.). Preparation of phenyl-, benzyl-, carboxylate- and.... Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Benzyl (4-(aminomethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and innovation. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Benzyl (4-(aminomethyl)phenyl)carbamate, ensuring the safety of personnel and the protection of our environment. Our approach is grounded in scientific principles and adherence to regulatory standards, empowering you to manage this chemical waste with confidence and precision.

Understanding the Compound: Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, while a valuable research tool, possesses properties that necessitate careful handling throughout its lifecycle.

Based on available safety data, this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Acute Oral Toxicity: May be harmful if swallowed.[1][2]

These classifications underscore the importance of utilizing appropriate Personal Protective Equipment (PPE) at all times.

Table 1: Essential Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a sufficient barrier against skin contact and irritation.[3]
Eye/Face Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoesPrevents accidental skin contact with the solid compound or solutions.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes the risk of inhaling dust particles, which can lead to respiratory tract irritation.[2]

The Disposal Pathway: A Decision-Making Framework

The selection of the appropriate disposal route is not a one-size-fits-all process. It depends on the quantity of waste, the form of the waste (solid, in solution), and the capabilities of your institution's Environmental Health and Safety (EHS) department. The following decision tree, rendered in DOT language, illustrates a logical workflow for managing this compound waste.

DisposalDecisionTree start Start: Waste Benzyl (4-(aminomethyl)phenyl)carbamate is_small_quantity Small Lab Quantity? start->is_small_quantity is_bulk_quantity Bulk Quantity? is_small_quantity->is_bulk_quantity No can_pretreat In-house Pre-treatment (Hydrolysis) Feasible? is_small_quantity->can_pretreat Yes collect_for_pickup Collect in Designated Hazardous Waste Container is_bulk_quantity->collect_for_pickup No contact_ehs Contact EHS for Bulk Disposal Protocol is_bulk_quantity->contact_ehs Yes can_pretreat->collect_for_pickup No hydrolysis_protocol Follow Laboratory-Scale Hydrolysis Protocol can_pretreat->hydrolysis_protocol Yes final_disposal Arrange for Licensed Hazardous Waste Disposal collect_for_pickup->final_disposal contact_ehs->final_disposal collect_hydrolysate Collect Hydrolysate Waste (Benzyl Alcohol & Amine Derivative) hydrolysis_protocol->collect_hydrolysate collect_hydrolysate->final_disposal

Caption: Decision workflow for the disposal of this compound.

On-Site Pre-treatment: Laboratory-Scale Basic Hydrolysis

For smaller quantities, chemical neutralization prior to collection can be a responsible and safe practice. Carbamates are susceptible to hydrolysis, particularly under basic conditions. This process cleaves the carbamate bond, yielding benzyl alcohol and 4-(aminomethyl)aniline.

Causality: The ester linkage in the carbamate is the point of chemical vulnerability. Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon and initiating the cleavage of the ester bond. This transformation results in compounds that may be less hazardous or more amenable to final disposal methods.

Experimental Protocol: Basic Hydrolysis

Warning: This procedure should be performed in a chemical fume hood with appropriate PPE.

  • Preparation: For every 1 gram of this compound waste, prepare a 2M solution of sodium hydroxide (NaOH) in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like ethanol to aid solubility).

  • Reaction: In a flask equipped with a magnetic stirrer, dissolve the carbamate waste in a minimal amount of the chosen solvent. Slowly add the 2M NaOH solution to the carbamate solution while stirring. A molar excess of NaOH is recommended to ensure complete hydrolysis.

  • Heating and Monitoring: Gently heat the mixture to approximately 50-60°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Monitor the pH to avoid a strongly acidic final solution.

  • Waste Collection: The resulting solution, containing benzyl alcohol, 4-(aminomethyl)aniline, and salt, should be collected in a designated hazardous waste container.

Important Considerations for Hydrolysis Products:

  • Benzyl Alcohol: While readily biodegradable, it can be harmful if swallowed or inhaled and causes skin irritation.[4]

  • 4-(Aminomethyl)aniline: This aromatic amine should be handled with care, as related anilines can be toxic if inhaled, ingested, or absorbed through the skin.[5] All work should be conducted in a well-ventilated fume hood.

Waste Classification and Collection: Adhering to Regulatory Mandates

All chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] It is illegal to dispose of this chemical waste in the regular trash or down the sewer system.

Hazardous Waste Determination

The proper classification of your waste stream is a critical step.

  • Characteristic Hazardous Waste: As this compound exhibits toxic properties, it will likely be classified as a characteristic hazardous waste. The specific waste codes are determined by four characteristics:

    • Ignitability (D001): This compound is a solid with a high melting point and is not expected to be ignitable.[6][7][8]

    • Corrosivity (D002): The compound itself is not corrosive, but the hydrolysis pre-treatment involves corrosive reagents.[6][9]

    • Reactivity (D003): It is not known to be reactive.[6][10][11]

    • Toxicity (D004-D043): This is the most likely characteristic to apply. Your institution's EHS department can assist in determining the appropriate toxicity characteristic code.[6]

  • Listed Hazardous Wastes (P or U lists): If this compound is a pure, unused commercial chemical product, it may qualify as a U-listed waste (for toxic, non-acutely hazardous chemicals). It is unlikely to be a P-listed (acutely hazardous) waste based on available data.[4][6][12]

  • K-Listed Wastes: Wastes generated from the production of carbamates are designated with K-codes (K156, K157, K158).[9] While not directly applicable to the disposal of the pure research chemical, it highlights the EPA's recognition of carbamate-related waste streams as hazardous.

Consult your institution's EHS department for the definitive waste code assignment.

Waste Collection and Labeling
  • Container Selection: Use a compatible, leak-proof container with a secure screw-top cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (including any solvents or reagents from pre-treatment), and the approximate concentration of each component.

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is essential.

  • Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Report the spill to your EHS department.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[2]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these scientifically-grounded and procedurally detailed guidelines, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.

References

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • PubChem. (n.d.). Benzyl carbamate.
  • Wikipedia. (n.d.). Benzyl carbamate.
  • Kattani, A. (2022, May 27). Visualizing A Decision tree using GraphViz and Pydotplus. Medium.
  • Fisher Scientific. (2009, October 8). Safety Data Sheet: 4-[(N-BOC)aminomethyl]aniline.
  • Organic Syntheses. (n.d.). Procedure.
  • Cornell University Environmental Health and Safety. (n.d.). 5.1 Listed Hazardous Wastes (F, K, U, and P lists).
  • Graphviz. (2024, September 28). DOT Language.
  • Testa, B., & Mayer, J. M. (2003).
  • MedChemExpress. (2026, January 4). Benzyl (4-aminobutyl)
  • CymitQuimica. (2024, December 19).
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • YouTube. (2021, December 3). Visualize the Decision Tree using graphviz.
  • BLD Pharmatech. (n.d.).
  • Daniels Training Services. (2011, November 24). D003 – The Characteristic Hazardous Waste Code for Reactive Waste.
  • ACS Catalysis. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. American Chemical Society.
  • Hazardous Waste Experts. (2024, November 6).
  • Grokipedia. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Carbamate Toxicity.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes List.
  • University of California, Los Angeles. (n.d.).
  • Chem-Impex. (n.d.). 4-(Boc-aminomethyl)aniline.
  • Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products.
  • Stack Overflow. (2017, August 31). Using graphviz to plot decision tree in python.
  • Virginia Tech Environmental Health and Safety. (n.d.). Hazardous Waste Characteristics & EPA Listed Wastes.
  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document.
  • National Center for Biotechnology Information. (n.d.).

Sources

Navigating the Safe Handling of Benzyl (4-(aminomethyl)phenyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: Understanding the "Why"

Benzyl (4-(aminomethyl)phenyl)carbamate, as a member of the carbamate family, warrants a cautious approach. Based on data from analogous compounds such as Benzyl carbamate and Benzyl (4-aminobutyl)carbamate hydrochloride, we can anticipate the following primary hazards[1][2]:

  • Skin and Eye Irritation: Direct contact is likely to cause irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of the powdered form can irritate the respiratory system.[1][2]

  • Potential for Other Health Effects: While specific data is unavailable, some carbamates are suspected of causing more severe health issues with prolonged or high-level exposure.

Therefore, a thorough risk assessment is the foundational step before any handling of this compound. This involves not just acknowledging the hazards but also evaluating the specific procedures in your laboratory to determine the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple compliance but a scientifically informed decision to create a reliable barrier between you and the chemical.

Core PPE Requirements
PPE ComponentSpecification and Rationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes or dust generation, chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when handling larger quantities or during vigorous agitation.
Hand Protection Nitrile gloves are a suitable initial choice for handling solid this compound. It is crucial to double-glove for enhanced protection. Always inspect gloves for any signs of degradation or perforation before and during use. For prolonged contact or when dissolving the compound in solvents, consult a chemical resistance chart to ensure the chosen glove material is appropriate for the specific solvent.
Body Protection A fully buttoned laboratory coat is required at all times. For tasks with a higher potential for contamination, consider the use of disposable coveralls.[3]
Respiratory Protection For routine handling of small quantities in a well-ventilated area (e.g., a certified chemical fume hood), respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved N95 respirator is the minimum requirement. For higher exposure scenarios, a powered air-purifying respirator (PAPR) with a particulate filter should be considered.[4]

PPE_Selection_Workflow start Start: Handling this compound risk_assessment Conduct Risk Assessment (Quantity, Procedure, Ventilation) start->risk_assessment low_risk Low Risk? (Small quantity, in fume hood) risk_assessment->low_risk high_risk High Risk? (Large quantity, potential for dust/aerosol) risk_assessment->high_risk low_risk->high_risk No core_ppe Core PPE: - Safety Glasses - Nitrile Gloves (Double) - Lab Coat low_risk->core_ppe Yes enhanced_ppe Enhanced PPE: - Chemical Goggles & Face Shield - Chemical-Resistant Apron/Coveralls high_risk->enhanced_ppe Yes respirator_decision Respiratory Protection Needed? core_ppe->respirator_decision enhanced_ppe->respirator_decision n95 N95 Respirator respirator_decision->n95 Yes, moderate risk papr Powered Air-Purifying Respirator (PAPR) respirator_decision->papr Yes, high risk end Proceed with Caution respirator_decision->end No n95->end papr->end

Operational Plan: Step-by-Step Guidance for Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures procedural consistency.

Preparation and Handling
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control potential dust and vapor release.

  • Pre-Handling Check: Before starting, ensure that all necessary PPE is available and in good condition. Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Weighing: When weighing the solid compound, use a balance with a draft shield or conduct the operation within a fume hood to prevent the dispersion of fine particles.

  • Dissolving: If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.

Disposal Plan: Responsible Management of Carbamate Waste

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation: All disposable materials that come into contact with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused Compound: Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless compatibility has been confirmed.

  • Treatment and Disposal: According to the U.S. Environmental Protection Agency (EPA), acceptable treatment methods for carbamate wastes include combustion, chemical oxidation, biodegradation, or carbon adsorption.[5] All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[2]

Disposal_Workflow start Start: Generation of Carbamate Waste waste_type Identify Waste Type start->waste_type solid_waste Contaminated Solid Waste (Gloves, Weigh Boats, etc.) waste_type->solid_waste Solid liquid_waste Unused Compound / Solutions waste_type->liquid_waste Liquid/Unused Solid collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Compatible, Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage disposal_request Request Pickup by Environmental Health & Safety or Licensed Contractor storage->disposal_request end End: Proper Disposal disposal_request->end

Emergency Procedures: Immediate and Effective Response

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For a small spill, and if you are trained and have the appropriate spill kit, cautiously clean up the material. Avoid generating dust. Wear appropriate PPE, including respiratory protection. Absorb any liquid with an inert material (e.g., sand or vermiculite) and place all contaminated materials into a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.

By integrating these scientifically grounded safety and logistical protocols into your laboratory's standard operating procedures, you can build a culture of safety and trust, ensuring that your valuable research can proceed with confidence.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • Federal Register. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • International Enviroguard. (2021, March 22). Dust Protection Clothing Needed To Meet OSHA Standards & Reduce Workplace Risks. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Pittsburgh Spray Equipment. (2018, February 2). Respirators for Powder Coating – A Complete Guide. Retrieved from [Link]

  • RecycleMore. (n.d.). Hazardous Waste. Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.